molecular formula C6H7N3O2 B023657 Methyl 3-aminopyrazine-2-carboxylate CAS No. 16298-03-6

Methyl 3-aminopyrazine-2-carboxylate

Número de catálogo: B023657
Número CAS: 16298-03-6
Peso molecular: 153.14 g/mol
Clave InChI: INCSQLZZXBPATR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-aminopyrazine-2-carboxylate is a high-value chemical building block in medicinal chemistry, extensively used in scientific research for the design and synthesis of novel bioactive molecules. Its core application lies in serving as a versatile precursor to pyrazinamide derivatives, which are a major focus in the development of new antitubercular agents . Researchers utilize this compound to synthesize a wide array of 3-aminopyrazine-2-carboxamides, which are then evaluated for their activity against Mycobacterium tuberculosis and other mycobacterial strains in the pursuit of overcoming multidrug-resistant tuberculosis . The scaffold is also employed in the development of inhibitors targeting essential bacterial enzymes, such as prolyl-tRNA synthetase (ProRS), presenting a promising mechanism of action for new antimycobacterials . Beyond antimycobacterial research, derivatives of this compound are explored for other pharmacological activities, including antifungal and antibacterial applications, demonstrating its broad utility in antimicrobial discovery . Furthermore, the aminopyrazine core mimics adenosine, enabling its use in the design of adenosine-mimicking compounds for probing various biological pathways . Its synthetic utility is also demonstrated in the construction of more complex heterocyclic systems, such as pteridine derivatives, which are of significant interest in pharmaceutical development .

Propiedades

IUPAC Name

methyl 3-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCSQLZZXBPATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167496
Record name Methyl 3-aminopyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16298-03-6
Record name 2-Pyrazinecarboxylic acid, 3-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16298-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-aminopyrazinecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16298-03-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-aminopyrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-aminopyrazinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 3-AMINOPYRAZINECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B97688ND
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methyl 3-aminopyrazine-2-carboxylate synthesis from 3-aminopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl 3-aminopyrazine-2-carboxylate from 3-aminopyrazine-2-carboxylic acid, a key reaction for the formation of a versatile intermediate in the development of novel therapeutics. This document provides a comprehensive overview of common synthetic routes, detailed experimental protocols, and quantitative data to support laboratory-scale and pilot-plant production.

Introduction

This compound is a crucial building block in medicinal chemistry, notably utilized in the synthesis of various heterocyclic compounds, including pteridinones and triazolopyrazines.[1] Its structure, featuring a pyrazine (B50134) ring substituted with both an amino and a methoxycarbonyl group, offers multiple reaction sites for further chemical modification.[1][2] This guide focuses on the direct esterification of 3-aminopyrazine-2-carboxylic acid, a common and efficient method for its preparation.

Synthetic Approaches

The conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester can be achieved through several synthetic strategies. The most prevalent methods include Fischer-Speier esterification under acidic conditions and alkylation of the corresponding carboxylate salt.

Fischer-Speier Esterification

This classical method involves the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol.

Alkylation of Carboxylate Salts

An alternative route involves the deprotonation of the carboxylic acid with a suitable base to form a carboxylate salt, which is then alkylated with a methylating agent such as methyl bromide. This method is often performed in a polar aprotic solvent like dimethylformamide (DMF).

Quantitative Data Summary

The following table summarizes the key quantitative data from representative synthetic protocols for the preparation of this compound.

ParameterFischer EsterificationAlkylation of Potassium Salt
Starting Material 3-Aminopyrazine-2-carboxylic acidPotassium salt of 3-aminopyrazine-2-carboxylic acid
Reagents Methanol, Concentrated Sulfuric AcidMethyl Bromide, Dimethylformamide
Scale (Starting Material) 5 g70.8 g (0.4 mol)
Solvent Methanol (50 ml)Dimethylformamide (80 g)
Catalyst/Promoter Concentrated Sulfuric Acid (4 eq.)Not Applicable
Reaction Temperature Ice-water bath initially, then room temperature43°C, then room temperature
Reaction Time Monitored by TLC until completion6 hours, then 15 hours
Product Yield 4.18 g (76%)46.6 g (79.4%)
Product Purity Brown solid99.5%

Experimental Protocols

Protocol 1: Fischer Esterification

This protocol is adapted from a general procedure for the synthesis of this compound.[1]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid (5 g, 1 eq.)

  • Methanol (50 ml)

  • Concentrated Sulfuric Acid (4 eq.)

  • Saturated Sodium Carbonate solution

  • Ice-water bath

Procedure:

  • To a flask containing methanol (50 ml), add 3-aminopyrazine-2-carboxylic acid (5 g).

  • Cool the mixture in an ice-water bath.

  • Slowly add concentrated sulfuric acid (4 eq.) to the suspension.

  • Remove the ice-water bath and stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction solution under reduced pressure.

  • Adjust the pH of the residue to 8 with a saturated sodium carbonate solution to precipitate the product.

  • Collect the precipitate by filtration.

  • Dry the solid at 50°C for 2 hours to yield this compound as a brown solid (4.18 g, 76% yield).[1]

Protocol 2: Alkylation of the Potassium Salt

This protocol is based on a patented method for the preparation of this compound.[3]

Materials:

  • Potassium salt of 3-aminopyrazine-2-carboxylic acid (70.8 g, 0.4 mol)

  • Methyl bromide (35.5 g initial, 38.5 g additional; total 0.77 mol)

  • Dimethylformamide (80 g)

  • Water

Procedure:

  • In a reaction vessel, dissolve methyl bromide (35.5 g) in dimethylformamide (80 g).

  • With stirring, introduce the potassium salt of 3-aminopyrazine-2-carboxylic acid (70.8 g).

  • Heat the suspension to 43°C.

  • Over a period of 6 hours, introduce an additional 38.5 g of methyl bromide.

  • After the addition is complete, continue stirring the suspension for 15 hours at room temperature.

  • Dilute the suspension with 150 g of water.

  • Filter the mixture to collect the solid product.

  • Wash the filter cake with water.

  • Dry the product to obtain this compound (46.6 g, 79.4% yield) with a purity of 99.5%.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Fischer esterification route.

Fischer_Esterification_Workflow start Start reagents 1. Reagent Preparation - 3-Aminopyrazine-2-carboxylic acid - Methanol - Conc. Sulfuric Acid start->reagents Begin reaction 2. Reaction - Mix reagents - Stir at RT - Monitor by TLC reagents->reaction Proceed workup 3. Work-up - Concentrate solution - Neutralize with Na2CO3 - Precipitate product reaction->workup Reaction Complete isolation 4. Isolation - Filter precipitate - Dry the product workup->isolation Product Precipitated product Methyl 3-aminopyrazine- 2-carboxylate isolation->product Final Product

Caption: Fischer Esterification Workflow.

Signaling Pathways and Logical Relationships

While this compound is a synthetic intermediate, it is a precursor to molecules that may interact with various biological pathways. For instance, derivatives of 3-aminopyrazine-2-carboxamides have been investigated for their potential as antimicrobial agents. The logical relationship for the synthesis of these amides from the methyl ester is depicted below.

Amide_Synthesis_Pathway acid 3-Aminopyrazine- 2-carboxylic Acid ester Methyl 3-aminopyrazine- 2-carboxylate (Intermediate) acid->ester Fischer Esterification (H+, MeOH) amide N-Substituted 3-Aminopyrazine- 2-carboxamide (Final Product) ester->amide Aminolysis amine Primary or Secondary Amine (R-NH2) amine->amide

Caption: Synthesis of Amide Derivatives.

Conclusion

The synthesis of this compound from 3-aminopyrazine-2-carboxylic acid is a well-established and efficient process. Both the Fischer esterification and the alkylation of the carboxylate salt provide good to excellent yields of the desired product. The choice of method may depend on the available starting materials, scale of the reaction, and desired purity of the final compound. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-aminopyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical and physical characteristics, details experimental protocols for their determination, and provides a procedural workflow for its synthesis and purification.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₇N₃O₂[1]
Molecular Weight 153.14 g/mol [1]
Appearance Yellow crystalline powder
Melting Point 169-172 °C
Boiling Point 300.8 ± 37.0 °C (Predicted)
Solubility Soluble in Chloroform, Methanol
pKa -0.30 ± 0.10 (Predicted)
LogP 0.2 (at 20°C and pH 7)
CAS Number 16298-03-6[1]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

Method 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

This protocol is adapted from a general procedure for the synthesis of this compound from 3-aminopyrazine-2-carboxylic acid.

  • Materials: 3-aminopyrazine-2-carboxylic acid, Methanol, Concentrated Sulfuric Acid, Saturated Sodium Carbonate Solution, Ice-water bath, Magnetic stirrer, Filtration apparatus.

  • Procedure:

    • To a flask containing 50 ml of methanol, add 5 g of 3-aminopyrazine-2-carboxylic acid.

    • Cool the mixture in an ice-water bath.

    • Slowly add 4 equivalents of concentrated sulfuric acid to the stirred mixture.

    • Remove the ice-water bath and continue stirring at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction solution under reduced pressure.

    • Adjust the pH of the residue to 8 with a saturated sodium carbonate solution to precipitate the product.

    • Collect the precipitate by filtration.

    • Dry the solid at 50 °C for 2 hours to yield this compound.

Method 2: Reaction of Potassium Salt with Methyl Bromide

This protocol is based on the reaction of an alkali salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide.[2]

  • Materials: Potassium salt of 3-aminopyrazine-2-carboxylic acid, Methyl bromide, Dimethylformamide (DMF), Water, Filtration apparatus.[2]

  • Procedure:

    • Introduce 70.8 g of the potassium salt of 3-aminopyrazine-2-carboxylic acid (0.4 mol) into a solution of 35.5 g of methyl bromide (0.37 mol) in 80 g of dimethylformamide with stirring.[2]

    • Heat the suspension to 43 °C and introduce a further 38.5 g (0.4 mol) of methyl bromide over 6 hours.[2]

    • After stirring for an additional 15 hours at room temperature, dilute the suspension with 150 g of water.[2]

    • Filter the mixture, wash the filter cake with water, and dry to obtain the product.[2]

Determination of Physicochemical Properties

The following are general, standard protocols for the determination of the physicochemical properties of organic compounds like this compound.

1. Melting Point Determination

  • Apparatus: Capillary tubes, thermometer, and a melting point apparatus (e.g., Thiele tube or a digital instrument).[3][4]

  • Procedure:

    • Seal one end of a capillary tube by heating it in a flame.[3]

    • Introduce a small amount of the crystalline compound into the open end of the capillary tube.[3]

    • Attach the capillary tube to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

    • Heat the apparatus slowly and uniformly.[3][4]

    • Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[3][4]

2. Boiling Point Determination

  • Apparatus: Fusion tube, capillary tube (sealed at one end), thermometer, and a heating apparatus (e.g., Thiele tube or aluminum block).[5]

  • Procedure:

    • Place a small amount of the liquid sample into a fusion tube.[5]

    • Invert a sealed capillary tube and place it into the fusion tube with the open end submerged in the liquid.[5]

    • Attach the fusion tube to a thermometer and heat the apparatus slowly.[5]

    • Observe for a rapid and continuous stream of bubbles emerging from the capillary tube. The temperature at which this occurs is the boiling point.[5]

3. Solubility Determination

  • Apparatus: Small test tubes, vortex mixer (optional).

  • Procedure:

    • In a small test tube, place approximately 25 mg of the compound.[6]

    • Add 0.75 mL of the solvent (e.g., water, chloroform, methanol) in small portions.[6]

    • After each addition, shake the test tube vigorously to facilitate dissolution.[6]

    • Observe and record whether the compound is soluble, partially soluble, or insoluble.

4. pKa Determination

  • Method: Potentiometric Titration.[7]

  • Apparatus: pH meter, burette, beaker, magnetic stirrer.[7]

  • Procedure:

    • Dissolve a known quantity of the compound in a suitable solvent (e.g., water or a water-methanol mixture).

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

    • Measure and record the pH of the solution after each addition of the titrant.[7]

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point of the titration curve.[7]

5. LogP (Octanol-Water Partition Coefficient) Determination

  • Method: Shake Flask Method.[8]

  • Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC.

  • Procedure:

    • Prepare a solution of the compound in either n-octanol or water.

    • Place known volumes of n-octanol and water (pre-saturated with each other) into a separatory funnel.

    • Add a known amount of the compound to the separatory funnel.

    • Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.

    • Allow the layers to separate completely.

    • Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[8]

    • LogP is the base-10 logarithm of the partition coefficient.[8]

Visualizations

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound via esterification.

experimental_workflow start Start reactants Reactants: 3-Aminopyrazine-2-carboxylic acid Methanol Conc. H2SO4 start->reactants Prepare reaction Esterification Reaction (Stirring at Room Temp.) reactants->reaction Combine & Mix monitoring Reaction Monitoring (TLC) reaction->monitoring Sample monitoring->reaction Incomplete workup Work-up: 1. Concentration 2. pH Adjustment (pH 8) 3. Precipitation monitoring->workup Complete filtration Filtration workup->filtration Isolate drying Drying (50 °C) filtration->drying Transfer product Final Product: Methyl 3-aminopyrazine- 2-carboxylate drying->product Obtain

References

Spectroscopic and Synthetic Profile of Methyl 3-aminopyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for Methyl 3-aminopyrazine-2-carboxylate (C₆H₇N₃O₂), a key intermediate in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and tabulated spectroscopic data.

Chemical Structure and Properties

This compound is a pyrazine (B50134) derivative with a methoxycarbonyl group at position 2 and an amino group at position 3.[1][2]

PropertyValueSource
Molecular Formula C₆H₇N₃O₂[1][2][3][4]
Molecular Weight 153.14 g/mol [1][2][3][4][5]
CAS Number 16298-03-6[1][2][3][4]
Melting Point 169-172 °C[2][3]
Appearance Yellow Crystalline Powder or Brown Solid[2]

Synthesis Protocols

Several synthetic routes for this compound have been reported. Below are two detailed experimental protocols.

Esterification of 3-Aminopyrazine-2-carboxylic Acid

This protocol describes the synthesis via acid-catalyzed esterification of 3-aminopyrazine-2-carboxylic acid.

Procedure:

  • 3-Aminopyrazine-2-carboxylic acid is dissolved in methanol.

  • The solution is cooled in an ice-water bath.

  • Concentrated sulfuric acid is added slowly to the cooled solution.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction solution is concentrated.

  • The pH of the resulting solution is adjusted to 8 with a saturated sodium carbonate solution.

  • The precipitate formed is collected by filtration.

  • The solid is dried at 50 °C for 2 hours to yield this compound.[2]

A similar procedure was reported where the reaction mixture was stirred for 48 hours at room temperature. After alkalization with NaHCO₃ to pH 7, the precipitate was filtered off.[6]

Reaction of Potassium Salt with Methyl Bromide

This method involves the reaction of the potassium salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide.

Procedure:

  • The potassium salt of 3-aminopyrazine-2-carboxylic acid is added to a solution of methyl bromide in dimethylformamide (DMF) with stirring.

  • The suspension is heated to 43 °C, and additional methyl bromide is introduced over 6 hours.

  • The mixture is stirred for another 15 hours at room temperature.

  • The suspension is then diluted with water and filtered.

  • The filter cake is washed with water and dried to give this compound.[7]

G cluster_0 Synthesis Workflow A Starting Material: 3-Aminopyrazine-2-carboxylic Acid C Reaction: Esterification at RT A->C B Reagents: Methanol, Sulfuric Acid B->C D Work-up: Concentration, Neutralization (pH 8) C->D E Isolation: Filtration D->E F Final Product: This compound E->F

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

¹H NMR Spectroscopy
¹³C NMR Spectroscopy

The following table lists the reported ¹³C NMR chemical shifts. The data was obtained in DMSO-d₆ with TMS as the standard.[8]

Carbon AtomChemical Shift (δ, ppm)
C2166.1
C3155.4
C5131.1
C6125.9
OCH₃51.6
C=O166.1

Note: Specific assignments for C2, C3, C5, and C6 were not explicitly provided in the source.

Infrared (IR) Spectroscopy

The IR spectrum of related N-substituted 3-aminopyrazine-2-carboxamides shows a characteristic signal for the amidic carbonyl group in the range of 1641–1684 cm⁻¹.[6] For this compound, the ester carbonyl stretch is expected in a similar region. The spectrum would also exhibit characteristic bands for N-H stretching of the amino group and C-H stretching of the aromatic ring and methyl group.

Experimental Protocols for Spectroscopic Analysis

Generic protocols for obtaining NMR and IR spectra are described below. These are standard procedures and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., Bruker-Avance 300 MHz).[9] Use TMS as an internal standard.[9]

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

G cluster_1 NMR Analysis Workflow A Sample Preparation: Dissolve in Deuterated Solvent B Instrument Setup: Place Sample in Spectrometer A->B C Data Acquisition: Acquire 1H and 13C Spectra B->C D Data Processing: Fourier Transform, Phasing C->D E Spectrum Analysis D->E

Caption: General workflow for NMR spectroscopic analysis.

IR Spectroscopy

Procedure:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film.

  • Data Acquisition: Record the IR spectrum using an FT-IR spectrometer (e.g., Perkin-Elmer).[9]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

References

Technical Guide: Solubility of Methyl 3-aminopyrazine-2-carboxylate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopyrazine-2-carboxylate is a heterocyclic compound of significant interest in pharmaceutical research and development due to its structural similarity to various biologically active molecules. A thorough understanding of its solubility in common organic solvents is crucial for designing and optimizing synthetic routes, purification processes, and formulation strategies. This technical guide provides a summary of the currently available solubility information for this compound and a detailed experimental protocol for its quantitative determination.

Physicochemical Properties

A brief overview of the key physicochemical properties of this compound is presented below:

PropertyValue
Molecular Formula C₆H₇N₃O₂
Molecular Weight 153.14 g/mol [1][2][3]
Appearance Yellow crystalline powder
Melting Point 169-172 °C[2]

Solubility Data

A comprehensive search of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound in a range of common organic solvents. However, qualitative solubility information has been reported. The following table summarizes the available data. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise quantitative solubilities as required for their specific applications.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
ChloroformNot SpecifiedSoluble[4]
MethanolNot SpecifiedSoluble[4]
AcetoneData Not Available-
EthanolData Not Available-
IsopropanolData Not Available-
AcetonitrileData Not Available-
Tetrahydrofuran (THF)Data Not Available-
TolueneData Not Available-
N,N-Dimethylformamide (DMF)Data Not Available-
Dimethyl Sulfoxide (DMSO)Data Not Available-

Note: The term "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation has not been quantitatively reported in the reviewed literature.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[5][6][7][8][9] The following protocol provides a detailed procedure for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Centrifuge (optional)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours, but the optimal time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[10][11] A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility (S) using the following formula:

      S ( g/100 mL) = C × DF × (100 / V)

      Where:

      • C = Concentration of the diluted sample (g/mL) determined from the calibration curve.

      • DF = Dilution factor.

      • V = Volume of the solvent used for dilution (mL).

4.3. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

G A 1. Sample Preparation Add excess this compound to a known volume of solvent in a vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). A->B C 3. Phase Separation Allow solid to settle. Withdraw supernatant. B->C D 4. Filtration Filter supernatant through a syringe filter (e.g., 0.45 µm). C->D E 5. Dilution Accurately dilute the filtered sample with the solvent. D->E F 6. Analysis Determine concentration using a validated method (e.g., HPLC-UV). E->F G 7. Calculation Calculate solubility based on concentration and dilution factor. F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

References

The Pivotal Role of Methyl 3-aminopyrazine-2-carboxylate as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-aminopyrazine-2-carboxylate is a highly versatile heterocyclic compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a pyrazine (B50134) ring substituted with both an amino and a methyl carboxylate group, makes it a valuable precursor for the development of a wide range of complex molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the synthesis of novel pharmaceutical agents and other functional organic compounds.

Physicochemical Properties of this compound

This compound is a stable, solid compound under standard conditions. Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₇N₃O₂[1][2][3]
Molecular Weight 153.14 g/mol [1][2]
CAS Number 16298-03-6[1][2][3]
Appearance White to off-white or yellow solid/powder[3][4]
Melting Point 169-172 °C
Boiling Point ~300 °C[2]
Flash Point 136 °C[2]
IUPAC Name This compound[1]
Synonyms Methyl 2-aminopyrazine-3-carboxylate, 3-Aminopyrazine-2-carboxylic Acid Methyl Ester[1][2]

Synthesis of this compound

The most common method for the synthesis of this compound is through the Fischer esterification of 3-aminopyrazine-2-carboxylic acid. This reaction is typically carried out in methanol (B129727) with a strong acid catalyst, such as sulfuric acid.

Experimental Protocol: Fischer Esterification of 3-Aminopyrazine-2-carboxylic Acid[6]
  • Reaction Setup: Suspend 3-aminopyrazine-2-carboxylic acid (15.8 mmol) in methanol (250 mL) in a suitable reaction vessel.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add concentrated sulfuric acid (3.2 mL) to the stirred suspension.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 48 hours.

  • Work-up: Pour the reaction mixture into water (27 mL).

  • Neutralization: Carefully add sodium bicarbonate (approx. 6.3 g) to neutralize the acid until the pH reaches 7.

  • Isolation: Collect the resulting precipitate by filtration to obtain this compound as a white-brown solid.

G cluster_start Starting Materials cluster_process Reaction & Work-up cluster_product Final Product 3-Aminopyrazine-2-carboxylic Acid 3-Aminopyrazine-2-carboxylic Acid Stirring at RT (48h) Stirring at RT (48h) 3-Aminopyrazine-2-carboxylic Acid->Stirring at RT (48h) Methanol Methanol Methanol->Stirring at RT (48h) Sulfuric Acid Sulfuric Acid Sulfuric Acid->Stirring at RT (48h) Quenching with Water Quenching with Water Stirring at RT (48h)->Quenching with Water Neutralization (NaHCO3) Neutralization (NaHCO3) Quenching with Water->Neutralization (NaHCO3) Filtration Filtration Neutralization (NaHCO3)->Filtration This compound This compound Filtration->this compound G This compound This compound Microwave Irradiation Microwave Irradiation This compound->Microwave Irradiation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Microwave Irradiation 3-Amino-N-substituted-pyrazine-2-carboxamide 3-Amino-N-substituted-pyrazine-2-carboxamide Microwave Irradiation->3-Amino-N-substituted-pyrazine-2-carboxamide G This compound This compound Pyridine in DCM Pyridine in DCM This compound->Pyridine in DCM Acyl Chloride (R-COCl) Acyl Chloride (R-COCl) Acyl Chloride (R-COCl)->Pyridine in DCM Methyl 3-(acylamino)pyrazine-2-carboxylate Methyl 3-(acylamino)pyrazine-2-carboxylate Pyridine in DCM->Methyl 3-(acylamino)pyrazine-2-carboxylate G This compound This compound Amidation Amidation This compound->Amidation Acylation Acylation This compound->Acylation Cyclization Cyclization This compound->Cyclization Pyrazine-2-carboxamides Pyrazine-2-carboxamides Amidation->Pyrazine-2-carboxamides N-Acyl Derivatives N-Acyl Derivatives Acylation->N-Acyl Derivatives Fused Heterocycles Fused Heterocycles Cyclization->Fused Heterocycles Antimicrobial Agents Antimicrobial Agents Pyrazine-2-carboxamides->Antimicrobial Agents Enzyme Inhibitors Enzyme Inhibitors N-Acyl Derivatives->Enzyme Inhibitors Anticancer Agents Anticancer Agents Fused Heterocycles->Anticancer Agents

References

The Discovery and Synthetic Journey of Methyl 3-aminopyrazine-2-carboxylate: A Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopyrazine-2-carboxylate, a seemingly unassuming heterocyclic compound, holds a significant position in the landscape of medicinal chemistry and drug discovery. Its strategic placement of amino and carboxylate functional groups on the pyrazine (B50134) ring makes it a versatile scaffold and a crucial intermediate in the synthesis of a wide array of biologically active molecules. This technical guide delves into the discovery, historical context, and synthetic evolution of this pivotal molecule. Furthermore, it will detail its physicochemical properties, spectroscopic signature, and its instrumental role in the development of novel therapeutic agents.

While the intrinsic biological activity of this compound itself is not extensively documented, its true value lies in its function as a key building block. The structural motif of 3-aminopyrazine-2-carboxylic acid and its derivatives is found in numerous compounds with significant pharmacological activities, including antimicrobial and anticancer properties. This guide will explore the journey of this compound from its early synthesis to its current applications, providing researchers and drug development professionals with a comprehensive understanding of its importance.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its application in synthesis and drug design. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C₆H₇N₃O₂[1][2]
Molecular Weight 153.14 g/mol [1][2]
Melting Point 170 °C[3]
Boiling Point 300 °C (predicted)[3]
Appearance Khaki to brown solid[4]
CAS Number 16298-03-6[1][2]

Historical Perspective and Discovery

While the precise moment of the first synthesis of this compound is not prominently documented in readily available literature, its origins can be traced back to the broader exploration of pyrazine chemistry. A significant early reference that provides context is the work of Ellingson, Henry, and McDonald in their 1945 publication in the Journal of the American Chemical Society. Although this paper primarily focuses on the synthesis of pterins, it describes the preparation of 3-aminopyrazine-2-carboxylic acid and its subsequent esterification to the methyl ester, albeit with a reported crude yield of 72%. This suggests that the compound was synthesized and characterized at least by the mid-1940s as an intermediate in the study of more complex heterocyclic systems.

A 1991 European patent application mentions this 1945 paper and highlights the unsatisfactory yields of the early acid-catalyzed esterification methods, indicating that the synthesis of this compound has been a subject of process development over the years.[5] The patent itself proposes an alternative route via the reaction of an alkali salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide.[5] This historical progression underscores the compound's recognized importance as a synthetic intermediate, driving efforts to improve its preparation.

Synthetic Methodologies

The primary and most well-documented method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid.

Experimental Protocol: Fischer Esterification of 3-Aminopyrazine-2-carboxylic Acid

This protocol is based on a general procedure described in the literature for the synthesis of this compound.[6][7]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Methanol (B129727) (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Water (H₂O), deionized

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazine-2-carboxylic acid.

  • Add a sufficient volume of anhydrous methanol to suspend the starting material.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid dropwise to the stirred suspension. A typical molar ratio is 1 equivalent of the carboxylic acid to a catalytic amount of sulfuric acid.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to increase the rate of reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Be cautious as this will cause effervescence (CO₂ evolution).

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel, wash with cold water, and dry.

  • If the product does not precipitate, transfer the neutralized mixture to a separatory funnel and extract with a suitable organic solvent such as dichloromethane.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from an appropriate solvent system.

Yield:

The reported yields for this reaction vary, with earlier literature citing crude yields around 72%.[5]

Alternative Synthetic Approach

A patent describes an alternative method involving the reaction of an alkali salt of 3-aminopyrazine-2-carboxylic acid (e.g., the potassium salt) with methyl bromide in a solvent such as dimethylformamide (DMF).[5] This method is proposed to offer higher purity and more satisfactory yields.[5]

Reaction Scheme:

G cluster_0 Synthetic Routes start 3-Aminopyrazine-2-carboxylic Acid intermediate This compound start->intermediate Fischer Esterification start->intermediate Alkylation reagents1 MeOH, H₂SO₄ (cat.) reagents2 1. Base 2. MeBr, DMF

Caption: Synthetic routes to this compound.

Role in Drug Discovery and Development

This compound is a pivotal intermediate in the synthesis of a diverse range of derivatives with potential therapeutic applications. The primary amino group and the methyl ester moiety serve as convenient handles for further chemical modifications, allowing for the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

Antimicrobial Agents

A significant area of application for this compound is in the development of novel antimicrobial agents. Derivatives are synthesized by reacting this compound with various amines to form amides. These amides have been investigated for their activity against a spectrum of pathogens, including bacteria and fungi. For example, a series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial, antibacterial, and antifungal activities.[7]

Anticancer Agents

The pyrazine scaffold is also a recognized pharmacophore in the design of anticancer drugs. Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have demonstrated significant anticancer activity against Ehrlich ascites tumor cells in animal models.[8] While this study used the carboxylic acid, the methyl ester is a common precursor for creating the necessary ligands for such complexes.

The general workflow for utilizing this compound in the synthesis of bioactive derivatives is depicted below.

G start This compound step1 Amidation with various amines start->step1 step2 Hydrolysis to Carboxylic Acid start->step2 product1 N-substituted 3-aminopyrazine-2-carboxamides step1->product1 product2 3-Aminopyrazine-2-carboxylic Acid Derivatives step2->product2 application1 Antimicrobial Screening product1->application1 application2 Anticancer Screening product2->application2

Caption: Workflow for the synthesis and screening of bioactive derivatives.

Conclusion

This compound has evolved from a laboratory curiosity in the mid-20th century to a cornerstone of modern medicinal chemistry. Its straightforward synthesis and versatile reactivity have made it an indispensable tool for the creation of diverse molecular architectures. While its own biological profile is not a primary focus, its role as a key intermediate in the development of potent antimicrobial and anticancer agents is firmly established. The continued exploration of derivatives based on this scaffold promises to yield new therapeutic leads, solidifying the enduring importance of this compound in the quest for novel medicines. This guide provides a foundational understanding for researchers and professionals engaged in this exciting field, highlighting the rich history and ongoing potential of this remarkable molecule.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminopyrazine-2-carboxylate is a pivotal building block in the synthesis of a wide array of biologically active molecules and functional materials. The strategic positioning of the amino and methyl ester groups on the electron-deficient pyrazine (B50134) ring bestows upon it a unique chemical character. This technical guide provides a comprehensive examination of the reactivity of the amino group in this compound, focusing on its nucleophilic properties and its behavior in key chemical transformations. This document consolidates spectroscopic data, physicochemical properties, and detailed experimental protocols for researchers engaged in the fields of medicinal chemistry, organic synthesis, and materials science.

Introduction

Pyrazine derivatives are integral components of numerous pharmaceuticals, agrochemicals, and natural products, prized for their diverse biological activities.[1] this compound, in particular, serves as a versatile precursor, with its reactivity profile largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing pyrazine core and adjacent methyl ester. Understanding the reactivity of the amino group is paramount for the strategic design and synthesis of novel pyrazine-containing compounds. This guide will delve into the electronic effects governing its reactivity, its performance in common synthetic transformations, and provide practical experimental details.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral characteristics of this compound is essential for its effective use and characterization in a laboratory setting.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₇N₃O₂[2]
Molecular Weight 153.14 g/mol
Appearance Yellow to brown crystalline powder[3]
Melting Point 169-172 °C
Boiling Point (Predicted) 300.8 ± 37.0 °C[3]
Solubility Soluble in Chloroform, Methanol[3]
pKa (Predicted, amino group) -0.30 ± 0.10[3]
LogP 0.2 at 20°C and pH 7[3]
CAS Number 16298-03-6

Note: The pKa value is a predicted value and should be considered as an estimate. Experimental determination may yield a different value.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Nucleus Solvent Chemical Shift (δ, ppm) Reference
¹H NMRDMSO-d₆8.13 (d, 1H), 7.89 (bs, 1H), 7.76 (d, 1H), 3.85 (s, 3H)[4] (adapted)
¹³C NMRDMSO-d₆166.6, 155.9, 146.5, 131.5, 126.7, 52.5[5] (adapted)

The IR spectrum of this compound reveals characteristic vibrational frequencies for its functional groups.

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Reference
N-H (Amino)Asymmetric stretch~3390[6]
N-H (Amino)Symmetric stretch~3210[6]
C=O (Ester)Stretch~1720[6]
C=N, C=C (Aromatic)Stretches~1600-1400[6]

Reactivity of the Amino Group

The reactivity of the amino group in this compound is a delicate balance of competing electronic effects. The pyrazine ring, being an electron-deficient aromatic system, significantly reduces the electron density on the exocyclic amino group through resonance and inductive effects. This deactivation makes the amino group less nucleophilic compared to anilines. However, it is still sufficiently reactive to participate in a range of important chemical transformations.

Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the pyrazine ring, which diminishes its availability for donation to electrophiles. Consequently, this compound is a weak base, with a predicted pKa of its conjugate acid being significantly low.[3] This reduced basicity directly correlates with its nucleophilicity. While direct acylation can be challenging, it is achievable under appropriate conditions, indicating that the amino group retains sufficient nucleophilic character for synthetic utility.[7]

Key Reactions

The amino group serves as a handle for a variety of chemical modifications, enabling the synthesis of diverse derivatives.

The formation of an amide bond via acylation of the amino group is a common and crucial transformation. Due to the reduced nucleophilicity of the amino group, forcing conditions or highly reactive acylating agents are often necessary.

Acylation_Reaction reactant1 This compound reaction_node Acylation reactant1->reaction_node reactant2 Acylating Agent (e.g., Acyl Chloride, Anhydride) reactant2->reaction_node product N-Acylated Product base Base (e.g., Pyridine) base->reaction_node Catalyst/Acid Scavenger reaction_node->product

Caption: General workflow for the acylation of this compound.

The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups via Sandmeyer-type reactions.

Diazotization_Workflow start This compound diazotization Diazotization (NaNO₂, aq. acid, 0-5 °C) start->diazotization diazonium_salt Pyrazinyl Diazonium Salt (Intermediate) diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuX) diazonium_salt->sandmeyer product Substituted Pyrazine (e.g., Halo-, Cyano-) sandmeyer->product

Caption: Synthetic pathway involving diazotization and subsequent Sandmeyer reaction.

While the amino group itself is a nucleophile, the pyrazine ring can be functionalized with a leaving group (e.g., a halogen) to undergo palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, with other amines. This reaction is a powerful tool for constructing complex aryl amines.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange pd_complex1->ligand_exchange R'NH₂ amine_complex [Ar-Pd(II)(NHR')L₂]⁺X⁻ ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amide_complex Ar-Pd(II)(NR')L₂ deprotonation->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NHR' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving the amino group of this compound. These are generalized procedures and may require optimization for specific substrates and scales.

Acylation of this compound

This protocol describes a general procedure for the N-acylation using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)

  • Anhydrous pyridine (B92270) (1.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Disperse this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • With stirring, add anhydrous pyridine (1.5 eq) to the suspension.

  • Cool the mixture in an ice bath and add the acyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Diazotization and Sandmeyer Reaction

This protocol outlines the conversion of the amino group to a chloro group via a diazonium intermediate.

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of this compound (1.0 eq) in aqueous HCl.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution or suspension of CuCl (1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Buchwald-Hartwig Amination of a Halogenated Pyrazine Derivative

This is a general protocol for the coupling of an amine with a halo-pyrazine, which could be synthesized from this compound.

Materials:

  • Halogenated pyrazine derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, BINAP, 4-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous toluene (B28343) or dioxane

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask, add the halogenated pyrazine, palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

  • Add anhydrous solvent, followed by the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The amino group of this compound, while deactivated by the electron-deficient pyrazine ring, remains a synthetically valuable functional group. Its reactivity in acylation, diazotization, and as a potential precursor for cross-coupling reactions makes it a cornerstone in the synthesis of complex heterocyclic systems. A nuanced understanding of the electronic factors influencing its nucleophilicity allows for the rational design of reaction conditions to achieve desired chemical transformations. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers working with this versatile building block, facilitating the development of novel molecules with potential applications in medicine and materials science.

References

The Strategic Role of Methyl 3-Aminopyrazine-2-carboxylate in the Synthesis of Bioactive Pteridinones

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the pivotal role of methyl 3-aminopyrazine-2-carboxylate as a versatile precursor in the synthesis of pteridinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document provides detailed experimental protocols, quantitative data analysis, and a review of the biological significance of the resulting pteridinone scaffolds, particularly as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases.

Introduction: Pteridinones - A Scaffold of Therapeutic Importance

Pteridinones, bicyclic heteroaromatic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings, are of great interest in medicinal chemistry.[1] Naturally occurring and synthetic pteridine (B1203161) derivatives are known to modulate various biological processes, and their deficiency or dysregulation is associated with several diseases.[2] The pterin (B48896) substructure, a 2-amino-4-oxo-pteridine, is found in essential cofactors like folic acid and biopterin.[3] In recent years, pteridinone derivatives have emerged as potent inhibitors of various kinases, positioning them as promising candidates for the development of targeted therapies.[4][5][6][7]

This compound is a key building block for the construction of the pteridinone core. Its ortho-amino ester functionality provides the necessary reactive sites for cyclization reactions to form the pyrimidine ring of the pteridinone system. This guide will detail the synthetic route from 3-aminopyrazine-2-carboxylic acid to this compound and its subsequent transformation into pteridinones.

Synthesis of Pteridinone Precursors and Core Structures

The synthesis of pteridinones from this compound is a multi-step process that begins with the formation of the precursor ester, followed by its conversion to an amide, and subsequent cyclization to the pteridinone ring.

Synthesis of this compound

The initial step involves the esterification of 3-aminopyrazine-2-carboxylic acid to its corresponding methyl ester, this compound. This is typically achieved through a Fischer esterification reaction.[8]

Experimental Protocol: Fischer Esterification of 3-Aminopyrazine-2-carboxylic Acid [8]

  • Reaction Setup: 3-Aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol) is suspended in methanol (B129727) (250 mL) and the mixture is cooled to 0 °C in an ice bath.

  • Acid Catalyst Addition: Concentrated sulfuric acid (3.2 mL) is added dropwise to the stirred suspension.

  • Reaction: The reaction mixture is stirred at room temperature for 48 hours.

  • Work-up: The reaction mixture is poured into water (27 mL) and neutralized to pH 7 by the careful addition of sodium bicarbonate (approximately 6.3 g).

  • Isolation: The resulting precipitate is collected by filtration to yield this compound as a solid.

Synthesis of 3-Aminopyrazine-2-carboxamide (B1665363)

The methyl ester is then converted to the corresponding amide, 3-aminopyrazine-2-carboxamide, through ammonolysis. This intermediate is crucial for the subsequent cyclization to form the pteridin-4-one ring.

Experimental Protocol: Ammonolysis of this compound [9]

  • Reaction Setup: this compound is dissolved in a 2 M solution of ammonia (B1221849) in ethanol.

  • Reaction: The solution is stirred at room temperature for 24 hours, during which a precipitate of 3-aminopyrazine-2-carboxamide forms.

  • Isolation: The solvent and excess ammonia are removed under reduced pressure to yield the crude 3-aminopyrazine-2-carboxamide, which can be purified by recrystallization. A near-quantitative yield is typically obtained.[9]

Synthesis of Pteridin-4-one

The final step in the synthesis of the core pteridinone structure is the cyclization of 3-aminopyrazine-2-carboxamide. This can be achieved by reacting the amide with a one-carbon synthon, such as triethyl orthoformate.[3]

Experimental Protocol: Cyclization to Pteridin-4-one [3]

  • Reaction Setup: 3-Aminopyrazine-2-carboxamide is suspended in a mixture of triethyl orthoformate and acetic anhydride.

  • Reaction: The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography.

  • Isolation: Upon completion, the reaction mixture is cooled, and the precipitated pteridin-4-one is collected by filtration and washed with a suitable solvent (e.g., ethanol) to afford the purified product.

The overall synthetic workflow is depicted below:

G A 3-Aminopyrazine- 2-carboxylic Acid B Methyl 3-Aminopyrazine- 2-carboxylate A->B   H2SO4, MeOH (Fischer Esterification) C 3-Aminopyrazine- 2-carboxamide B->C   NH3 in EtOH (Ammonolysis) D Pteridin-4-one C->D   HC(OEt)3, Ac2O (Cyclization)

Figure 1: Synthetic workflow for Pteridin-4-one.

Quantitative Data Summary

The yields of the intermediate N-substituted 3-aminopyrazine-2-carboxamides, synthesized from this compound, are presented in the table below. These reactions demonstrate the utility of the methyl ester as a precursor.

CompoundR Group (in N-R)Yield (%)Reference
1 Benzyl-[8]
2 2-Methylbenzyl27[8]
3 3-Methylbenzyl35[8]
4 4-Methylbenzyl42[8]
5 2-Chlorobenzyl33[8]
6 3-Chlorobenzyl40[8]
7 4-Chlorobenzyl45[8]
8 4-Methoxybenzyl38[8]
Table 1: Yields of N-substituted 3-aminopyrazine-2-carboxamides synthesized from this compound.

Biological Significance: Pteridinones as Kinase Inhibitors in Cellular Signaling

Pteridinone derivatives have been identified as potent inhibitors of several protein kinases that are critical components of signaling pathways dysregulated in cancer and other diseases.[4][5][6][7] The following sections illustrate the role of pteridinone inhibitors in key signaling cascades.

Inhibition of Polo-like Kinase 1 (PLK1) and Bromodomain-containing Protein 4 (BRD4)

Polo-like kinase 1 (PLK1) is a key regulator of mitotic progression, and its overexpression is common in many cancers.[10] Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that regulates the transcription of key oncogenes.[8] Dual inhibition of PLK1 and BRD4 by pteridinone derivatives represents a promising anti-cancer strategy.[4]

G cluster_0 Pteridinone Inhibitor cluster_1 PLK1 Signaling cluster_2 BRD4 Signaling Pteridinone Pteridinone Derivative PLK1 PLK1 Pteridinone->PLK1 Inhibition BRD4 BRD4 Pteridinone->BRD4 Inhibition Mitosis Mitotic Progression PLK1->Mitosis Oncogene_Tx Oncogene Transcription BRD4->Oncogene_Tx G cluster_0 Pteridinone Inhibitor cluster_1 EGFR Signaling cluster_2 BTK Signaling Pteridinone Pteridinone Derivative EGFR EGFR Pteridinone->EGFR Inhibition BTK BTK Pteridinone->BTK Inhibition EGF EGF EGF->EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation BCR B-Cell Receptor BCR->BTK B_Cell_Activation B-Cell Activation & Proliferation BTK->B_Cell_Activation

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Methyl 3-aminopyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopyrazine-2-carboxylate serves as a pivotal scaffold in medicinal chemistry, forming the foundation for a diverse array of derivatives with significant therapeutic potential. While the parent ester is primarily utilized as a key synthetic intermediate, its derivatives, particularly amides and hydrazides, have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the current research, focusing on the anticancer, antimicrobial, and other pharmacological properties of these valuable compounds. We will delve into their mechanisms of action, present quantitative biological data, and provide detailed experimental protocols to facilitate further research and development in this promising area of drug discovery.

I. Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Fibroblast Growth Factor Receptor (FGFR) pathway and its downstream effectors.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 3-aminopyrazine-2-carboxamide (B1665363) derivatives, showcasing their half-maximal inhibitory concentrations (IC50) against several human cancer cell lines.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
18i 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-methyl-1,1-dioxidothiomorpholino)pyrazine-2-carboxamideFGFR2 (enzymatic assay)0.150[1][2]
18d 3-amino-N-(3,5-dihydroxyphenyl)-6-(morpholin-4-ylmethyl)pyrazine-2-carboxamideFGFR2 (enzymatic assay)0.600[2]
18d 3-amino-N-(3,5-dihydroxyphenyl)-6-(morpholin-4-ylmethyl)pyrazine-2-carboxamideFGFR3 (enzymatic assay)0.480[2]
18g 3-amino-N-(3,5-dihydroxyphenyl)-6-((pyrrolidin-1-yl)methyl)pyrazine-2-carboxamideFGFR2 (enzymatic assay)0.380[2]
20 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamideHepG2 (human liver cancer)41.4[3]
10 3-amino-N-hexylpyrazine-2-carboxamideHepG2 (human liver cancer)389[3]
16 3-amino-N-(4-fluorophenyl)pyrazine-2-carboxamideHepG2 (human liver cancer)>250[3]
17 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideHepG2 (human liver cancer)>50[3]
Signaling Pathway: FGFR Inhibition

Several 3-aminopyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers.[1][2] Inhibition of FGFR blocks downstream signaling cascades, primarily the RAS-MAPK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR mTOR->Proliferation PyrazineDerivative 3-Aminopyrazine- 2-carboxamide Derivative PyrazineDerivative->FGFR Inhibits

FGFR Signaling Pathway Inhibition.

II. Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of this compound derivatives. These compounds have shown activity against a range of pathogens, including bacteria and mycobacteria. The structural modifications of the core pyrazine (B50134) ring have allowed for the development of derivatives with potent antimicrobial efficacy.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 3-aminopyrazine-2-carboxamide derivatives against different microbial strains.

Compound IDDerivative StructureMicrobial StrainMIC (µg/mL)Reference
17 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5[3]
20 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamideMycobacterium smegmatis31.25[3]
11 3-amino-N-heptylpyrazine-2-carboxamideMycobacterium smegmatis62.5[3]
12 3-amino-N-octylpyrazine-2-carboxamideMycobacterium smegmatis62.5[3]
P10 (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanoneCandida albicans3.125[4]
P4 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneCandida albicans3.125[4]
P3, P4, P7, P9 Various piperazine (B1678402) derivativesEscherichia coli50[4]
P6, P7, P9, P10 Various piperazine derivativesPseudomonas aeruginosa25[4]
8 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6 µM[5]
9 3-[(4-aminobenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6.25 µg/mL[5]

III. Experimental Protocols

To ensure the reproducibility and advancement of research in this field, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives from this compound

This protocol describes a general method for the aminolysis of this compound to synthesize N-substituted 3-aminopyrazine-2-carboxamides.

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine)

  • Ammonium (B1175870) chloride (NH4Cl)

  • Methanol

  • Microwave reactor

  • Thin-layer chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a microwave reaction vial, combine this compound (1 equivalent), the desired substituted amine (3 equivalents), and a catalytic amount of ammonium chloride (0.1 equivalents) in methanol.[3]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a specified temperature and power (e.g., 130 °C, 90 W) for a designated time (e.g., 40 minutes).[3]

  • Monitor the reaction progress using thin-layer chromatography.

  • Upon completion, cool the reaction mixture and adsorb it onto silica gel.

  • Purify the crude product by flash column chromatography using an appropriate solvent gradient (e.g., ethyl acetate (B1210297) in hexane) to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.[3]

Synthesis_Workflow Start Start: Methyl 3-aminopyrazine- 2-carboxylate Reagents Add: - Substituted Amine - NH4Cl (catalyst) - Methanol Start->Reagents Microwave Microwave Irradiation (e.g., 130°C, 40 min) Reagents->Microwave TLC Monitor Reaction (TLC) Microwave->TLC Purification Purification: Flash Column Chromatography TLC->Purification Reaction Complete Product Product: N-substituted 3-aminopyrazine- 2-carboxamide Purification->Product MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Treatment Treat with Test Compound (various concentrations) Start->Treatment Incubation1 Incubate (e.g., 48-72 hours) Treatment->Incubation1 MTT_add Add MTT Reagent Incubation1->MTT_add Incubation2 Incubate (e.g., 4 hours) MTT_add->Incubation2 Solubilize Add Solubilization Solution Incubation2->Solubilize Read Measure Absorbance (e.g., 570 nm) Solubilize->Read Analysis Calculate Cell Viability and IC50 Value Read->Analysis

References

Methodological & Application

Synthesis of N-substituted 3-aminopyrazine-2-carboxamides using Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, valuable scaffolds in medicinal chemistry, from Methyl 3-aminopyrazine-2-carboxylate. The described methods are essential for the development of novel therapeutic agents, as derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have shown promising biological activities, including antimycobacterial and kinase inhibitory effects.[1][2]

Introduction

N-substituted 3-aminopyrazine-2-carboxamides are a class of heterocyclic compounds of significant interest in drug discovery. Their structural framework is a key component in various biologically active molecules. The synthesis of these compounds is often achieved through the amidation of a pyrazine-2-carboxylic acid derivative. This document outlines a reliable and efficient method for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides starting from this compound. The protocol is based on the aminolysis of the methyl ester, a common and effective method for amide bond formation.

Chemical Reaction Pathway

The overall synthetic scheme involves the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted 3-aminopyrazine-2-carboxamide. This reaction is typically facilitated by heat, and in some cases, microwave irradiation can be employed to accelerate the process.

Chemical Reaction Pathway cluster_reactants Reactants cluster_products Products methyl_ester This compound reaction_arrow + methyl_ester->reaction_arrow amine R-NH2 (Amine) amine->reaction_arrow amide N-substituted 3-aminopyrazine-2-carboxamide methanol (B129727) Methanol product_arrow reaction_arrow->product_arrow Heat (e.g., Microwave) product_arrow->amide product_arrow->methanol

Caption: General reaction scheme for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Materials and Equipment
  • Reagents:

  • Equipment:

    • Microwave reactor for synthesis

    • Reaction vials suitable for microwave synthesis

    • Magnetic stirrer and stir bars

    • Rotary evaporator

    • Flash chromatography system

    • Thin-layer chromatography (TLC) plates and developing chamber

    • NMR spectrometer, mass spectrometer, and melting point apparatus for product characterization

Synthesis of N-benzyl-3-aminopyrazine-2-carboxamides (Procedure A)[3][4]

This protocol is adapted from a method utilizing microwave-assisted synthesis for the aminolysis of the methyl ester.

Step 1: Reaction Setup

  • In a microwave reaction vial equipped with a magnetic stirrer, combine this compound (100 mg, 0.65 mmol).

  • Add the desired substituted benzylamine (1.95 mmol, 3 equivalents).

  • Add methanol (2 mL) as the solvent.

  • Optionally, add a catalytic amount of ammonium chloride (10 mg, 0.19 mmol, 0.1 equivalents).[3]

Step 2: Microwave-Assisted Reaction

  • Seal the reaction vial and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for 40 minutes with a power of 90 W.[3][4]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (B1210297) (2:1) mobile phase.[3]

Step 3: Product Isolation and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • Adsorb the reaction mixture onto a small amount of silica gel.

  • Purify the product by flash chromatography using a silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., 0-100%) to isolate the desired N-substituted 3-aminopyrazine-2-carboxamide.[3]

Step 4: Characterization

  • Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted 3-aminopyrazine-2-carboxamides.

Experimental Workflow start Start reactants Combine Reactants: - this compound - Amine - Methanol - (Optional) NH4Cl start->reactants microwave Microwave Irradiation (130 °C, 40 min, 90 W) reactants->microwave tlc Monitor Reaction by TLC microwave->tlc workup Work-up: Adsorb on Silica Gel tlc->workup Reaction Complete purification Purification: Flash Chromatography workup->purification characterization Characterization: NMR, MS, MP purification->characterization end End Product characterization->end

Caption: Workflow for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides.

Data Presentation

The following table summarizes the yields of representative N-substituted 3-aminopyrazine-2-carboxamides synthesized using a procedure analogous to the one described above. This data is extracted from the literature and is presented for comparative purposes.

CompoundR-group (Amine)Yield (%)Reference
1 Benzyl-[3]
2 2-Methylbenzyl27[3][5]
3 3-Methylbenzyl-[3]
4 4-Methylbenzyl-[3]
5 2,6-Dichlorobenzyl-[3]
6 2-Fluorobenzyl-[3]
7 3-Fluorobenzyl-[3]
8 4-Fluorobenzyl-[3]

Note: The table presents data for compounds synthesized via "Procedure A" as described in the cited literature, which involves the aminolysis of this compound.[3] A dash (-) indicates that the yield was not explicitly reported in the provided search results for this specific procedure.

Discussion

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides from this compound via microwave-assisted aminolysis is a robust and efficient method.[3] The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods. The purification of the products is straightforward using standard chromatographic techniques.

It is worth noting that an alternative two-step procedure starting from 3-aminopyrazine-2-carboxylic acid, involving activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by amidation, has also been reported and, in some cases, provides higher yields.[3] For instance, the synthesis of 3-amino-N-(2-methylbenzyl)pyrazine-2-carboxamide gave a 91% yield using the CDI method, compared to a 27% yield from the methyl ester.[3][5] Researchers may consider this alternative based on the availability of starting materials and desired reaction efficiency.

The compounds synthesized through these methods are valuable for screening in various biological assays, particularly in the fields of antimycobacterial and anticancer drug discovery.[1][6] The diversity of commercially available amines allows for the creation of large libraries of N-substituted 3-aminopyrazine-2-carboxamides for structure-activity relationship (SAR) studies.

References

Application Notes and Protocols: Microwave-Assisted Synthesis with Methyl 3-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopyrazine-2-carboxylate is a pivotal building block in the synthesis of a diverse range of heterocyclic compounds, many of which exhibit significant biological activity. Its derivatives are integral to the development of novel therapeutic agents, including antimicrobials and kinase inhibitors. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate and improve the efficiency of reactions involving this scaffold, offering substantial advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced purity of products.[1]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization into N-substituted 3-aminopyrazine-2-carboxamides, with a focus on leveraging microwave irradiation to streamline these processes. Comparative data for conventional and microwave-assisted methods are presented to highlight the benefits of this modern synthetic approach.

Synthesis of this compound

The initial step in many synthetic routes is the esterification of 3-aminopyrazine-2-carboxylic acid to its methyl ester. While conventional methods are effective, they often require prolonged reaction times. Microwave assistance can dramatically shorten this step.

Protocol 1: Conventional Fischer Esterification

This established method serves as a baseline for comparison with the microwave-assisted protocol.

Experimental Protocol:

  • Cool a solution of 3-aminopyrazine-2-carboxylic acid (15.8 mmol, 2.2 g) in methanol (B129727) (250 mL) to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (3.2 mL) to the cooled solution with stirring.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 48 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water (27 mL).

  • Carefully neutralize the solution to pH 7 by the portion-wise addition of sodium bicarbonate (approximately 6.3 g).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to yield this compound.

Protocol 2: Proposed Microwave-Assisted Esterification

Experimental Protocol:

  • In a microwave-safe reaction vessel, combine 3-aminopyrazine-2-carboxylic acid (1.0 mmol), methanol (5 mL), and a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 80-100 °C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction progress by TLC.

  • After cooling, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Microwave-Assisted Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

The aminolysis of this compound is a key step in the synthesis of a wide array of biologically active amides. Microwave irradiation significantly accelerates this transformation, leading to higher yields in a fraction of the time required by conventional methods.

Protocol 3: Microwave-Assisted Aminolysis

This protocol details the efficient synthesis of N-substituted 3-aminopyrazine-2-carboxamides from this compound using microwave heating.[2]

Experimental Protocol:

  • In a microwave process vial equipped with a magnetic stirrer, add this compound (0.65 mmol, 100 mg), methanol (2 mL), the desired substituted benzylamine (B48309) (1.95 mmol, 3 equivalents), and a catalytic amount of ammonium (B1175870) chloride (0.19 mmol, 10 mg).[2]

  • Seal the vial and place it in a CEM Discover microwave reactor (or equivalent).

  • Set the reaction parameters as follows:

    • Temperature: 130 °C

    • Power: 90 W

    • Time: 40 minutes[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-substituted 3-aminopyrazine-2-carboxamide.

Data Presentation

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional methods.

Table 1: Comparison of Synthesis Methods for this compound

MethodReagentsConditionsReaction TimeYield
Conventional 3-aminopyrazine-2-carboxylic acid, Methanol, H₂SO₄Room Temperature48 hours[2]Not specified
Microwave (Proposed) 3-aminopyrazine-2-carboxylic acid, Methanol, H₂SO₄80-100 °C10-30 minutesExpected to be high

Table 2: Comparison of Yields for the Synthesis of N-Benzyl-3-aminopyrazine-2-carboxamides [5]

CompoundSubstituent (R) on BenzylamineMicrowave-Assisted Aminolysis Yield (%)Conventional Coupling (CDI) Yield (%)
1 H2975
2 2-CH₃2791
3 3-CH₃4585
4 4-CH₃3888
5 2-OCH₃5550
6 3-OCH₃4182
7 4-OCH₃4085
8 4-Cl4280

Note: The "Conventional Coupling (CDI)" method is an alternative to the aminolysis of the methyl ester and is presented here for comparative purposes, showcasing the high efficiency of microwave-assisted methods in forming the amide bond.[5] The yields for the microwave-assisted aminolysis are from a specific study and may vary based on the substrate and reaction conditions.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis of N-substituted 3-aminopyrazine-2-carboxamides, highlighting both conventional and microwave-assisted pathways.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Aminolysis/Amidation Start 3-Aminopyrazine-2-carboxylic Acid Conventional_Ester Conventional Esterification (H₂SO₄, MeOH, 48h, RT) Start->Conventional_Ester Conventional Path Microwave_Ester Microwave-Assisted Esterification (H₂SO₄, MeOH, 10-30 min, 80-100°C) Start->Microwave_Ester Microwave Path Intermediate This compound Conventional_Ester->Intermediate Microwave_Ester->Intermediate Microwave_Aminolysis Microwave-Assisted Aminolysis (R-NH₂, NH₄Cl, MeOH, 40 min, 130°C) Intermediate->Microwave_Aminolysis Final_Product N-Substituted 3-Aminopyrazine-2-carboxamide Microwave_Aminolysis->Final_Product

Caption: Synthetic workflow for N-substituted 3-aminopyrazine-2-carboxamides.

Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and as antimicrobial agents with mechanisms related to that of pyrazinamide (B1679903).

FGFR Signaling Pathway

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6]

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_active Activated FGFR (Dimerized & Phosphorylated) FGFR->FGFR_active Activates RAS RAS FGFR_active->RAS Activates PI3K PI3K FGFR_active->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Response Leads to Inhibitor Pyrazine (B50134) Derivative (FGFR Inhibitor) Inhibitor->FGFR_active Inhibits

Caption: Inhibition of the FGFR signaling pathway by pyrazine derivatives.

Proposed Antimicrobial Mechanism of Action

Pyrazinamide, a related compound, is a prodrug that is converted to pyrazinoic acid (POA) inside mycobacteria. The proposed mechanisms of action for POA and its derivatives include the disruption of membrane potential and inhibition of essential enzymes.

Pyrazinamide_MoA cluster_bacterium Mycobacterium Cell Prodrug Pyrazine Derivative (Prodrug) PncA PncA Enzyme Prodrug->PncA Enters Cell & is Converted by Active_Drug Active Form (e.g., Pyrazinoic Acid) PncA->Active_Drug Target1 Fatty Acid Synthase I Active_Drug->Target1 Inhibits Target2 Membrane Potential & Transport Active_Drug->Target2 Disrupts Effect1 Inhibition of Cell Wall Synthesis Target1->Effect1 Effect2 Cellular Stress & Energy Depletion Target2->Effect2 Cell_Death Bacterial Cell Death Effect1->Cell_Death Effect2->Cell_Death

Caption: Proposed antimicrobial mechanism of action for pyrazinamide derivatives.

References

Application Notes and Protocols for the Acylation of Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopyrazine-2-carboxylate is a key intermediate in the synthesis of a variety of biologically active compounds. The acylation of its 3-amino group is a critical step in the structural modification of this scaffold, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed protocols for the N-acylation of this compound with common acylating agents such as acetic anhydride (B1165640) and benzoyl chloride, based on established chemical principles and analogous reactions reported in the scientific literature.

Data Presentation: Reaction Conditions for Acylation

The following table summarizes typical reaction conditions for the acylation of the amino group on the pyrazine (B50134) ring, extrapolated from related literature.

Acylating AgentSolventCatalyst/BaseTemperatureReaction TimeYield
Acetic AnhydrideAcetic AcidNoneReflux2-4 hoursNot Reported
Benzoyl ChloridePyridinePyridineRoom Temp.2-4 hoursNot Reported
Aroyl ChloridesPyridinePyridineNot SpecifiedNot SpecifiedNot Reported

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the acetylation of the 3-amino group using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Water (deionized)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • Add acetic anhydride (1.5 eq) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice-cold water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, methyl 3-(acetylamino)pyrazine-2-carboxylate, can be purified by recrystallization or column chromatography.

Protocol 2: N-Benzoylation of this compound

This protocol details the benzoylation of the 3-amino group using benzoyl chloride in the presence of pyridine.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Water (deionized)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude methyl 3-(benzoylamino)pyrazine-2-carboxylate can be purified by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for N-Acylation

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_substrate Methyl 3-aminopyrazine- 2-carboxylate reaction_step Reaction in appropriate solvent and with base (if required) start_substrate->reaction_step start_reagent Acylating Agent (e.g., Acetic Anhydride, Benzoyl Chloride) start_reagent->reaction_step workup_quenching Quenching reaction_step->workup_quenching workup_extraction Extraction workup_quenching->workup_extraction workup_washing Washing workup_extraction->workup_washing workup_drying Drying workup_washing->workup_drying workup_concentration Concentration workup_drying->workup_concentration purification_step Recrystallization or Column Chromatography workup_concentration->purification_step final_product N-Acylated Methyl 3-aminopyrazine- 2-carboxylate purification_step->final_product

Caption: General experimental workflow for the N-acylation of this compound.

Signaling Pathway of the Acylation Reaction (Schotten-Baumann Conditions)

Schotten_Baumann cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products amine Methyl 3-aminopyrazine- 2-carboxylate activation Nucleophilic Attack of Amine on Acyl Chloride amine->activation acyl_chloride Acyl Chloride acyl_chloride->activation base Base (Pyridine) deprotonation Deprotonation by Base base->deprotonation intermediate Tetrahedral Intermediate activation->intermediate intermediate->deprotonation elimination Elimination of Chloride deprotonation->elimination product N-Acylated Product elimination->product salt Pyridinium Chloride elimination->salt

Caption: Simplified reaction pathway for the N-acylation under Schotten-Baumann conditions.

Application Notes and Protocols: Synthesis of Novel Antimycobacterial Agents from Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of antimycobacterial agents derived from Methyl 3-aminopyrazine-2-carboxylate. This precursor serves as a versatile scaffold for developing novel derivatives with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new therapeutic agents to combat drug-resistant strains. Pyrazinamide (B1679903), a first-line anti-TB drug, has a pyrazine (B50134) core that is a key structural motif for many antimycobacterial compounds. This compound is a crucial starting material for the synthesis of a new generation of pyrazinamide analogs. These derivatives often exhibit potent antimycobacterial activity by targeting novel molecular pathways, thereby overcoming existing drug resistance mechanisms.[1][2] This document outlines the synthesis of two promising classes of derivatives: N-substituted 3-aminopyrazine-2-carboxamides and 3-acylaminopyrazine-2-carboxamides.

Data Presentation: Antimycobacterial Activity

The following tables summarize the in vitro antimycobacterial activity of representative compounds synthesized from this compound against Mycobacterium tuberculosis H37Rv and other mycobacterial strains.

Table 1: N-substituted 3-aminopyrazine-2-carboxamides [2]

CompoundR'MIC (µg/mL) vs. M. tuberculosis H37Rv
17 2,4-dimethoxyphenyl12.5
10 hexyl500
11 heptyl250
12 octyl62.5
16 4-methoxyphenyl>1000
20 4-fluorophenyl1000

Table 2: 4'-substituted 3-(benzamido)pyrazine-2-carboxamides [1]

CompoundRMIC (µg/mL) vs. M. tuberculosis H37Rv
4 4-chlorobenzoyl1.95
15 4-bromobenzoyl1.95
18 4-iodobenzoyl1.95
28 adamantoyl31.25

Experimental Protocols

Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

This protocol describes two primary methods for synthesizing N-substituted 3-aminopyrazine-2-carboxamides, starting from 3-aminopyrazine-2-carboxylic acid, which can be readily obtained from this compound via hydrolysis.

Procedure A: Microwave-Assisted Aminolysis of the Methyl Ester [2][3]

  • Esterification: Convert 3-aminopyrazine-2-carboxylic acid to this compound by reacting with methanol (B129727) in the presence of a catalytic amount of sulfuric acid.

  • Microwave Reaction: In a microwave reaction tube, combine this compound (0.65 mmol), the desired substituted benzylamine (B48309) (1.95 mmol), and ammonium (B1175870) chloride (0.19 mmol) in methanol (2 mL).

  • Irradiation: Subject the reaction mixture to microwave irradiation at 130°C for 40 minutes with a power of 90 W.

  • Monitoring: Track the reaction progress using thin-layer chromatography (TLC).

  • Purification: Upon completion, purify the product by standard chromatographic techniques.

Procedure B: CDI-Mediated Coupling [2][3]

  • Activation: In a microwave reaction tube, treat 3-aminopyrazine-2-carboxylic acid (1.44 mmol) with 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.88 mmol) in dimethyl sulfoxide (B87167) (DMSO) (2 mL). Allow the reaction to proceed for 5-10 minutes until carbon dioxide evolution ceases.

  • Amide Formation: Add the corresponding alkylamine, aniline, or benzylamine (2.15 mmol) to the reaction mixture.

  • Microwave Reaction: Irradiate the mixture in a microwave reactor at 120°C for 30 minutes with a power of 100 W.

  • Purification: Isolate and purify the final product using appropriate methods.

Synthesis of 3-acylaminopyrazine-2-carboxamides

This protocol details the synthesis of 3-acylaminopyrazine-2-carboxamides, which have shown high antimycobacterial activity.[1][4]

Procedure C: Acylation of this compound followed by Ammonolysis [4]

  • Acylation (Procedure B1):

    • Disperse this compound (4 mmol) in acetonitrile (B52724) (20 mL) and stir at room temperature for 5 minutes.

    • Add anhydrous pyridine (B92270) (2.5 eq) and stir for another 5 minutes.

    • Add the desired acyl chloride (2.2 eq) dropwise.

    • Increase the temperature to 70°C and reflux for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, evaporate the solvent under vacuum and purify the intermediate by flash chromatography.

  • Ammonolysis:

    • Add the purified monoacylated intermediate (1 mmol) to an excess of 2 M ammonia (B1221849) in anhydrous ethanol.

    • Stir the reaction mixture continuously at room temperature for 24 hours.

    • Evaporate the solvent and unreacted ammonia to obtain the final solid product.

Visualizations

The following diagrams illustrate the key synthetic workflows.

Synthesis_Workflow_A start 3-Aminopyrazine-2-carboxylic Acid ester Methyl 3-aminopyrazine- 2-carboxylate start->ester H2SO4, Methanol product N-benzyl-3-aminopyrazine- 2-carboxamide ester->product Microwave, 130°C, NH4Cl amine Substituted Benzylamine amine->product

Caption: Microwave-Assisted Synthesis (Procedure A).

Synthesis_Workflow_B start 3-Aminopyrazine-2-carboxylic Acid activated Activated Intermediate start->activated CDI, DMSO product N-substituted-3-aminopyrazine- 2-carboxamide activated->product Microwave, 120°C amine Alkylamine/Aniline/ Benzylamine amine->product

Caption: CDI-Mediated Coupling Synthesis (Procedure B).

Synthesis_Workflow_C start Methyl 3-aminopyrazine- 2-carboxylate acylated Monoacylated Intermediate start->acylated Pyridine, Acetonitrile, 70°C product 3-Acylaminopyrazine- 2-carboxamide acylated->product 2M NH3 in Ethanol, RT acyl_chloride Acyl Chloride acyl_chloride->acylated

Caption: Acylation and Ammonolysis Synthesis (Procedure C).

Structure-Activity Relationship (SAR) Insights

  • N-substituted 3-aminopyrazine-2-carboxamides: For alkyl derivatives, an increase in the carbon side chain length generally leads to enhanced antimycobacterial activity. Phenyl derivatives also show promising activity.[2]

  • 3-acylaminopyrazine-2-carboxamides: The presence of a 4'-substituted benzoyl group on the C-3 amino position of the pyrazine core is critical for high antimycobacterial activity. Larger halogens (Cl, Br, I) or a methyl group at the 4'-position of the benzene (B151609) ring result in the most potent compounds.[1] The unsubstituted carboxamide at the C-2 position is also crucial for activity.[1]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antimycobacterial agents. The methodologies presented here provide a robust foundation for the development of potent pyrazinamide analogs. The structure-activity relationships highlighted offer a rational basis for the design of future derivatives with improved efficacy against drug-resistant tuberculosis. Further investigation into the mechanism of action of these compounds is warranted to fully elucidate their therapeutic potential.

References

Protocol for the esterification of 3-aminopyrazine-2-carboxylic acid to its methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-aminopyrazine-2-carboxylate is a key building block in the synthesis of various pharmaceutical compounds and functional materials. The esterification of its parent carboxylic acid, 3-aminopyrazine-2-carboxylic acid, is a critical step in many synthetic routes. This document provides detailed protocols for three distinct methods to achieve this transformation, tailored for researchers, scientists, and professionals in drug development. The described methods include a high-yield alkylation of the carboxylate salt, a classic Fischer-Speier esterification, and a procedure utilizing thionyl chloride.

Comparison of Esterification Protocols

The selection of an appropriate esterification method depends on factors such as desired yield, purity, reaction time, and available reagents. The following table summarizes the key quantitative data for the three detailed protocols.

MethodKey ReagentsSolventReaction TimeTemperatureYieldPurityReference
1. Alkylation of Potassium SaltPotassium 3-aminopyrazine-2-carboxylate, Methyl BromideDMF21 hoursRT to 43°C79.4%99.5%[1]
2. Fischer-Speier Esterification3-Aminopyrazine-2-carboxylic acid, H₂SO₄, MethanolMethanol48 hours0°C to RT~50-72% (crude)Variable[1][2]
3. Thionyl Chloride Method3-Aminopyrazine-2-carboxylic acid, SOCl₂, MethanolMethanolOvernight0°C to RT/RefluxN/AN/A[3]

Experimental Protocols

Method 1: Alkylation of Potassium Salt with Methyl Bromide

This protocol offers high yield and purity under relatively mild conditions. It is particularly suitable for large-scale synthesis where maximizing product recovery is critical.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare solution of Methyl Bromide in DMF add_salt Add Potassium 3-aminopyrazine- 2-carboxylate prep_reagents->add_salt heat_sus Heat suspension to 43°C add_salt->heat_sus add_mebr Introduce additional Methyl Bromide over 6h heat_sus->add_mebr stir_rt Stir for 15h at Room Temperature add_mebr->stir_rt dilute Dilute with Water stir_rt->dilute filter Filter the suspension dilute->filter wash Wash filter cake with Water filter->wash dry Dry the solid product wash->dry

Caption: Workflow for the alkylation-based esterification.

Procedure:

  • In a suitable reaction vessel, prepare a solution of 35.5 g (0.37 mol) of methyl bromide in 80 g of dimethylformamide (DMF).

  • With stirring, add 70.8 g (0.4 mol) of the potassium salt of 3-aminopyrazine-2-carboxylic acid to the solution.

  • Heat the resulting suspension to 43°C.

  • Over a period of 6 hours, introduce an additional 38.5 g (0.4 mol) of methyl bromide into the heated suspension.

  • After the addition is complete, allow the reaction mixture to stir for an additional 15 hours at room temperature.

  • Dilute the suspension with 150 g of water.

  • Filter the mixture to collect the solid product.

  • Wash the filter cake thoroughly with water to remove any remaining salts.

  • Dry the collected solid to yield this compound.[1]

Method 2: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method. While yields may be lower than other methods, it utilizes common and less hazardous laboratory reagents.

Reaction Pathway:

G start 3-Aminopyrazine- 2-carboxylic Acid reagents + Methanol + H₂SO₄ (catalyst) start->reagents product Methyl 3-aminopyrazine- 2-carboxylate reagents->product side_product + H₂O product->side_product

Caption: Fischer-Speier esterification reaction.

Procedure:

  • In a round-bottom flask, suspend 2.2 g (15.8 mmol) of 3-aminopyrazine-2-carboxylic acid in 250 mL of methanol.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly and carefully add 3.2 mL of concentrated sulfuric acid to the cooled suspension.

  • Remove the ice bath and stir the reaction mixture for 48 hours at room temperature.

  • After the reaction is complete, pour the mixture into 27 mL of water.

  • Neutralize the solution to pH 7 by the careful addition of sodium bicarbonate (approximately 6.3 g).

  • A precipitate will form. Filter the mixture to collect the solid product.

  • The collected white-brown solid is this compound.[2]

Method 3: Thionyl Chloride Mediated Esterification

This method involves the in-situ formation of an acyl chloride intermediate, which readily reacts with methanol. The acidic conditions generated also serve to protect the amino group as its hydrochloride salt, preventing side reactions.

Logical Relationship of Reagents:

cluster_reactants Initial Reactants cluster_intermediates In-situ Intermediates cluster_products Final Products acid 3-Aminopyrazine- 2-carboxylic Acid acyl_chloride Acyl Chloride Intermediate acid->acyl_chloride reacts with SOCl₂ hcl_salt Amine Hydrochloride Salt (Protection) acid->hcl_salt reacts with HCl socl2 Thionyl Chloride (SOCl₂) socl2->acyl_chloride methanol Methanol ester Methyl 3-aminopyrazine- 2-carboxylate methanol->ester acyl_chloride->ester reacts with Methanol

Caption: Reagent interactions in the thionyl chloride method.

Procedure:

  • In a round-bottom flask, suspend the 3-aminopyrazine-2-carboxylic acid in methanol.

  • Cool the flask in an ice bath.

  • Slowly and dropwise, add thionyl chloride to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature. For a faster reaction, the mixture can be refluxed for approximately 3 hours.

  • Upon completion of the reaction, remove all volatile components under reduced pressure using a rotary evaporator.

  • The resulting solid is the hydrochloride salt of the methyl ester. If the free amine is desired, basify the product with an aqueous solution of sodium bicarbonate and extract with a suitable organic solvent like ethyl acetate.[3]

Safety Precautions

  • Methyl Bromide: This is a toxic and volatile substance. All manipulations should be carried out in a well-ventilated fume hood.

  • Thionyl Chloride: This reagent is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood.

  • Concentrated Sulfuric Acid: This is a strong acid and is highly corrosive. Appropriate personal protective equipment (gloves, goggles, lab coat) should be worn at all times.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Aminolysis of Methyl 3-aminopyrazine-2-carboxylate with Benzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminolysis of methyl 3-aminopyrazine-2-carboxylate with benzylamine (B48309) is a key chemical transformation for the synthesis of N-benzyl-3-aminopyrazine-2-carboxamide. This product and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. Pyrazine-containing compounds are integral to numerous pharmaceuticals, acting as antimycobacterial agents, kinase inhibitors, and more.[1][2][3] These application notes provide detailed protocols for the synthesis of 3-amino-N-benzylpyrazine-2-carboxamide and highlight its applications in biomedical research.

Applications

The resulting compound, 3-amino-N-benzylpyrazine-2-carboxamide, and its analogs are scaffolds of interest in drug development. Research has shown that derivatives of 3-aminopyrazine-2-carboxamide (B1665363) exhibit a range of biological activities, including:

  • Antimycobacterial Activity: Several substituted N-benzylpyrazine-2-carboxamides have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.[4][5][6]

  • FGFR Inhibitors: Derivatives of 3-amino-pyrazine-2-carboxamide have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy.[2]

  • Antibacterial and Antifungal Agents: These compounds have been screened for broader antimicrobial activity against various bacterial and fungal strains of clinical importance.[1][7]

  • Kinase Inhibition: The pyrazine (B50134) scaffold is a common feature in various kinase inhibitors, and derivatives of 3-aminopyrazine-2-carboxamide have been investigated for their potential to inhibit protein kinases involved in cell signaling pathways.[1]

Experimental Protocols

Two primary methods have been reported for the synthesis of N-substituted 3-aminopyrazine-2-carboxamides from 3-aminopyrazine-2-carboxylic acid. Procedure A, detailed below, involves the initial esterification of the carboxylic acid to this compound, followed by aminolysis with benzylamine. This two-step process allows for the isolation and storage of the methyl ester intermediate for subsequent reactions.[1]

Procedure A: Microwave-Assisted Aminolysis

This protocol describes the direct aminolysis of this compound with benzylamine under microwave irradiation.[1]

Materials:

Protocol:

  • To a microwave reaction vial equipped with a magnetic stirrer, add this compound (100 mg, 0.65 mmol).

  • Add methanol (2 mL) to the vial.

  • Add benzylamine (1.95 mmol, 3 equivalents).

  • Add ammonium chloride (10 mg, 0.19 mmol, 0.1 equivalents) as a catalyst.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture under the following conditions:

    • Temperature: 130 °C

    • Power: 90 W

    • Time: 40 minutes

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated and purified using standard laboratory techniques such as crystallization or column chromatography.

Data Presentation

The yield of the aminolysis reaction can vary depending on the specific benzylamine derivative used. The following table summarizes the reported yields for the synthesis of 3-amino-N-benzylpyrazine-2-carboxamide and a related derivative using Procedure A.[1]

Compound NameYield (%)
3-Amino-N-benzylpyrazine-2-carboxamide29
3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide27

Table 1: Yields of N-substituted 3-aminopyrazine-2-carboxamides via microwave-assisted aminolysis.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the microwave-assisted aminolysis of this compound with benzylamine.

experimental_workflow reagents Reactants: - this compound - Benzylamine - Methanol - NH4Cl mixing Combine Reactants in Microwave Vial reagents->mixing microwave Microwave Irradiation (130°C, 90W, 40 min) mixing->microwave reaction_monitoring Monitor Reaction (TLC/LC-MS) microwave->reaction_monitoring workup Cooling and Product Isolation reaction_monitoring->workup product Final Product: 3-Amino-N-benzylpyrazine- 2-carboxamide workup->product

Experimental workflow for aminolysis.
FGFR Signaling Pathway

Given that derivatives of 3-amino-pyrazine-2-carboxamide have been developed as FGFR inhibitors, understanding the FGFR signaling pathway is crucial for researchers in this field. The diagram below provides a simplified overview of this pathway, which is often implicated in cancer cell proliferation and survival.[2]

FGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg Activation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activation PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activation Transcription Gene Transcription PLCg->Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription Cell_Response Cellular Responses (Proliferation, Survival, Migration) Transcription->Cell_Response

Simplified FGFR signaling pathway.

References

The Versatility of Methyl 3-aminopyrazine-2-carboxylate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminopyrazine-2-carboxylate has emerged as a valuable and versatile starting material in the synthesis of a diverse range of kinase inhibitors. Its inherent structural features, including the reactive amino and ester functionalities on a pyrazine (B50134) core, provide a robust scaffold for the development of potent and selective modulators of key cellular signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis of various kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR), Rearranged during Transfection (RET) proto-oncogene, Ataxia Telangiectasia and Rad3-related (ATR) kinase, and Hematopoietic Progenitor Kinase 1 (HPK1).

Introduction to Kinase Inhibition and the Role of the Pyrazine Scaffold

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. The pyrazine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, frequently found in clinically approved kinase inhibitors. Its ability to participate in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases makes it an ideal core structure for inhibitor design. This compound provides a strategic entry point for the elaboration of this core into complex and highly functionalized molecules.

Application 1: Synthesis of FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive tumorigenesis in various cancers. The synthesis of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as potent FGFR inhibitors highlights a key application of this compound.

Signaling Pathway

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC STAT->Transcription

FGFR Signaling Pathway
Synthetic Workflow

The synthesis of FGFR inhibitors from this compound typically involves a multi-step process. A key intermediate, a halogenated pyrazine derivative, is first synthesized, which then undergoes amide coupling and a subsequent Suzuki coupling to introduce the desired diversity elements.

Synthetic_Workflow_FGFR Start Methyl 3-aminopyrazine- 2-carboxylate Step1 Halogenation Start->Step1 Intermediate1 Methyl 3-amino-6-halopyrazine- 2-carboxylate Step1->Intermediate1 Step2 Amide Coupling Intermediate1->Step2 Intermediate2 3-Amino-6-halo-N-(3,5-dimethoxyphenyl) -pyrazine-2-carboxamide Step2->Intermediate2 Amine 3,5-Dimethoxyaniline (B133145) Amine->Step2 Step3 Suzuki Coupling Intermediate2->Step3 FinalProduct FGFR Inhibitor Step3->FinalProduct BoronicAcid Aryl Boronic Acid/Ester BoronicAcid->Step3

Synthetic workflow for FGFR inhibitors.
Experimental Protocols

Protocol 1: Synthesis of 3-amino-N-(3,5-dimethoxyphenyl)-6-bromopyrazine-2-carboxamide

This protocol outlines the initial amide coupling step.

  • Preparation of 3-Amino-6-bromopyrazine-2-carboxylic acid: Start with commercially available or synthesized 3-amino-6-bromopyrazine-2-carbonitrile. Hydrolyze the nitrile to the carboxylic acid using standard methods (e.g., strong acid or base hydrolysis).

  • Amide Coupling:

    • To a solution of 3-amino-6-bromopyrazine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 3,5-dimethoxyaniline (1.2 eq).

    • Add HATU (1.5 eq) and DIPEA (3.0 eq) to the mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the subsequent diversification step.

  • Reaction Setup:

    • In a reaction vessel, combine 3-amino-N-(3,5-dimethoxyphenyl)-6-bromopyrazine-2-carboxamide (1.0 eq), the desired aryl boronic acid or boronate ester (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.1 eq).

    • Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq).

    • Use a solvent system of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

  • Reaction Conditions:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction to 100 °C and stir for 6-9 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final FGFR inhibitor.[1]

Quantitative Data

The following table summarizes the in vitro inhibitory activity (IC₅₀) of representative 3-amino-pyrazine-2-carboxamide derivatives against FGFR isoforms.[1]

CompoundR-group at 6-positionFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
18g Pyrrole-1-methylene>1000380>1000>1000
18i Methyl-thiomorpholine 1,1-dioxide>1000150>1000>1000

Application 2: Synthesis of RET Kinase Inhibitors

The Rearranged during Transfection (RET) proto-oncogene is a receptor tyrosine kinase whose mutations and rearrangements are implicated in various cancers, including thyroid and lung cancer. Substituted 2-aminopyrazines have been explored as potent RET kinase inhibitors.

Signaling Pathway

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GDNF GDNF GFRa GFRα GDNF->GFRa RET RET GFRa->RET RAS RAS RET->RAS PI3K PI3K RET->PI3K PLCG PLCγ RET->PLCG STAT3 STAT3 RET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT3->Proliferation

RET Signaling Pathway
Synthetic Approach and Data

Application 3: Synthesis of ATR Kinase Inhibitors

Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key regulator of the DNA damage response (DDR), making it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents. Substituted pyrazin-2-amines have been patented as potent ATR kinase inhibitors.

Signaling Pathway

ATR_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., ssDNA) RPA RPA DNA_Damage->RPA ATRIP ATRIP RPA->ATRIP ATR ATR ATRIP->ATR recruits CHK1 CHK1 ATR->CHK1 P CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair Apoptosis Apoptosis CHK1->Apoptosis

ATR Signaling Pathway
Synthetic Approach and Data

The synthesis of ATR inhibitors based on the 2-aminopyrazine (B29847) scaffold often involves the amination of a suitably substituted pyrazine precursor. While specific yields starting from this compound are proprietary, patent literature indicates that these compounds can achieve high potency. For instance, certain 2-aminopyrazine derivatives have demonstrated potent ATR inhibitory activity with Kᵢ values of ≤10 nM.[2]

Application 4: Synthesis of HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy for enhancing anti-tumor immunity. Pyrazine-2-carboxamides have been identified as potent and selective HPK1 inhibitors.

Signaling Pathway

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TCR TCR Lck Lck TCR->Lck Antigen Presentation ZAP70 ZAP70 Lck->ZAP70 P LAT LAT ZAP70->LAT P SLP76 SLP76 LAT->SLP76 recruits HPK1 HPK1 LAT->HPK1 recruits TCell_Activation T-Cell Activation SLP76->TCell_Activation leads to HPK1->SLP76 P (inhibits) JNK JNK Pathway HPK1->JNK

HPK1 Signaling Pathway
Synthetic Approach and Data

The synthesis of pyrazine-2-carboxamide-based HPK1 inhibitors would follow similar synthetic logic, utilizing amide bond formation as a key step. While a direct synthesis from this compound is not explicitly detailed in publicly available literature, the structural similarity suggests its utility as a potential starting material or key intermediate. Reported pyrazine-2-carboxamide HPK1 inhibitors have demonstrated potent activity with IC₅₀ values in the low nanomolar range.

Conclusion

This compound is a highly valuable building block for the synthesis of a wide array of kinase inhibitors. Its chemical tractability allows for the facile introduction of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The examples provided for FGFR, RET, ATR, and HPK1 inhibitors underscore the broad applicability of this starting material in modern drug discovery and development. The detailed protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and oncology.

References

Application Notes: Synthesis of Adenosine-Mimicking Derivatives from Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128), a purine (B94841) nucleoside, plays a crucial role in various biochemical processes by interacting with a range of receptors and enzymes. Consequently, synthetic adenosine derivatives are of significant interest in drug discovery for their potential as therapeutic agents. The pyrazine (B50134) ring is a recognized bioisostere of the purine ring system found in adenosine.[1] Methyl 3-aminopyrazine-2-carboxylate serves as a versatile starting material for the synthesis of a variety of adenosine-mimicking derivatives. These compounds are designed to mimic the interactions of adenosine with its biological targets.[2] This document provides detailed protocols for the synthesis of such derivatives and summarizes key experimental data.

Rationale for Synthesis

The primary goal of synthesizing adenosine-mimicking derivatives from this compound is to develop novel compounds with potential therapeutic applications. One key area of focus is the development of inhibitors for enzymes such as prolyl-tRNA synthetase (ProRS), which are essential for microbial growth. By mimicking the adenine (B156593) core of ATP, these compounds can act as competitive inhibitors at the ATP-binding site of the enzyme.[2] The synthesized derivatives have shown promising antimycobacterial activity, including against multidrug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity to human cells.[3]

Experimental Protocols

Protocol 1: Acylation of this compound

This protocol describes the acylation of the 3-amino group of this compound.

Procedure A: Acylation in Dichloromethane (B109758) (DCM)

  • Disperse 4 mmol of this compound in dichloromethane (DCM).

  • Add an appropriate base, such as pyridine (B92270).

  • Stir the mixture continuously for 48 hours at room temperature under an argon atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, process the reaction mixture for product isolation.

Procedure B1: Acylation in Acetonitrile (B52724) (ACN)

  • Disperse 4 mmol of this compound in 20 mL of acetonitrile (ACN) and stir at room temperature for 5 minutes.

  • Add 2.5 equivalents of anhydrous pyridine to the reaction mixture and stir for an additional 5 minutes.

  • Add 2.2 equivalents of the desired acyl chloride dropwise.

  • Increase the reaction temperature to 70 °C and reflux for 24 hours.[2]

  • Monitor the reaction progress using TLC.

  • Once the starting material is fully consumed, evaporate the solvent under vacuum to isolate the crude product.[2]

Protocol 2: Aminolysis of Methyl 3-acylaminopyrazine-2-carboxylates

This protocol details the conversion of the methyl ester to a carboxamide.

Procedure C: Aminolysis with Ammonia (B1221849) in Ethanol

  • Dissolve the acylated methyl ester in an excess amount of a 2M solution of ammonia in anhydrous ethanol.

  • Stir the mixture continuously for 24 hours at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, evaporate the solvent to obtain the crude amide product.

Procedure for N-benzyl derivatives

  • Place this compound (100 mg; 0.65 mmol), substituted benzylamine (B48309) (1.95 mmol; 3 equivalents), and NH4Cl (10 mg; 0.19 mmol; 0.1 equivalents) in a microwave reaction tube with a magnetic stirrer.[4]

  • Conduct the reaction in a CEM Discover microwave reactor with the following settings: 130 °C, 90 W for 40 minutes.[4]

  • Monitor the reaction progress using TLC (hexane/ethyl-acetate 2:1 system).[4]

Protocol 3: Amidation of 3-Aminopyrazine-2-carboxylic Acid using a Coupling Agent

This protocol is an alternative to aminolysis and starts from the corresponding carboxylic acid.

Procedure with 1,1′-carbonyldiimidazole (CDI)

  • Treat 3-aminopyrazine-2-carboxylic acid (200 mg; 1.44 mmol) with 1,1′-carbonyldiimidazole (CDI; 303 mg; 1.88 mmol; 1.3 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO) (2 mL) in a microwave reaction tube.[4]

  • Allow the reaction to proceed for 5-10 minutes until CO2 evolution ceases.[4]

  • Add the corresponding amine (2.15 mmol, 1.5 equivalents).[4]

  • Use a microwave reactor to facilitate the amide bond formation under the following conditions: 120 °C, 30 min, 100 W.[4]

Quantitative Data Summary

The following tables summarize the yields and biological activity of some synthesized adenosine-mimicking derivatives.

Table 1: Synthesis Yields

Starting MaterialProductProcedureYield (%)Reference
3-aminopyrazine-2-carboxylic acidThis compoundEsterification with SOCl2/Methanol66.7[5]
3-aminopyrazine-2-carboxylic acid3-amino-N-phenylpyrazine-2-carboxamideAmidation with CDI/Aniline53.2[5]

Table 2: Antimycobacterial Activity

CompoundSubstituentMIC (µg/mL)Reference
15 4'-substituted benzamido1.95 - 31.25[3]
General3-(benzamido)pyrazine-2-carboxamides1.95 - 31.25[3]

Visual Representations

Diagram 1: General Synthetic Pathway

G A This compound B Methyl 3-acylaminopyrazine-2-carboxylate A->B Acylation (Protocols 1A, 1B) C 3-Acylaminopyrazine-2-carboxamide (Adenosine-mimicking derivative) B->C Aminolysis (Protocol 2)

Caption: Synthetic route to adenosine-mimicking derivatives.

Diagram 2: Alternative Amidation Workflow

G cluster_0 Microwave-Assisted Amidation A 3-Aminopyrazine-2-carboxylic acid B Intermediate A->B CDI in DMSO C 3-Aminopyrazine-2-carboxamide Derivative B->C Amine, Microwave

Caption: Workflow for microwave-assisted amidation.

Diagram 3: Conceptual Relationship

G Adenosine Adenosine Bioisosterism Bioisosteric Replacement Adenosine->Bioisosterism PyrazineDerivative Pyrazine Derivative PyrazineDerivative->Bioisosterism BiologicalTarget Biological Target (e.g., ProRS) Bioisosterism->BiologicalTarget Binding

Caption: Bioisosteric relationship of pyrazine derivatives to adenosine.

References

The Versatility of Methyl 3-aminopyrazine-2-carboxylate in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-aminopyrazine-2-carboxylate serves as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological activities. Its unique structure, featuring an amino group and an ester functionality on a pyrazine (B50134) ring, provides a versatile platform for various cyclization and functionalization reactions. This document provides detailed application notes and experimental protocols for the preparation of several key heterocyclic systems derived from this valuable building block.

Application Notes

This compound is a readily available and highly reactive scaffold for the construction of fused heterocyclic systems. The presence of the ortho-amino ester functionality allows for facile annulation reactions to form pyrimidine (B1678525) and other heterocyclic rings. Key applications include the synthesis of:

  • Pteridines and their derivatives: These bicyclic heteroaromatic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer and antimicrobial activities. This compound can be readily converted to various pteridinone and pteridinedione systems.

  • Pyrido[2,3-b]pyrazines: This class of compounds has been explored for its potential in materials science and as scaffolds in drug discovery.

  • Triazolopyrazines: Fused triazole-pyrazine systems have been investigated as potent antagonists for receptors such as the adenosine (B11128) A2A receptor, which is a target for the treatment of Parkinson's disease and other neurological disorders.

  • N-Substituted 3-Aminopyrazine-2-carboxamides: Amide derivatives of the parent compound have shown promising antimicrobial, including antimycobacterial, antibacterial, and antifungal, activities.

The strategic manipulation of the amino and ester groups allows for the introduction of various substituents, enabling the fine-tuning of the physicochemical and biological properties of the resulting heterocyclic molecules.

Experimental Protocols

This section details the experimental procedures for the synthesis of representative heterocyclic compounds starting from this compound.

Protocol 1: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol describes the conversion of this compound to N-substituted amides, which have demonstrated antimicrobial properties.[1]

Step 1: Preparation of this compound from 3-Aminopyrazine-2-carboxylic acid

  • Cool a suspension of 3-aminopyrazine-2-carboxylic acid (2.2 g, 15.8 mmol) in methanol (B129727) (250 mL) to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (3.2 mL) to the cooled suspension with stirring.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water (27 mL) and neutralize to pH 7 by the gradual addition of sodium bicarbonate (approx. 6.3 g).

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield this compound as a white-brown solid.

Step 2: Aminolysis of this compound

  • In a microwave reaction tube equipped with a magnetic stirrer, combine this compound (100 mg, 0.65 mmol), methanol (2 mL), the desired substituted benzylamine (B48309) (1.95 mmol, 3 equivalents), and ammonium (B1175870) chloride (10 mg, 0.19 mmol, 0.1 equivalents).[1]

  • Seal the tube and perform the reaction in a CEM Discover microwave reactor with a focused field under the following conditions: 130 °C, 90 W power, for 40 minutes.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane/ethyl acetate (B1210297) (2:1) mobile phase.

  • Upon completion, cool the reaction mixture and purify the product by appropriate methods (e.g., column chromatography) to obtain the desired N-substituted 3-aminopyrazine-2-carboxamide.

Protocol 2: Synthesis of a Piperazine-Derived[2][3][4]triazolo[1,5-a]pyrazine Precursor

This protocol outlines the initial steps towards the synthesis of a[2][3][4]triazolo[1,5-a]pyrazine, a class of compounds known to be adenosine A2A receptor antagonists. The synthesis proceeds through a pteridin-4-one intermediate.

Step 1: Amide Formation

  • React this compound with methylamine (B109427) to form the corresponding methyl amide. Note: Specific reaction conditions for this step were not detailed in the provided search results and would require further optimization.

Step 2: Cyclization to 6-bromo-3-methyl-3H-pteridin-4-one

  • Condense the methyl amide from Step 1 with triethyl orthoformate in refluxing acetic anhydride (B1165640) to yield 3-methyl-3H-pteridin-4-one.

  • Brominate the resulting pteridinone to afford 6-bromo-3-methyl-3H-pteridin-4-one. Note: Specific bromination conditions were not detailed and would require experimental determination.

Step 3: Nucleophilic Substitution with Boc-piperazine

  • Displace the bromide of 6-bromo-3-methyl-3H-pteridin-4-one with Boc-piperazine to yield the corresponding 6-(4-Boc-piperazin-1-yl)-3-methyl-3H-pteridin-4-one in high yield (92%).

Step 4: Hydrolysis and Methylation

  • Hydrolyze the pteridinone ring and subsequently methylate the resulting carboxylic acid using trimethylsilyldiazomethane (B103560) to obtain the key pyrazine intermediate for further elaboration into the triazolopyrazine ring system.

Quantitative Data

The following tables summarize the yields and key characterization data for some of the synthesized compounds.

Compound Starting Material Reagents and Conditions Yield (%) Melting Point (°C) Reference
This compound3-Aminopyrazine-2-carboxylic acidH₂SO₄, Methanol, 48h, rt-169-172[1]
N-benzyl-3-aminopyrazine-2-carboxamideThis compoundBenzylamine, NH₄Cl, Methanol, MW: 130°C, 40 minVaries-[1]
6-(4-Boc-piperazin-1-yl)-3-methyl-3H-pteridin-4-one6-bromo-3-methyl-3H-pteridin-4-oneBoc-piperazine92-

Visualizations

Logical Relationship of Synthetic Pathways

The following diagram illustrates the central role of this compound in the synthesis of various heterocyclic systems.

G cluster_amides Amide Derivatives cluster_pteridines Pteridine Synthesis cluster_triazolo Triazolopyrazine Synthesis cluster_pyrido Pyridopyrazine Synthesis start This compound amide N-Substituted 3-Aminopyrazine-2-carboxamides start->amide Aminolysis pteridinone Pteridin-4-ones start->pteridinone Cyclocondensation pteridinedione Pteridinediones start->pteridinedione Cyclization pteridinone_inter Pteridin-4-one Intermediate start->pteridinone_inter Multi-step pyrido Pyrido[2,3-b]pyrazines start->pyrido Annulation Reactions bio_amide Antimicrobial Activity amide->bio_amide Biological Screening triazolo [1,2,4]Triazolo[1,5-a]pyrazines pteridinone_inter->triazolo Cyclization bio_triazolo Adenosine A2A Antagonism triazolo->bio_triazolo Pharmacological Target

Caption: Synthetic utility of this compound.

Experimental Workflow for Heterocycle Synthesis

This diagram outlines a general experimental workflow for the synthesis and characterization of heterocyclic compounds from this compound.

G start Start: this compound & Reagents reaction Reaction Setup (e.g., Conventional heating, Microwave irradiation) start->reaction monitoring Reaction Monitoring (e.g., TLC, LC-MS) reaction->monitoring workup Work-up (e.g., Quenching, Extraction, Neutralization) monitoring->workup Reaction Complete purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification characterization Characterization (e.g., NMR, IR, Mass Spec, M.P.) purification->characterization end Final Heterocyclic Compound characterization->end

Caption: General experimental workflow for synthesis.

Adenosine A2A Receptor Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the activation of the adenosine A2A receptor, a target for some of the synthesized triazolopyrazine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene Gene Transcription (e.g., anti-inflammatory genes) CREB->Gene Promotes Adenosine Adenosine Adenosine->A2AR Activates Antagonist Triazolopyrazine Antagonist Antagonist->A2AR Inhibits ATP ATP ATP->AC

Caption: Adenosine A2A receptor signaling pathway.

References

Application Note: A Detailed Protocol for the Reduction of Methyl 3-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive experimental procedure for the reduction of methyl 3-aminopyrazine-2-carboxylate to its corresponding primary alcohol, (3-aminopyrazin-2-yl)methanol. This transformation is a critical step in the synthesis of various pyrazine-containing compounds with potential applications in medicinal chemistry and drug development. The protocol details the use of lithium aluminum hydride (LAH) as the reducing agent, a powerful and effective reagent for the reduction of esters to alcohols.

Reaction Scheme

The reduction of the methyl ester to the primary alcohol proceeds as follows:

This compound

(3-aminopyrazin-2-yl)methanol

Quantitative Data Summary

The following table summarizes representative data for the reduction of this compound using lithium aluminum hydride. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Material This compound
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%
Product Purity (post-purification) >98%

Experimental Protocol

This protocol outlines the step-by-step procedure for the reduction of this compound.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Deionized water

  • 15% aqueous sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

Procedure:

  • Preparation of the Reaction Setup:

    • A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen or argon inlet, is dried in an oven and allowed to cool to room temperature under a stream of inert gas.

    • To the flask, add lithium aluminum hydride (1.5 equivalents) suspended in anhydrous THF (50 mL) under a positive pressure of inert gas. The suspension is cooled to 0 °C using an ice bath.

  • Addition of the Ester:

    • Dissolve this compound (1.0 equivalent) in anhydrous THF (50 mL) in the dropping funnel.

    • Add the solution of the ester dropwise to the stirred suspension of LiAlH₄ at 0 °C over a period of 30-45 minutes. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring:

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture, quenching them carefully with a few drops of ethyl acetate and then water, and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Work-up Procedure (Fieser Method):

    • Once the reaction is complete, the flask is cooled back to 0 °C in an ice bath.

    • The excess LiAlH₄ is quenched by the slow and careful dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH solution.

      • '3x' mL of water.

    • This sequential addition should be performed with vigorous stirring. A granular white precipitate of aluminum salts will form.

  • Product Isolation and Purification:

    • The resulting suspension is stirred at room temperature for an additional 30 minutes.

    • The solid is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with THF or ethyl acetate.

    • The combined filtrate is dried over anhydrous magnesium sulfate or sodium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude (3-aminopyrazin-2-yl)methanol.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental procedure.

experimental_workflow Workflow for the Reduction of this compound setup Reaction Setup (Inert Atmosphere) reagents Add LiAlH4 and Anhydrous THF setup->reagents cooling1 Cool to 0 °C reagents->cooling1 addition Dropwise Addition of Ester Solution in THF cooling1->addition reaction Stir at Room Temperature (2-4 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring cooling2 Cool to 0 °C monitoring->cooling2 workup Quench with H2O, NaOH(aq), and H2O cooling2->workup filtration Filter and Wash Precipitate workup->filtration drying Dry Filtrate filtration->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Recrystallization/Chromatography) evaporation->purification product Final Product: (3-aminopyrazin-2-yl)methanol purification->product

Caption: Experimental workflow for the LAH reduction.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-aminopyrazine-2-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short or the temperature too low.- Extend the reaction time. For the Fischer esterification, ensure the reaction proceeds for at least 48 hours. - For the methyl bromide method, ensure the temperature is maintained between 30-50°C to facilitate the reaction without promoting side reactions.[1]
Moisture in reactants or solvents: Water can hydrolyze the ester product back to the carboxylic acid, especially under acidic or basic conditions.- Use anhydrous solvents and thoroughly dry all glassware before use. - Ensure starting materials, such as 3-aminopyrazine-2-carboxylic acid, are dry.
Suboptimal pH during workup: Incorrect pH can lead to the loss of product.- When neutralizing the reaction mixture after Fischer esterification, carefully adjust the pH to 7 with a saturated solution of sodium bicarbonate.[2]
Presence of Impurities N-methylation: The amino group on the pyrazine (B50134) ring can be methylated, leading to a common impurity.- When using methylating agents like methyl bromide, maintain the reaction temperature below 60°C, ideally between 30-50°C, to minimize this side reaction.[1]
Unreacted starting material: Incomplete reaction can leave 3-aminopyrazine-2-carboxylic acid in the final product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.
Formation of byproducts from side reactions: Other functionalities on the starting material might react.- Utilize milder reaction conditions where possible. - Purification by column chromatography or recrystallization may be necessary to remove these byproducts.
Difficulty in Product Isolation/Purification Product is not precipitating: The product may be too soluble in the reaction mixture or workup solvent.- If precipitation is incomplete after pouring the reaction mixture into water, try cooling the solution in an ice bath. - Extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary.
Oily product instead of solid: Presence of impurities can sometimes prevent crystallization.- Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. - Try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most frequently cited methods are:

  • Fischer Esterification: This involves reacting 3-aminopyrazine-2-carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[2]

  • Alkylation of a Carboxylate Salt: This method involves the reaction of an alkali metal salt of 3-aminopyrazine-2-carboxylic acid (e.g., the potassium salt) with a methylating agent like methyl bromide in a polar aprotic solvent such as dimethylformamide (DMF).[1]

Q2: Which synthesis method generally gives a higher yield?

A2: Based on available literature, the alkylation of the potassium salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide has been reported to produce high yields, ranging from 79.4% to 86.9%.[1] While the Fischer esterification is a reliable method, specific yield data for this single step can vary.

Q3: What is the most critical parameter to control during the synthesis?

A3: Temperature control is crucial, particularly for the method involving methyl bromide. Keeping the temperature between 30-50°C is key to preventing the undesired side reaction of N-methylation of the amino group.[1] For the Fischer esterification, maintaining a consistent temperature (often room temperature) for a sufficient duration is important for reaction completion.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the recommended purification techniques for this compound?

A5: The crude product can often be purified by precipitation and filtration. After the reaction, pouring the mixture into water and neutralizing it can cause the product to precipitate.[2] Further purification can be achieved by recrystallization or flash column chromatography.

Data Presentation

Comparison of Synthesis Methods
Method Reagents Solvent Temperature Reported Yield Reference
Fischer Esterification3-aminopyrazine-2-carboxylic acid, Methanol, H₂SO₄Methanol0°C to Room TemperatureNot explicitly stated for this step in the reviewed literature, but used as a reliable step in multi-step syntheses.[2]
Alkylation of Carboxylate SaltPotassium 3-aminopyrazine-2-carboxylate, Methyl BromideDimethylformamide (DMF) or Dimethylacetamide (DMAc)30 - 50°C79.4% - 86.9%[1]

Experimental Protocols

Method 1: Fischer Esterification

This protocol is adapted from a procedure used in the synthesis of N-benzyl derivatives of 3-aminopyrazine-2-carboxamides.[2]

  • Dissolution: In a suitable round-bottom flask, dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in methanol.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄) to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.

  • Workup: Pour the reaction mixture into water.

  • Neutralization: Carefully neutralize the solution to pH 7 by adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Collect the resulting precipitate by filtration.

  • Drying: Dry the collected solid to obtain this compound.

Method 2: Alkylation of Potassium 3-aminopyrazine-2-carboxylate

This protocol is based on a patented procedure.[1]

  • Preparation: In a reaction vessel, prepare a solution of methyl bromide (0.925 equivalents) in dimethylformamide (DMF).

  • Addition of Salt: With stirring, add the potassium salt of 3-aminopyrazine-2-carboxylic acid (1 equivalent) to the methyl bromide solution.

  • Second Addition: Heat the suspension to approximately 43°C and introduce an additional amount of methyl bromide (1 equivalent) over 6 hours.

  • Reaction: Continue stirring the reaction mixture for an additional 15 hours at room temperature.

  • Workup: Dilute the suspension with water.

  • Isolation: Filter the mixture to collect the solid product.

  • Washing and Drying: Wash the filter cake with water and then dry to yield this compound.

Visualizations

Synthesis_Workflow General Synthesis Workflow for this compound cluster_esterification Method 1: Fischer Esterification cluster_alkylation Method 2: Alkylation of Carboxylate Salt A1 3-aminopyrazine-2-carboxylic acid A3 Reaction at RT, 48h A1->A3 A2 Methanol / H₂SO₄ A2->A3 C Workup & Neutralization A3->C B1 Potassium 3-aminopyrazine-2-carboxylate B3 Reaction at 30-50°C B1->B3 B2 Methyl Bromide / DMF B2->B3 B3->C D Isolation (Precipitation/Filtration) C->D E Purification (Recrystallization/Chromatography) D->E F Pure this compound E->F

Caption: General synthesis workflow for this compound.

Troubleshooting_Yield Troubleshooting Low Yield Issues Start Low Yield Observed Check_Reaction Check for complete conversion (TLC)? Start->Check_Reaction Incomplete Incomplete Check_Reaction->Incomplete Complete Complete Check_Reaction->Complete yes Action_Incomplete Extend reaction time or increase temperature moderately. Incomplete->Action_Incomplete no Check_Workup Review workup procedure. Was pH correct? Was product soluble? Complete->Check_Workup Check_Purity Analyze for side products (e.g., N-methylation). Complete->Check_Purity End Yield Improved Action_Incomplete->End Action_Workup Optimize pH. Use extraction if necessary. Check_Workup->Action_Workup Action_Workup->End Side_Products Side products present Check_Purity->Side_Products No_Side_Products No major side products Check_Purity->No_Side_Products no Action_Purity Adjust reaction conditions (e.g., lower temperature). Improve purification. Side_Products->Action_Purity yes No_Side_Products->End Action_Purity->End

Caption: Troubleshooting logic for low yield in synthesis.

References

Common side reactions in the acylation of Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of Methyl 3-aminopyrazine-2-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the acylation of this compound, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Mono-acylated Product

Potential Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or inadequate mixing.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and acylating agent can significantly impact the reaction yield. For instance, the use of a strong base can promote side reactions.

  • Formation of Side Products: The primary cause of low yield is often the formation of unwanted side products, most notably the N,N-diacylated product.

  • Degradation of Starting Material or Product: The starting material or the desired product might be unstable under the reaction conditions, leading to degradation.

  • Hydrolysis of the Methyl Ester: The presence of a base and water can potentially lead to the hydrolysis of the methyl ester group on the pyrazine (B50134) ring, forming the corresponding carboxylic acid.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A moderate increase in temperature may improve the reaction rate, but excessive heat can lead to degradation.

  • Screen Solvents and Bases: The choice of solvent can influence the solubility of reactants and the reaction pathway. Aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used. The basicity of the amine used is a critical factor. While a base is often necessary to neutralize the acid generated during the reaction, a strong base like triethylamine (B128534) can promote diacylation. Weaker bases like pyridine (B92270) may offer better selectivity for the mono-acylated product.

  • Control Stoichiometry: Use a controlled amount of the acylating agent (e.g., 1.0-1.2 equivalents) to minimize the chance of diacylation.

  • Purification Strategy: Employ careful purification techniques, such as column chromatography, to separate the desired mono-acylated product from unreacted starting material and side products.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions to minimize the potential for hydrolysis of the methyl ester.

Issue 2: Formation of a Significant Amount of N,N-diacylated Side Product

Potential Cause:

The primary cause of diacylation is the increased acidity of the N-H proton of the initially formed mono-acylated product. The electron-withdrawing nature of the pyrazine ring and the newly introduced acyl group makes this proton susceptible to deprotonation by the base present in the reaction mixture. The resulting anion then reacts with another molecule of the acylating agent. This is particularly prevalent when using stronger bases.

Solutions:

  • Choice of Base: Avoid strong bases like triethylamine. Weaker bases such as pyridine are less likely to deprotonate the mono-acylated product, thus reducing the formation of the diacylated impurity.

  • Controlled Addition of Acylating Agent: Add the acylating agent slowly and in a controlled manner to the reaction mixture. This helps to maintain a low concentration of the acylating agent at any given time, favoring the reaction with the more nucleophilic starting amine over the less nucleophilic mono-acylated product.

  • Reaction Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for mono-acylation.

  • Alternative Acylation Methods: Consider using milder acylating agents or different coupling protocols that are known to be more selective for mono-acylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the acylation of this compound?

A1: The most commonly reported side reaction is N,N-diacylation , where the amino group is acylated twice. Another potential, though less documented, side reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially if the reaction is carried out in the presence of a strong base and water.

Q2: How can I prevent the formation of the N,N-diacylated product?

A2: To minimize diacylation, you should:

  • Use a weaker base, such as pyridine, instead of a stronger base like triethylamine.

  • Carefully control the stoichiometry of the acylating agent, using only a slight excess (1.0-1.2 equivalents).

  • Add the acylating agent slowly to the reaction mixture.

  • Consider running the reaction at a lower temperature.

Q3: Is the hydrolysis of the methyl ester a significant concern?

A3: While theoretically possible in the presence of a base, the significance of methyl ester hydrolysis as a side reaction during acylation is not well-documented for this specific molecule. To minimize this risk, it is always good practice to use anhydrous solvents and reagents. If you suspect ester hydrolysis has occurred, you can analyze your product mixture by LC-MS to look for the mass corresponding to the carboxylic acid.

Q4: What is a reliable method for purifying the mono-acylated product?

A4: Column chromatography on silica (B1680970) gel is a standard and effective method for purifying the desired mono-acylated product from the starting material, the di-acylated side product, and other impurities. The choice of eluent will depend on the specific acyl group that has been added.

Data Presentation

Starting MaterialAcylating AgentBaseOutcomeReference
2-Aminopyrimidine derivativesBenzoyl chloride derivativesTriethylamine (Et3N)Predominantly N,N-diacylation[1]
2-Aminopyrimidine derivativesBenzoyl chloride derivativesPyridineFormation of both mono- and di-acylated products[1]
2-AminophenylpyrimidinesAcetic anhydride-Both mono- and di-acetylated products formed[1]

Experimental Protocols

Below are two detailed experimental protocols for the acylation of 3-aminopyrazine derivatives.

Protocol 1: Acylation of 3-Aminopyrazine-2-carboxylic Acid via Methyl Ester Intermediate

This protocol involves the initial conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester, followed by acylation.

Step 1: Esterification

  • Cool a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in methanol (B129727) to 0 °C.

  • Slowly add concentrated sulfuric acid (H₂SO₄).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Pour the reaction mixture into water and neutralize with sodium bicarbonate (NaHCO₃) to a pH of 7.

  • Filter the precipitate to obtain this compound.

Step 2: Acylation

  • Disperse this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (1.5 eq) and stir for 5 minutes.

  • Add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 48 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation using a Coupling Agent

This protocol uses a coupling agent to directly form the amide from the carboxylic acid.

  • To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO), add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.3 eq).

  • Stir the mixture at room temperature until the evolution of CO₂ ceases (approximately 5-10 minutes).

  • Add the desired amine (1.5 eq) to the activated acid.

  • Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.

  • After cooling, pour the reaction mixture into water.

  • Collect the precipitate by filtration and purify by recrystallization or column chromatography.

Mandatory Visualization

Reaction_Troubleshooting start Start Acylation Reaction (this compound) monitor Monitor Reaction Progress (TLC, LC-MS) start->monitor workup Reaction Work-up and Purification monitor->workup low_yield Low Yield? workup->low_yield side_product Significant Side Product Formation? workup->side_product product Desired Mono-acylated Product low_yield->product No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Screen solvents/bases low_yield->optimize_conditions Yes side_product->product No diacylation Diacylation Observed? side_product->diacylation Yes hydrolysis Ester Hydrolysis Suspected? diacylation->hydrolysis No change_base Change to Weaker Base (e.g., Pyridine) diacylation->change_base Yes slow_addition Slowly Add Acylating Agent diacylation->slow_addition hydrolysis->product No use_anhydrous Use Anhydrous Conditions hydrolysis->use_anhydrous Yes analyze_acid Analyze for Carboxylic Acid (LC-MS) hydrolysis->analyze_acid optimize_conditions->start check_stoichiometry Check Stoichiometry: - Ensure correct ratio of reactants change_base->start slow_addition->start use_anhydrous->start analyze_acid->workup

Caption: Troubleshooting workflow for the acylation of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions start This compound product Mono-acylated Product start->product + R-COCl, Base hydrolyzed 3-Aminopyrazine-2-carboxylic acid start->hydrolyzed + H2O, Base (Potential) acyl_chloride R-COCl base Base diacylated N,N-Diacylated Product product->diacylated + R-COCl, Strong Base

Caption: Common side reactions in the acylation of this compound.

References

Technical Support Center: Purification of Methyl 3-aminopyrazine-2-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of Methyl 3-aminopyrazine-2-carboxylate by recrystallization. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: The crude this compound powder is brown, but the pure compound should be yellow. How can I remove the color?

A1: The brown color indicates the presence of impurities. Recrystallization from water with the addition of activated charcoal is an effective method to remove colored impurities. The charcoal adsorbs the colored byproducts, and upon hot filtration, a decolorized solution is obtained from which pure yellow crystals can form.[1]

Q2: My compound is not dissolving in the recrystallization solvent, even with heating. What should I do?

A2: This suggests that the chosen solvent is not suitable or the volume is insufficient. For this compound, water is a recommended solvent, with the compound being significantly more soluble in hot water than in cold.[1] If using water, ensure you are using a sufficient volume (approximately 100 parts water to 1 part compound) and heating to near boiling.[1] If the compound still does not dissolve, consider using a different solvent system. The compound is also soluble in methanol (B129727) and chloroform.[1]

Q3: No crystals are forming even after the solution has cooled to room temperature. What is the problem?

A3: This is a common issue that can be resolved through several techniques:

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.

Q4: The recrystallization yield is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath can help maximize the yield.

Q5: An oil has formed instead of crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature upon cooling.

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.

Data Presentation

The following tables summarize key quantitative data for the recrystallization of this compound.

Physical Properties Value
Molecular FormulaC₆H₇N₃O₂
Molecular Weight153.14 g/mol [2][3][4]
Melting Point (Pure)169-172 °C[3]
AppearanceYellow crystalline powder[1]
Recrystallization Solvent Properties Details
Primary SolventWater[1]
Alternative SolventsMethanol, Chloroform[1]
Recommended Solvent RatioApproximately 100 parts water to 1 part crude compound[1]
Decolorizing AgentActivated Charcoal[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol outlines the procedure for purifying crude this compound using water as the recrystallization solvent.

Materials:

  • Crude this compound

  • Deionized Water

  • Activated Charcoal

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 100 mL of deionized water.[1]

  • Heating: Gently heat the suspension to near boiling while stirring to dissolve the solid.

  • Decolorization: If the solution is colored (e.g., brown), remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the solute weight).

  • Hot Filtration: Bring the solution back to a boil briefly. Pre-heat a second Erlenmeyer flask and a filter funnel. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Yellow needles of pure this compound should form.[1]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow Workflow for Recrystallization of this compound cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude Product dissolve Dissolve in Hot Water (~100 parts) start->dissolve add_charcoal Add Activated Charcoal (if colored) dissolve->add_charcoal hot_filtration Hot Gravity Filtration add_charcoal->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with Cold Water vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Logic for Failed Crystallization

Troubleshooting_Crystallization Troubleshooting Failed Crystallization start No Crystals Form Upon Cooling check_saturation Is the solution supersaturated? start->check_saturation action_scratch Scratch inner surface of the flask check_saturation->action_scratch Yes action_concentrate Evaporate excess solvent and re-cool check_saturation->action_concentrate No (Too dilute) action_seed Add a seed crystal action_scratch->action_seed action_cool Cool further in an ice bath action_seed->action_cool action_concentrate->check_saturation success Crystals Form action_cool->success

Caption: Logical steps for troubleshooting when crystallization does not occur.

References

Overcoming low nucleophilicity in reactions with Methyl 3-aminopyrazine-2-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low nucleophilicity of Methyl 3-aminopyrazine-2-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in nucleophilic reactions?

A1: The pyrazine (B50134) ring is an electron-withdrawing system, which significantly reduces the electron density on the exocyclic amino group at the 3-position. This decrease in electron density lowers the nucleophilicity of the amine, making it less reactive towards electrophiles in reactions such as acylations, amidations, and some cross-coupling reactions.

Q2: What are the common challenges encountered when working with this compound?

A2: Researchers often face issues such as:

  • Low or no reaction conversion: The starting material is recovered unchanged due to the low reactivity of the amino group.

  • Side product formation: Under harsh reaction conditions required to drive the reaction, decomposition of starting materials or products may occur.

  • Difficulty in purification: The presence of unreacted starting material and multiple side products can complicate the purification of the desired product.

  • Inconsistent yields: Reactions can be sensitive to minor changes in reaction conditions, leading to variable outcomes.

Q3: What general strategies can be employed to enhance the reactivity of this compound?

A3: Several strategies can be used to overcome its low nucleophilicity:

  • Use of activating agents: For reactions like amidation, activating the electrophile (e.g., a carboxylic acid) can facilitate the reaction.

  • Catalysis: Employing suitable catalysts, such as in palladium-catalyzed cross-coupling reactions, can enable bond formation under milder conditions.

  • Microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by rapidly heating the reaction mixture.[1][2][3][4]

  • Optimization of reaction conditions: Systematically screening solvents, bases, and temperatures is crucial for finding the optimal conditions for a specific transformation.

Troubleshooting Guides

Guide 1: Acylation and Amidation Reactions

Problem: Low or no yield in the acylation/amidation of this compound.

Possible Cause Troubleshooting Step Rationale
Insufficient activation of the electrophile Use a more potent activating agent for the carboxylic acid, such as Methanesulfonyl chloride (MsCl) in the presence of N-methylimidazole (NMI).[5] Other options include 1,1'-Carbonyldiimidazole (CDI).[6][7]Electron-deficient amines require a highly activated electrophile to react efficiently. MsCl/NMI has been shown to be effective for coupling electron-deficient pyrazine amines with a range of carboxylic acids.[5]
Poor choice of coupling reagent If using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), consider switching to a more reactive system.Standard coupling reagents may not be sufficiently reactive to overcome the low nucleophilicity of the aminopyrazine.
Inappropriate solvent Screen different aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).Solvent polarity and its ability to dissolve reactants and intermediates can significantly impact reaction rates.
Suboptimal temperature Gradually increase the reaction temperature. Consider using microwave irradiation for controlled and rapid heating.[1][2][3][4]Higher temperatures can provide the necessary activation energy for the reaction to proceed. Microwave heating can often improve yields and reduce reaction times.[1]

DOT Diagram: Troubleshooting Workflow for Low Acylation/Amidation Yield

G start Low/No Product Formation check_activation Is the carboxylic acid activated? start->check_activation activate_acid Use stronger activating agent (e.g., MsCl/NMI, CDI) check_activation->activate_acid No check_conditions Review reaction conditions check_activation->check_conditions Yes activate_acid->check_conditions increase_temp Increase temperature or use microwave irradiation check_conditions->increase_temp screen_solvents Screen alternative solvents (DCM, THF, DMF) increase_temp->screen_solvents monitor_reaction Monitor reaction by TLC/LC-MS screen_solvents->monitor_reaction

Caption: Troubleshooting workflow for low acylation/amidation yield.

Guide 2: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

Problem: Inefficient Buchwald-Hartwig amination with this compound derivatives.

Possible Cause Troubleshooting Step Rationale
Inappropriate catalyst system (ligand/precatalyst) Screen different palladium precatalysts and ligands. For electron-deficient heteroaryls, sterically hindered biarylphosphine ligands (e.g., XPhos, BrettPhos) are often effective.[8]The choice of ligand is critical and highly substrate-dependent. A systematic screening is often necessary to find the optimal catalyst system.[9]
Incorrect base selection The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu are common, but weaker bases such as Cs2CO3 or K3PO4 may be necessary for substrates with base-sensitive functional groups.[9]The base's strength and solubility affect the catalytic cycle. In some cases, a combination of an inorganic and a soluble organic base can be beneficial.[10]
Solvent issues Use anhydrous, deoxygenated solvents like toluene, dioxane, or THF. Avoid chlorinated solvents, acetonitrile, and pyridine (B92270) as they can inhibit the palladium catalyst.[9]The active Pd(0) catalyst is sensitive to air and moisture. Certain solvents can coordinate to the metal center and hinder catalysis.
Catalyst inhibition Ensure high purity of starting materials. Aryl iodides can sometimes have an inhibitory effect on the catalyst.[10]Impurities can poison the catalyst. In some cases, the halide leaving group can also impact catalyst performance.

DOT Diagram: Decision-Making for Buchwald-Hartwig vs. SNAr

G start Amination of Pyrazine Halide check_ewg Does the pyrazine have strong electron-withdrawing groups? start->check_ewg try_snar Attempt SNAr Reaction check_ewg->try_snar Yes use_buchwald Use Buchwald-Hartwig Amination check_ewg->use_buchwald No snar_successful SNAr Successful? try_snar->snar_successful snar_successful->use_buchwald No end Product Obtained snar_successful->end Yes use_buchwald->end end_fail Re-evaluate Strategy

Caption: Decision-making workflow for choosing between SNAr and Buchwald-Hartwig amination.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions for Amidation of 3-Aminopyrazine-2-carboxylic Acid Derivatives

Method Activating Agent/Catalyst Base Solvent Temperature Yield Range Reference
Amidation1,1'-Carbonyldiimidazole (CDI)-DMSO120 °C (MW)53.2% (with aniline)[6][7]
AmidationMethanesulfonyl chloride (MsCl)N-methylimidazole (NMI)Dichloromethane (DCM)Room Temp.60-82% (with benzoic acids)[5]
AminolysisNH4Cl-Methanol130 °C (MW)Not specified[7]

Table 2: Comparison of SNAr and Palladium-Catalyzed Amination of Chloro-heterocycles

Substrate Amine Method Conditions Yield Reference
2-ChloropyrazineMorpholineSNArKF, Water, 100 °C80%[11]
2-ChloropyrazineMorpholinePd-catalyzedPd2(dba)3, Xantphos, NaOtBu, Dioxane, 100 °C95%[11]
2-Chloropyrimidinep-AnisidineSNArKF, Water, 100 °C86%[11]
2-Chloropyrimidinep-AnisidinePd-catalyzedPd(OAc)2, Xantphos, Cs2CO3, Dioxane, 160 °C (MW)83%[11]

Experimental Protocols

Protocol 1: Amidation using Methanesulfonyl Chloride and N-methylimidazole[5]
  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N-methylimidazole (NMI) (3.0 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (MsCl) (1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 15-20 minutes.

  • Add a solution of this compound (1.0 equiv.) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Aminolysis[7]
  • In a microwave reaction vial equipped with a magnetic stirrer, combine this compound (1.0 equiv.), the desired amine (3.0 equiv.), and a catalytic amount of Ammonium Chloride (NH4Cl) (0.1 equiv.) in methanol.

  • Seal the vial and place it in a microwave reactor.

  • Set the reaction parameters to the desired temperature (e.g., 130 °C) and time (e.g., 40 minutes) with a suitable power setting (e.g., 90 W).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by an appropriate method, such as column chromatography or recrystallization.

Disclaimer: These protocols are intended as a general guide. The optimal conditions may vary depending on the specific substrates and equipment used. It is essential to conduct small-scale optimization experiments and to follow all standard laboratory safety procedures.

References

Technical Support Center: Managing Solubility of Methyl 3-aminopyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Methyl 3-aminopyrazine-2-carboxylate derivatives.

Troubleshooting Guide

Issue 1: Derivative fails to dissolve in standard aqueous buffers.

Question: My this compound derivative is insoluble in phosphate-buffered saline (PBS) at pH 7.4. What steps can I take to improve its solubility for a preliminary biological assay?

Answer:

Initial insolubility in aqueous buffers is a common challenge. Here is a systematic approach to address this issue:

  • pH Modification: The solubility of aminopyrazine compounds can be highly dependent on pH.[1][2] The amino group on the pyrazine (B50134) ring and the carboxylate ester can exhibit different ionization states at various pH levels.

    • Acidic Conditions: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 2-5). Protonation of the amino group can increase aqueous solubility.

    • Basic Conditions: While less likely to be effective due to the basic nature of the amino group, testing solubility in a slightly basic buffer (e.g., pH 8-9) might be worthwhile for some derivatives.

  • Co-solvents: Introduce a small percentage of an organic co-solvent. It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system.

    • Start with 1-5% (v/v) of Dimethyl Sulfoxide (DMSO) or ethanol.

    • If solubility remains low, gradually increase the co-solvent concentration, keeping in mind potential toxicity to cell lines or interference with assays.

  • Heating: Gently warming the solution can sometimes increase the rate of dissolution and solubility.

    • Warm the solution to 37°C and agitate.

    • Always check the thermal stability of your compound before heating to higher temperatures.

  • Sonication: Use a sonicator to break down compound aggregates and enhance dissolution.

Logical Flow for Initial Solubility Testing:

Start Start: Insoluble Derivative pH_Mod Adjust pH (Acidic/Basic) Start->pH_Mod Co_Solvent Add Co-solvent (e.g., DMSO) pH_Mod->Co_Solvent If still insoluble Heat Gentle Heating (e.g., 37°C) Co_Solvent->Heat If still insoluble Sonicate Sonication Heat->Sonicate If still insoluble Success Soluble Sonicate->Success Check Solubility Failure Insoluble Sonicate->Failure If still insoluble

Caption: Troubleshooting workflow for initial solubilization.

Issue 2: Compound precipitates out of solution during the experiment.

Question: My derivative initially dissolved in a DMSO/buffer co-solvent system, but it precipitated over time or upon dilution. How can I prevent this?

Answer:

This phenomenon, often observed with supersaturated solutions, can be addressed by several formulation strategies:

  • Use of Excipients: Incorporate solubilizing excipients that can help maintain the compound in a dissolved state.

    • Cyclodextrins: These can form inclusion complexes with poorly soluble molecules, enhancing their aqueous solubility.[3]

    • Polymers: Hydrophilic polymers such as PVP (polyvinylpyrrolidone) or PEG (polyethylene glycol) can create amorphous solid dispersions, which have a higher apparent water solubility compared to the crystalline form.[4][5]

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5][6]

    • Micronization/Nanonization: These techniques can significantly improve the dissolution rate.

  • Salt Formation: If your derivative has a suitable acidic or basic functional group, forming a salt can dramatically increase its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound derivatives?

A1: For initial stock solutions, organic solvents are typically used. Based on the chemical structure, the following are recommended:

  • Dimethyl Sulfoxide (DMSO): Generally a good starting point for creating high-concentration stock solutions.[4]

  • Dimethylformamide (DMF)

  • Methanol or Ethanol: May be effective for some derivatives.

Q2: How can I determine the aqueous solubility of my derivative?

A2: The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[7] Other methods include kinetic solubility assays determined by nephelometry or turbidimetry.[8][9] High-performance liquid chromatography (HPLC) is often used for accurate concentration determination in these methods.[8]

Q3: Can pH modification negatively impact my compound's stability?

A3: Yes, extremes of pH can lead to the degradation of your compound. It is advisable to perform a preliminary stability study by incubating your compound in the chosen buffer for the duration of your experiment and then analyzing for degradation products, for instance by using HPLC.

Q4: What are some advanced formulation strategies for derivatives with very low solubility?

A4: For compounds that remain challenging to solubilize, consider the following advanced approaches:

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and enhance solubility.[4][5]

  • Lipid-Based Formulations: For highly lipophilic derivatives, self-emulsifying drug delivery systems (SEDDS) can be an effective strategy.[10]

  • Cocrystals: Forming cocrystals with a suitable coformer can alter the physicochemical properties of the drug, including its solubility.[11][12]

Quantitative Data Summary

Table 1: Common Organic Solvents for Initial Stock Solution Preparation

SolventAbbreviationTypical Starting ConcentrationNotes
Dimethyl SulfoxideDMSO10-50 mMWidely used, but can be toxic to some cell lines at higher concentrations.
DimethylformamideDMF10-50 mMA good alternative to DMSO.
EthanolEtOH1-10 mMLess toxic than DMSO and DMF, but may have lower solubilizing power.
MethanolMeOH1-10 mMSimilar to ethanol.

Table 2: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of functional groups.[1]Simple and cost-effective.Risk of chemical degradation at extreme pH.[2]
Co-solvents Reducing the polarity of the solvent.Easy to implement for in vitro studies.Potential for toxicity or assay interference.
Cyclodextrins Formation of inclusion complexes.[3]Significant solubility enhancement.Can be expensive; potential for nephrotoxicity with some cyclodextrins.
Solid Dispersions Stabilizing the amorphous form of the drug.[4][5]Large increases in apparent solubility and dissolution rate.Can be physically unstable over time.
Particle Size Reduction Increasing the surface area for dissolution.[5][6]Improves dissolution rate.May not be sufficient for very poorly soluble compounds.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of a this compound derivative in a specific aqueous buffer.

Materials:

  • The this compound derivative

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Shaker incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the compound to a known volume of the buffer in a sealed vial. The excess solid should be clearly visible.

  • Place the vial in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a predetermined period, typically 24-48 hours, to ensure equilibrium is reached.[13]

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to first centrifuge the sample and then take the supernatant, or use a syringe filter.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Determine the concentration of the dissolved compound using a validated HPLC method.

  • The measured concentration represents the equilibrium solubility of the compound in that buffer at that temperature.

Workflow for Shake-Flask Solubility Determination:

Start Add excess compound to buffer Incubate Incubate with shaking (24-48h) Start->Incubate Separate Separate solid and liquid (centrifuge/filter) Incubate->Separate Analyze Analyze supernatant concentration (HPLC) Separate->Analyze Result Equilibrium Solubility Analyze->Result

Caption: Shake-flask method workflow.

Protocol 2: Preparation of a Polymer-Based Solid Dispersion by Solvent Evaporation

Objective: To enhance the apparent solubility of a poorly soluble derivative by preparing an amorphous solid dispersion.

Materials:

  • The this compound derivative

  • A hydrophilic polymer (e.g., PVP K30, HPMC)

  • A common solvent in which both the drug and polymer are soluble (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve a known amount of the derivative and the polymer in the common solvent. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Ensure complete dissolution of both components. Gentle heating or sonication may be applied if necessary.

  • Evaporate the solvent using a rotary evaporator under reduced pressure. This should be done at a temperature well below the boiling point of the solvent to avoid splashing.

  • A thin film of the solid dispersion will form on the walls of the flask.

  • Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask. The resulting powder can be used for dissolution studies to assess the improvement in solubility and dissolution rate.

Signaling Pathway for Solubility Enhancement via Solid Dispersion:

cluster_0 Solid State cluster_1 Aqueous Environment Crystalline Crystalline Drug (Low Energy, Low Solubility) Dissolved Dissolved Drug Molecules Crystalline->Dissolved Slow Dissolution Amorphous Amorphous Solid Dispersion (High Energy, High Apparent Solubility) Amorphous->Dissolved Fast Dissolution Precipitate Precipitation Amorphous->Precipitate Polymer inhibits Dissolved->Precipitate Supersaturation leads to

Caption: Energy states and dissolution pathways.

References

Optimizing microwave heating time for reactions involving Methyl 3-aminopyrazine-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-aminopyrazine-2-carboxylate in microwave-assisted reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the optimization of microwave heating time and other reaction parameters.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in microwave-assisted pyrazine (B50134) synthesis can arise from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not be reaching completion within the set time.

    • Solution: Gradually increase the reaction time in small increments (e.g., 5-10 minutes) and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Suboptimal Temperature: The reaction temperature might be too low for efficient conversion.

    • Solution: Increase the reaction temperature in increments of 10°C. Be cautious, as excessively high temperatures can lead to degradation. A typical temperature range for such reactions is between 120°C and 140°C.[2][3][4]

  • Inadequate Microwave Power: The applied power may be insufficient to maintain the target temperature.

    • Solution: Ensure the microwave power setting is adequate. For instance, reactions have been successfully carried out using 90-120 W.[2][3][4]

  • Solvent Choice: The solvent may not be optimal for microwave heating or for dissolving the reactants.

    • Solution: Select a solvent with a high dielectric constant that is appropriate for the reaction chemistry. Methanol (B129727) and DMSO have been used effectively in microwave-assisted reactions with pyrazine derivatives.[2][3]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials.

    • Solution: A systematic optimization of reaction parameters, including time and temperature, can help improve the selectivity towards the desired product.[1]

Q2: I am observing significant byproduct formation. How can I minimize this?

A2: Byproduct formation is a common challenge. Consider the following strategies:

  • Reduce Reaction Time and Temperature: The most straightforward approach is to reduce the microwave heating time and/or temperature. Product degradation can occur with sustained heating at high temperatures.[5]

  • Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant may lead to side reactions.

  • Atmosphere Control: For reactions sensitive to oxygen or moisture, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) in a sealed microwave vial can prevent degradation and side reactions.

Q3: How do I determine the optimal microwave heating time for my specific reaction?

A3: The optimal heating time is dependent on the specific reactants, solvent, and desired product. A systematic approach is recommended:

  • Start with a Reference Protocol: Begin with a known protocol for a similar reaction if available. For example, a reaction of this compound with a benzylamine (B48309) has been reported to proceed for 40 minutes at 130°C.[2][3]

  • Time-Course Study: Set up a series of small-scale reactions, keeping all other parameters (temperature, power, concentrations) constant, but varying the reaction time (e.g., 10, 20, 30, 40, 60 minutes).

  • Monitor Progress: Analyze the composition of each reaction mixture by TLC, GC-MS, or LC-MS to determine the consumption of starting material and the formation of the product and any byproducts.

  • Identify Optimum: The optimal time will be the point at which the maximum yield of the desired product is achieved with minimal byproduct formation.

Q4: Can the product degrade under microwave irradiation?

A4: Yes, pyrazine derivatives can be sensitive to harsh reaction conditions.[1] Product degradation has been observed at temperatures of 100°C and 120°C with prolonged microwave heating.[5] It is crucial to carefully control the reaction time and temperature to avoid decomposition of the desired product.

Data Presentation

The following table summarizes various microwave reaction conditions reported for this compound and related compounds.

Reactant(s)SolventTemperature (°C)Power (W)Time (min)Reference
This compound & BenzylamineMethanol1309040[2][3]
3-Aminopyrazine-2-carboxylic acid & AmineDMSO12010030[2][3]
3-Chloropyrazine-2-carboxamide & AmineMethanol14012030[4]

Experimental Protocols

Key Experiment: Microwave-Assisted Aminolysis of this compound

This protocol is adapted from a reported procedure for the reaction with benzylamine derivatives.[2][3]

Materials:

  • This compound

  • Substituted benzylamine (3 equivalents)

  • Ammonium (B1175870) chloride (NH4Cl, 0.1 equivalents)

  • Methanol

  • Microwave reactor tube with a magnetic stirrer

  • CEM Discover microwave reactor (or equivalent)

Procedure:

  • To a microwave reactor tube, add this compound (e.g., 100 mg, 0.65 mmol), the substituted benzylamine (1.95 mmol), and ammonium chloride (10 mg, 0.19 mmol).

  • Add methanol (2 mL) and a magnetic stirrer.

  • Seal the tube and place it in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 130°C

    • Power: 90 W

    • Time: 40 minutes

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The progress of the reaction can be monitored by TLC.

  • The crude reaction mixture can then be purified by flash chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Analysis cluster_purification Purification reagents Combine Reactants & Solvent in Microwave Vial mw_reaction Heat in Microwave Reactor (Set Time, Temp, Power) reagents->mw_reaction Seal Vial cooling Cool to Room Temperature mw_reaction->cooling monitoring Monitor Reaction (TLC, LC-MS) cooling->monitoring purify Purify by Flash Chromatography monitoring->purify If Reaction Complete troubleshooting_logic start Low Yield or Side Products Observed check_time Is Reaction Time Optimized? start->check_time time_course Perform Time-Course Study (e.g., 10-60 min) check_time->time_course No check_temp Is Temperature Optimized? check_time->check_temp Yes time_course->check_temp adjust_temp Adjust Temperature (e.g., 120-140°C) check_temp->adjust_temp No check_degradation Product Degradation? check_temp->check_degradation Yes adjust_temp->check_degradation reduce_conditions Decrease Time and/or Temperature check_degradation->reduce_conditions Yes success Optimized Reaction check_degradation->success No reduce_conditions->success

References

Alternative catalysts for the aminolysis of Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the aminolysis of Methyl 3-aminopyrazine-2-carboxylate. It offers insights into alternative catalysts, detailed experimental protocols, and troubleshooting advice to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the aminolysis of this compound?

A1: The aminolysis of this compound can present several challenges. The electron-deficient nature of the pyrazine (B50134) ring can decrease the reactivity of the ester. Additionally, the presence of the amino group on the pyrazine ring can potentially lead to side reactions or complex formation with certain catalysts. High temperatures, often required for uncatalyzed reactions, can lead to degradation of the starting material or product.

Q2: Are there effective alternatives to traditional high-temperature uncatalyzed aminolysis?

A2: Yes, several alternative catalytic systems can facilitate the aminolysis under milder conditions, leading to improved yields and purity. These include biocatalysts like lipases, simple inorganic salts such as ammonium (B1175870) chloride, and various organocatalysts and Lewis acids.

Q3: What are the advantages of using a biocatalyst like Lipozyme® TL IM?

A3: Biocatalysts like the immobilized lipase (B570770) Lipozyme® TL IM offer high selectivity, often avoiding the need for protecting groups.[1][2] Reactions can be performed under mild conditions (e.g., lower temperatures), which helps in preventing the degradation of sensitive substrates and products.[2][3] Furthermore, enzymatic catalysts are environmentally friendly and can often be recycled.

Q4: Can ammonium chloride be used as a catalyst for this reaction?

A4: Yes, ammonium chloride (NH₄Cl) has been shown to be an effective and inexpensive catalyst for the aminolysis of this compound, particularly under microwave irradiation, which can significantly reduce reaction times.

Q5: What factors should be considered when choosing a solvent for the aminolysis reaction?

A5: The choice of solvent is crucial and can significantly impact reaction efficiency. For enzyme-catalyzed reactions, the hydrophobicity of the solvent (indicated by its log P value) is a key parameter, with a range of 0.6 to 3.5 often being optimal for enzyme activity and stability.[3] In a study on the aminolysis of pyrazine esters with Lipozyme® TL IM, tert-amyl alcohol was found to be a suitable solvent, minimizing byproduct formation.[3] For other catalytic systems, the solvent should be chosen based on the solubility of the reactants and its compatibility with the catalyst and reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the aminolysis of this compound.

Issue Potential Cause Suggested Solution
Low to No Conversion 1. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected conditions. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Substrate/Catalyst Solubility: The reactants or catalyst may not be sufficiently dissolved in the chosen solvent.1. Catalyst Screening: Test a range of catalysts (e.g., biocatalyst, NH₄Cl, Lewis acid) to find the most effective one for your specific amine. 2. Optimize Temperature: Gradually increase the reaction temperature, monitoring for any product degradation. For microwave-assisted reactions, ensure the target temperature is reached. 3. Solvent Screening: Test different solvents to ensure all components are in solution. For enzymatic reactions, consider solvents within the optimal log P range.[3]
Incomplete Reaction 1. Equilibrium Limitation: The aminolysis reaction is often reversible. 2. Insufficient Reaction Time: The reaction may not have reached completion. 3. Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction, especially in the case of enzymes at elevated temperatures.[3]1. Use Excess Amine: Employing an excess of the amine can shift the equilibrium towards the product side. A substrate molar ratio of 1:3 (ester:amine) has been shown to be effective in some cases.[3] 2. Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and extend the reaction time until no further conversion is observed. 3. Optimize Catalyst Loading and Temperature: Ensure the optimal amount of catalyst is used and that the reaction temperature is not causing deactivation.
Formation of Side Products 1. Reaction with the Solvent: Some solvents, like ethanol, can participate in side reactions, leading to the formation of byproducts.[3] 2. Degradation at High Temperatures: The starting material or product may be thermally unstable. 3. Hydrolysis (for biocatalysis): In aqueous environments, lipases can catalyze the hydrolysis of the ester or the amide product.[1]1. Choose an Inert Solvent: Select a solvent that is less likely to react under the reaction conditions. For Lipozyme® TL IM catalyzed reactions, tert-amyl alcohol has been shown to minimize side product formation.[3] 2. Use Milder Conditions: Employ a more active catalyst that allows for lower reaction temperatures. 3. Control Water Content: For enzymatic reactions in organic solvents, control the amount of water to minimize hydrolysis. In aqueous buffers, be aware that the amide can also be a substrate for hydrolysis over longer reaction times.[1]

Alternative Catalysts: Data Summary

The following tables summarize quantitative data for different catalytic systems used in the aminolysis of this compound and related pyrazine esters.

Table 1: Ammonium Chloride (NH₄Cl) Catalyzed Aminolysis of this compound

AmineCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)
Substituted Benzylamines10Methanol (B129727)130 (Microwave)4027-91

Table 2: Lipozyme® TL IM Catalyzed Aminolysis of Pyrazine Esters

Ester SubstrateAmineSolventTemperature (°C)TimeYield (%)
Pyrazine-2-carboxylate (B1225951)Benzylamine (B48309)tert-Amyl Alcohol4520 min (Flow)81.7
Pyrazine-2-carboxylateBenzylaminetert-Amyl Alcohol4517 h (Batch)Not specified
Methyl 3-methylpyrazine-2-carboxylateVarious aminestert-Amyl Alcohol4520 min (Flow)Varies
Methyl 5-methylpyrazine-2-carboxylateVarious aminestert-Amyl Alcohol4520 min (Flow)Varies

Experimental Protocols

Protocol 1: NH₄Cl-Catalyzed Aminolysis under Microwave Irradiation

This protocol is adapted from a procedure for the synthesis of N-benzyl derivatives of 3-aminopyrazine-2-carboxamide.

Materials:

  • This compound

  • Substituted benzylamine (3 equivalents)

  • Ammonium chloride (NH₄Cl, 0.1 equivalents)

  • Methanol

  • Microwave reactor tube with a magnetic stirrer

  • CEM Discover microwave reactor (or similar)

Procedure:

  • To a microwave reactor tube, add this compound (e.g., 100 mg, 0.65 mmol), the substituted benzylamine (1.95 mmol), ammonium chloride (10 mg, 0.19 mmol), and methanol (2 mL).

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture with the following settings: 130 °C, 90 W power, for 40 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane/ethyl-acetate 2:1).

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Lipozyme® TL IM-Catalyzed Aminolysis in a Continuous-Flow System

This protocol is based on the aminolysis of pyrazine-2-carboxylate and can be adapted for this compound.[3]

Materials:

  • This compound

  • Amine (3 equivalents)

  • Lipozyme® TL IM (immobilized lipase)

  • tert-Amyl alcohol

  • Continuous-flow reactor system

Procedure:

  • Prepare two feed solutions:

    • Feed 1: Dissolve this compound (e.g., 5 mmol) in 10 mL of tert-amyl alcohol.

    • Feed 2: Dissolve the amine (e.g., 15 mmol) in 10 mL of tert-amyl alcohol.

  • Pack a column of the continuous-flow reactor with Lipozyme® TL IM (e.g., 870 mg).

  • Set the reactor temperature to 45 °C.

  • Pump the two feed solutions through the packed bed reactor at a flow rate that provides a residence time of 20 minutes (e.g., a combined flow rate of 31.2 µL/min for a specific reactor volume).[3]

  • Collect the output from the reactor.

  • The product can be isolated by evaporation of the solvent and purified if necessary.

Visualizing Experimental Workflows

Workflow for NH₄Cl-Catalyzed Aminolysis

NH4Cl_Aminolysis_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification A Mix Reactants: - this compound - Amine - NH4Cl - Methanol B Irradiate in Microwave Reactor (130 °C, 40 min) A->B Seal Vessel C Cool to RT B->C D Monitor by TLC C->D E Purify by Column Chromatography D->E F Final Product E->F

Caption: Workflow for NH₄Cl-catalyzed aminolysis of this compound.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Screen alternative catalysts Check_Catalyst->Solution_Catalyst No Check_Solubility Are reactants soluble? Check_Temp->Check_Solubility Yes Solution_Temp Increase temperature or use microwave Check_Temp->Solution_Temp No Check_Time Is reaction time sufficient? Check_Solubility->Check_Time Yes Solution_Solubility Screen different solvents Check_Solubility->Solution_Solubility No Check_Equilibrium Is equilibrium limiting the reaction? Check_Time->Check_Equilibrium Yes Solution_Time Extend reaction time Check_Time->Solution_Time No Solution_Equilibrium Use excess amine Check_Equilibrium->Solution_Equilibrium Yes Success Improved Yield Solution_Catalyst->Success Solution_Temp->Success Solution_Solubility->Success Solution_Time->Success Solution_Equilibrium->Success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Troubleshooting guide for the synthesis of pteridines from Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of pteridines, a critical scaffold in medicinal chemistry, using Methyl 3-aminopyrazine-2-carboxylate as a starting material. Pteridines are essential components in many biological processes and their synthesis can present unique challenges.[1]

General Synthesis Workflow

The synthesis of pteridines from aminopyrazine precursors is a foundational method in heterocyclic chemistry.[2] The general approach involves the condensation of a pyrazine (B50134) derivative, such as this compound, with a 1,2-dicarbonyl compound or its equivalent to form the fused pyrimidine (B1678525) ring. This process, while versatile, requires careful control of reaction conditions to ensure optimal yield and purity.

G start Starting Materials: - this compound - 1,2-Dicarbonyl Compound reaction Condensation Reaction (Cyclization) start->reaction monitoring Reaction Monitoring (e.g., TLC, LC-MS) reaction->monitoring In-process control workup Aqueous Workup & Extraction reaction->workup Upon completion monitoring->reaction Adjust conditions (time, temp) purification Purification - Column Chromatography - Recrystallization workup->purification product Final Pteridine (B1203161) Product purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: General workflow for the synthesis of pteridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of pteridines from this compound.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields are a common problem and can stem from several factors.[3] Consider the following:

  • Incomplete Reaction: The condensation may not be proceeding to completion. Try extending the reaction time or moderately increasing the temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact yield. Polar aprotic solvents like DMF or DMSO can be effective, but screening different solvents may be necessary. Some reactions may benefit from microwave-assisted heating to reduce reaction times and improve yields.[4]

  • Reagent Purity: Ensure the purity of your starting materials. This compound should be pure, and the 1,2-dicarbonyl reagent can be prone to polymerization or degradation upon storage.

  • Side Reactions: Unwanted side reactions can consume starting materials. This can sometimes be mitigated by adjusting the reaction temperature or the rate of addition of reagents.[3]

Q2: I'm observing multiple spots on my TLC plate, suggesting a mixture of products. What could be the issue?

A2: The formation of multiple products is often due to a lack of regioselectivity, especially when using an unsymmetrical 1,2-dicarbonyl compound.

  • Regioisomer Formation: Condensation can occur at two different sites, leading to C6 and C7 substituted pteridine isomers.[5] The nucleophilicity of the amino groups on the pyrazine ring can be influenced by pH. Under strongly acidic conditions, it's possible to selectively favor the formation of one isomer over the other.[6]

  • Byproduct Formation: Besides isomers, side reactions can lead to other impurities. A systematic optimization of reaction parameters like temperature and catalyst can improve selectivity towards the desired product.[3]

Q3: The reaction seems to have stalled, with a significant amount of starting material remaining. What should I do?

A3: A stalled reaction can be frustrating. Here are some steps to troubleshoot:

  • Check Reagents: Re-verify the purity and activity of your reagents. If using a catalyst, ensure it has not been deactivated.

  • Increase Temperature: A moderate increase in temperature can often overcome the activation energy barrier. However, be cautious, as excessive heat can lead to product degradation.[3]

  • Solvent Choice: The solvent may not be optimal for solubility or reactivity. Consider switching to a higher-boiling point solvent if appropriate.

  • Consider an Additive: Some condensation reactions are catalyzed by a small amount of acid or base. A literature search for your specific transformation may suggest the use of an additive.

Q4: I'm struggling to purify the final pteridine product from the crude mixture. What are the best practices?

A4: Pteridines can have challenging purification profiles due to their polarity and potential for low solubility.

  • Column Chromatography: This is a common method. Silica (B1680970) gel is typically used as the stationary phase. A gradient elution system, often starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297), can effectively separate the desired product.[4]

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.[3] Experiment with different solvent systems (e.g., ethanol (B145695), methanol, ethyl acetate, or mixtures with water) to find one that provides good differential solubility for your product versus impurities.

  • Washing/Trituration: If the product precipitates from the reaction mixture, washing it with appropriate solvents can remove unreacted starting materials and soluble byproducts.

Q5: My product appears to be degrading during the workup or purification process. How can I minimize this?

A5: Pteridine derivatives can be sensitive to harsh conditions.[3]

  • Avoid Extreme pH: During aqueous workup, avoid using overly strong acids or bases if your product is sensitive. Use milder reagents like saturated sodium bicarbonate solution for neutralization.

  • Limit Heat Exposure: During solvent evaporation or recrystallization, use the minimum necessary heat to avoid thermal decomposition.

  • Inert Atmosphere: If your product is susceptible to oxidation, performing the workup and purification steps under an inert atmosphere (like nitrogen or argon) can be beneficial. The dihydropyrazine (B8608421) intermediate, before oxidation to the aromatic pteridine, is particularly sensitive.

Data Presentation

Table 1: Troubleshooting Summary
ProblemPotential CauseSuggested Solution
Low Yield Incomplete reaction, suboptimal conditions, side reactions.Extend reaction time, increase temperature moderately, screen solvents, check reagent purity.[3]
Mixture of Products Lack of regioselectivity, formation of byproducts.Adjust pH to influence selectivity, optimize reaction conditions (temp, catalyst).[5][6]
Stalled Reaction Inactive reagents, insufficient energy.Check reagent purity, increase temperature, consider a different solvent or catalyst.
Purification Difficulty Similar polarity of product and impurities.Use gradient column chromatography, screen various solvents for recrystallization.[3][4]
Product Degradation Sensitivity to heat, light, or harsh pH.Use milder workup conditions, minimize heat, consider an inert atmosphere.[3]
Table 2: Example of Reaction Condition Optimization

The following table provides a hypothetical example of how reaction parameters can be systematically varied to optimize the yield of a target pteridine.

EntrySolventTemperature (°C)Time (h)Yield (%)Notes
1Ethanol801235%Significant starting material remained.
2Ethanol802448%Improved conversion but still incomplete.
3DMF802465%Better solubility and higher conversion.
4DMF1002478%Optimal yield observed.
5DMF1202472%Slight decrease in yield, possible degradation.

Experimental Protocols

General Protocol for Pteridine Synthesis

This protocol is a representative example and may require optimization for specific substrates.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

    • Dissolve the starting material in a suitable solvent (e.g., ethanol or DMF, approx. 0.1 M concentration).

    • Add the 1,2-dicarbonyl compound (1.1 eq) to the solution. If the reaction is acid-catalyzed, a catalytic amount of acetic acid may be added.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase) every 2-4 hours. The formation of a new, often fluorescent, spot indicates product formation.

  • Workup:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., cold ethanol).

    • If the product is soluble, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Troubleshooting Workflow Diagram

The following decision tree can guide a researcher through the troubleshooting process when encountering issues in pteridine synthesis.

G start Problem with Synthesis check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc low_yield Low Yield / Incomplete Reaction? check_tlc->low_yield multiple_spots Multiple Products / Impurities? check_tlc->multiple_spots low_yield->multiple_spots No sol_yield_1 Increase Reaction Time &/or Temperature low_yield->sol_yield_1 Yes sol_spots_1 Optimize Conditions (Temp, pH) for Selectivity multiple_spots->sol_spots_1 Yes end Re-run Experiment multiple_spots->end No (Proceed to purification) sol_yield_2 Check Reagent Purity & Stoichiometry sol_yield_1->sol_yield_2 sol_yield_3 Screen Different Solvents (e.g., DMF, Dioxane) sol_yield_2->sol_yield_3 sol_yield_3->end sol_spots_2 Improve Purification: - Gradient Chromatography - Recrystallization sol_spots_1->sol_spots_2 sol_spots_2->end

Caption: A decision tree for troubleshooting pteridine synthesis.

References

How to prevent the formation of impurities in Methyl 3-aminopyrazine-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-aminopyrazine-2-carboxylate. Our aim is to help you prevent the formation of common impurities and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis of this compound, their probable causes, and recommended solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
IMP-01 Presence of starting material (3-Aminopyrazine-2-carboxylic acid) in the final product. The Fischer esterification reaction is reversible and may not have reached completion.[1][2][3] The presence of water in the reaction mixture can shift the equilibrium back towards the reactants.[1][2][3]Use a large excess of methanol (B129727) to drive the reaction forward.[1][2][3] Ensure all reactants and solvents are anhydrous. Consider using a dehydrating agent or a Dean-Stark apparatus to remove water as it forms.[2]
IMP-02 Formation of a byproduct with a higher molecular weight, identified as Methyl 3-(methylamino)pyrazine-2-carboxylate. N-methylation of the amino group is a known side reaction, particularly when using methylating agents like methyl bromide at elevated temperatures.[4]When using methylating agents, maintain a mild reaction temperature, ideally between 30-50°C, to minimize this side reaction.[4]
IMP-03 Detection of 3-Hydroxypyrazine-2-carboxylic acid or its methyl ester. The amino group can be substituted by a hydroxyl group, especially under harsh basic conditions, for instance, during ester hydrolysis with strong bases.Avoid using strong bases for hydrolysis. If hydrolysis is necessary, consider milder enzymatic methods or carefully controlled conditions with weaker bases.
IMP-04 Gas evolution during the reaction and presence of 3-Aminopyrazine in the product mixture. The starting material, 3-Aminopyrazine-2-carboxylic acid, can undergo decarboxylation at high temperatures. The melting point of the acid is reported to be in the range of 205-210°C with decomposition.Maintain reaction temperatures well below the decomposition temperature of the starting material. If high temperatures are required for other reasons, consider a different synthetic route that does not use the free carboxylic acid at elevated temperatures.
IMP-05 Product is off-color or contains unidentifiable impurities after using SOCl₂. Thionyl chloride (SOCl₂) is a reactive reagent that can lead to the formation of colored byproducts if not used carefully or if residual reagent/byproducts are not thoroughly removed. The reaction with SOCl₂ is also exothermic.[5]The addition of SOCl₂ should be performed at a low temperature (e.g., in an ice bath).[5] Ensure complete removal of excess SOCl₂ and its byproducts during the work-up, for example, by evaporation under reduced pressure and extraction.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods are:

  • Fischer Esterification: This involves reacting 3-Aminopyrazine-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[6] This is a reversible reaction.[1][2][3]

  • Alkylation of a Carboxylate Salt: This method uses an alkali metal salt of 3-Aminopyrazine-2-carboxylic acid (e.g., the potassium salt) and reacts it with a methylating agent like methyl bromide in a suitable solvent like dimethylformamide (DMF).[4]

Q2: How can I minimize the hydrolysis of the ester product back to the carboxylic acid?

A2: To minimize hydrolysis, which is the reverse of the esterification reaction, you should:

  • Use a significant excess of the alcohol (methanol) to push the equilibrium towards the ester product.[1][2][3]

  • Ensure your reaction setup is dry and use anhydrous solvents.

  • Consider removing the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[2]

Q3: What are the optimal temperature conditions to avoid impurity formation?

A3: Temperature control is crucial for preventing specific impurities:

  • To prevent N-methylation when using methylating agents, maintain the reaction temperature between 30-50°C.[4]

  • To avoid decarboxylation of the 3-Aminopyrazine-2-carboxylic acid starting material, keep the reaction temperature significantly below its decomposition temperature of 205-210°C.

Q4: How can I purify the final product to remove these impurities?

A4: Purification can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent will depend on the solubility of the desired product and the impurities.

  • Column Chromatography: Silica gel chromatography can be effective for separating the desired ester from its impurities based on polarity. A solvent system such as hexane/ethyl acetate (B1210297) is often used.

  • Washing/Extraction: If the primary impurity is the unreacted carboxylic acid, washing the organic solution of the product with a mild aqueous base (like sodium bicarbonate solution) can remove the acidic impurity.

Key Experimental Protocols

Protocol 1: Optimized Fischer Esterification

This protocol is designed to maximize the yield of the ester while minimizing the presence of the starting carboxylic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3-Aminopyrazine-2-carboxylic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or dropwise add thionyl chloride (SOCl₂).[5][6]

  • Reaction: Stir the mixture at room temperature for 48 hours or at reflux for a shorter period, monitoring the reaction progress by TLC.[6]

  • Work-up: After completion, pour the reaction mixture into water and neutralize it carefully with a base like sodium bicarbonate to a pH of 7.[6]

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash it with cold water, and dry it under vacuum.[6]

Protocol 2: N-Methylation Impurity Avoidance

This protocol, adapted from a patented procedure, is optimized to prevent the N-methylation of the amino group.[4]

  • Reaction Setup: In a reaction vessel, dissolve methyl bromide in dimethylformamide (DMF).

  • Reactant Addition: With stirring, add the potassium salt of 3-Aminopyrazine-2-carboxylic acid to the solution.

  • Temperature Control: Heat the suspension to approximately 43°C and introduce more methyl bromide over several hours. It is crucial to maintain the temperature in the 30-50°C range to prevent N-methylation.[4]

  • Reaction Completion: After the addition is complete, continue stirring the reaction at room temperature.

  • Isolation: Dilute the suspension with water, filter the mixture, wash the collected solid with water, and then dry it to obtain the final product with high purity.[4]

Visualizing Reaction Pathways and Impurity Formation

The following diagrams illustrate the main synthetic pathway and the formation of key impurities.

Synthesis_Pathway cluster_main Main Synthesis Route 3-APA 3-Aminopyrazine-2-carboxylic acid Ester This compound 3-APA->Ester Methanol, H+ catalyst

Caption: Main synthetic route via Fischer esterification.

Impurity_Formation cluster_impurities Potential Impurity Formation Pathways Start 3-Aminopyrazine-2-carboxylic acid Product This compound Start->Product Esterification Decarboxylation 3-Aminopyrazine Start->Decarboxylation High Temperature Hydrolysis 3-Aminopyrazine-2-carboxylic acid Product->Hydrolysis Water, Acid/Base N-Methylation Methyl 3-(methylamino)pyrazine-2-carboxylate Product->N-Methylation Methylating agent, Heat

Caption: Pathways for the formation of common impurities.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Workflow Start Analyze Product Mixture Impurity_Detected Impurity Detected? Start->Impurity_Detected Starting_Material Starting Material Present? Impurity_Detected->Starting_Material Yes End Pure Product Impurity_Detected->End No Higher_MW Higher MW Impurity? Starting_Material->Higher_MW No Optimize_Esterification Optimize Esterification: - Increase excess alcohol - Remove water Starting_Material->Optimize_Esterification Yes Lower_MW Lower MW Impurity? Higher_MW->Lower_MW No Control_Temp Control Temperature: - Lower temp for methylation Higher_MW->Control_Temp Yes Avoid_High_Temp Avoid High Temperatures to prevent decarboxylation Lower_MW->Avoid_High_Temp Yes Optimize_Esterification->End Control_Temp->End Avoid_High_Temp->End

Caption: A logical workflow for troubleshooting impurity issues.

References

Validation & Comparative

Comparing yields of different synthesis methods for N-substituted 3-aminopyrazine-2-carboxamides.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of N-substituted 3-aminopyrazine-2-carboxamides is a critical step in the discovery of novel therapeutics. These compounds are key scaffolds for targeting a range of biological entities, including Fibroblast Growth Factor Receptors (FGFR)[1][2]. This guide provides a comparative analysis of various synthetic methodologies, supported by experimental data, to inform the selection of the most suitable protocol.

Comparison of Synthetic Yields

The synthesis of N-substituted 3-aminopyrazine-2-carboxamides can be achieved through several distinct routes, each with its own advantages in terms of yield and substrate scope. The following tables summarize the reported yields for different synthetic strategies.

Method 1: Amide Bond Formation from 3-Aminopyrazine-2-carboxylic Acid

A common approach involves the direct formation of the amide bond between 3-aminopyrazine-2-carboxylic acid and a desired amine. Two procedures have been compared for this transformation[3][4]:

  • Procedure A: A two-step process involving Fisher esterification to form the methyl ester, followed by aminolysis.

  • Procedure B: Activation of the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of the amine.

Procedure B was found to provide consistently higher yields for the synthesis of N-benzyl derivatives[3].

CompoundR' (Substituent)Yield (Procedure A)Yield (Procedure B)
1 Benzyl31%88%
2 2-Methylbenzyl27%91%
5 2-Chlorobenzyl80%75%
6 3-Chlorobenzyl25%72%
7 4-Chlorobenzyl29%85%
8 2,4-Dichlorobenzyl35%68%
Data sourced from Bouz et al., 2019[3].
Method 2: Suzuki Coupling for C-C Bond Formation

For the synthesis of derivatives with aryl or heteroaryl substituents at other positions on the pyrazine (B50134) ring, a Suzuki coupling reaction is a powerful tool. This multi-step synthesis generally provides yields ranging from moderate to excellent[1].

SeriesR GroupYield
7a-j Various aryl boronic acids/esters23-99%
10g-n Related boronate esters10-54%
18f Aryl group via Suzuki-Miyaura22% (over 2 steps)
Data sourced from Xu et al., 2024[1].
Method 3: Aminodehalogenation

The nucleophilic substitution of a halogen on the pyrazine ring with an amine is another effective strategy. This method has been successfully employed for the synthesis of various N-substituted 3-aminopyrazine-2-carboxamides.

PrecursorAmineProductYield
N-alkyl-3-chloropyrazine-2-carboxamidesVarious alkylaminesN-alkyl-3-(alkylamino)pyrazine-2-carboxamides41-98%
3-chloropyrazine-2-carboxamideSubstituted benzylamines3-benzylaminopyrazine-2-carboxamidesNot explicitly tabulated, but described as a viable route.
Data sourced from Jand'ourek et al., 2017 and Zitko et al., 2017[5][6][7].
Method 4: Amidation from Acyl Chloride

The conversion of a pyrazine carboxylic acid to its corresponding acyl chloride, followed by reaction with an amine, is a classic method for amide formation. This approach has been used to synthesize N-benzyl-3-chloropyrazine-2-carboxamides, with variable yields reported[8].

CompoundR (Substituent)Yield
1 2-Methylbenzyl18%
6 3-Chlorobenzyl56%
12 3-(Trifluoromethyl)benzyl55%
Data sourced from Zitko et al., 2016[8].

Experimental Protocols

General Workflow for Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

cluster_0 Starting Materials cluster_1 Method 1: Amide Bond Formation A 3-Aminopyrazine-2-carboxylic Acid C Procedure A: 1. Esterification (H+, MeOH) 2. Aminolysis (MW) A->C D Procedure B: 1. CDI Activation (DMSO) 2. Amine Addition (MW) A->D B Amine (R-NH2) B->C B->D E N-substituted 3-aminopyrazine-2-carboxamide C->E D->E

Caption: General workflows for Method 1, comparing Procedure A and B.

Detailed Methodologies

Method 1, Procedure B: Amide Formation using CDI [3][4]

  • To a solution of 3-aminopyrazine-2-carboxylic acid in anhydrous dimethyl sulfoxide (B87167) (DMSO), add 1,1'-carbonyldiimidazole (CDI).

  • Stir the mixture at room temperature to allow for the formation of the activated acyl-imidazole intermediate.

  • Add the desired benzylamine, alkylamine, or aniline (B41778) to the reaction mixture.

  • Subject the reaction to microwave irradiation at 120 °C for 30 minutes.

  • After cooling, pour the reaction mixture into water and collect the resulting precipitate by filtration.

  • Purify the crude product by crystallization or column chromatography.

Method 2: Suzuki Coupling [1]

  • To a mixture of the halogenated pyrazine precursor, the corresponding boronic acid or boronate ester, and a palladium catalyst (e.g., Pd(dppf)Cl2), add a suitable solvent (e.g., 1,4-dioxane/water) and a base (e.g., Na2CO3).

  • Heat the reaction mixture at 100 °C for 6-9 hours.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.

Method 3: Aminodehalogenation [6][7]

  • Dissolve the N-alkyl-3-chloropyrazine-2-carboxamide precursor in a suitable solvent.

  • Add an excess of the desired alkylamine.

  • Heat the reaction mixture in a microwave reactor.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, remove the solvent under reduced pressure and purify the crude product.

Biological Context: FGFR Signaling Pathway

N-substituted 3-aminopyrazine-2-carboxamides have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), which are key players in various cellular processes and are often dysregulated in cancer[1][2]. Understanding the pathway these inhibitors target is crucial for drug development.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGFR FGFR RAS_RAF RAS-RAF-MEK-ERK (MAPK Pathway) FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG FGF FGF FGF->FGFR Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation Inhibitor N-substituted 3-aminopyrazine-2-carboxamide Inhibitor->FGFR

Caption: Simplified FGFR signaling cascade and the point of inhibition.

References

A Comparative Analysis of the Biological Activities of Methyl 3-aminopyrazine-2-carboxylate Derivatives and Other Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine (B50134) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the biological activities of two important classes of pyrazine derivatives: methyl 3-aminopyrazine-2-carboxylate derivatives and other pyrazine analogs. We will delve into their antimicrobial, antitumor, and kinase inhibitory properties, supported by quantitative data and detailed experimental methodologies.

I. Comparative Biological Activity

The biological potential of pyrazine derivatives is vast, with different substitutions on the pyrazine ring leading to a wide spectrum of activities. Here, we compare the efficacy of this compound derivatives against other pyrazine compounds in key therapeutic areas.

Antimicrobial Activity

Pyrazine derivatives have long been recognized for their antimicrobial properties, with pyrazinamide (B1679903) being a cornerstone in tuberculosis treatment. Research has expanded to explore a variety of other pyrazine-containing molecules for their efficacy against a range of microbial pathogens.

Table 1: Comparative Antimicrobial Activity of Pyrazine Derivatives

Compound ClassDerivativeTarget OrganismActivity (MIC, µg/mL)Reference
This compound Derivatives 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5[1]
3-amino-N-octylpyrazine-2-carboxamideStaphylococcus aureus62.5[1]
Other Pyrazine Derivatives (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5- methylpyrazin-2-yl)methanoneCandida albicans3.125
Pyrazine-2-carbohydrazide derivative (PH01)Staphylococcus aureusNot specified (active)[2]
Triazolo[4,3-a]pyrazine derivative (2e)Staphylococcus aureus32[3]
Triazolo[4,3-a]pyrazine derivative (2e)Escherichia coli16[3]

MIC: Minimum Inhibitory Concentration

Antitumor Activity

The antiproliferative effects of pyrazine derivatives against various cancer cell lines have been a major focus of drug discovery efforts. These compounds often exert their effects through the inhibition of critical cellular processes like cell cycle progression and survival signaling.

Table 2: Comparative Antitumor Activity of Pyrazine Derivatives

Compound ClassDerivativeCancer Cell LineActivity (IC50, µM)Reference
This compound Derivatives Transition metal complex of 3-aminopyrazine-2-carboxylic acidEhrlich ascites tumour cellsSignificant anticancer activity[4]
Other Pyrazine Derivatives 8-morpholinoimidazo[1,2-a]pyrazine derivative (14c)A549 (lung cancer)6.39[5]
[6][7]triazolo [4,3-a]pyrazine derivative (17l)A549 (lung cancer)0.98[8]
[6][7]triazolo [4,3-a]pyrazine derivative (17l)MCF-7 (breast cancer)1.05[8]
[6][7]triazolo [4,3-a]pyrazine derivative (17l)Hela (cervical cancer)1.28[8]
Flavono–Pyrazine Hybrid (Compound 89)MCF-7 (breast cancer)10.43[6]

IC50: Half-maximal Inhibitory Concentration

Kinase Inhibitory Activity

Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazine derivatives have emerged as potent kinase inhibitors, targeting key players in oncogenic signaling pathways.

Table 3: Comparative Kinase Inhibitory Activity of Pyrazine Derivatives

Compound ClassDerivativeTarget KinaseActivity (IC50)Reference
This compound Derivatives 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (18i)FGFR2150 nM
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide (18d)FGFR3480 nM
Other Pyrazine Derivatives [6][7]triazolo [4,3-a]pyrazine derivative (17l)c-Met0.026 µM[8]
8-morpholinoimidazo[1,2-a]pyrazine derivative (14c)PI3Kα1.25 µM[5]
Cinnamate–pyrazine derivative (2)HCV NS5B RdRp0.69 µM

FGFR: Fibroblast Growth Factor Receptor; c-Met: Hepatocyte Growth Factor Receptor; PI3Kα: Phosphoinositide 3-kinase alpha; HCV NS5B RdRp: Hepatitis C Virus NS5B RNA-dependent RNA polymerase.

II. Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key biological assays cited.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

III. Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

Signaling Pathways

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellResponse [label="Cellular Response\n(Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FGF -> FGFR [label="Binds"]; FGFR -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; FGFR -> PI3K; PI3K -> AKT; FGFR -> PLCg; PLCg -> DAG; PLCg -> IP3; DAG -> PKC; {ERK, AKT, PKC} -> CellResponse; } caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HGF -> cMet [label="Binds"]; VEGF -> VEGFR2 [label="Binds"]; cMet -> RAS_RAF_MEK_ERK; cMet -> PI3K_AKT; VEGFR2 -> RAS_RAF_MEK_ERK; VEGFR2 -> PI3K_AKT; RAS_RAF_MEK_ERK -> Cell_Proliferation; PI3K_AKT -> Cell_Proliferation; RAS_RAF_MEK_ERK -> Angiogenesis; PI3K_AKT -> Angiogenesis; } caption: c-Met and VEGFR-2 Signaling Pathways in Angiogenesis.

Experimental Workflow

// Nodes Start [label="Start:\nPyrazine Derivative Synthesis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Screening [label="Biological Activity Screening\n(e.g., Antimicrobial, Anticancer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response Studies\n(IC50 / MIC Determination)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism [label="Mechanism of Action Studies\n(e.g., Kinase Inhibition, Apoptosis Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead [label="Lead Compound Identification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Screening; Screening -> DoseResponse; DoseResponse -> Mechanism; Mechanism -> Lead; } caption: General Experimental Workflow for Drug Discovery.

References

Methyl 3-aminopyrazine-2-carboxylate: A Superior Alternative for Acylation Reactions Compared to 3-aminopyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of acylated 3-aminopyrazine-2-carboxamide (B1665363) derivatives is a critical step in the development of new therapeutic agents. However, direct acylation of 3-aminopyrazine-2-carboxamide has proven to be challenging. This guide provides a comparative analysis, supported by experimental data, demonstrating that utilizing methyl 3-aminopyrazine-2-carboxylate as a starting material offers a more effective and reliable route to obtaining the desired acylated products.

The primary obstacle in the direct acylation of 3-aminopyrazine-2-carboxamide lies in the significantly low nucleophilicity of its amino group.[1][2] This reduced reactivity makes the direct formation of an amide bond with acylating agents inefficient, often resulting in failed reactions. In contrast, this compound exhibits slightly higher reactivity, making it a more suitable substrate for acylation.[1][2] The subsequent ammonolysis of the acylated methyl ester provides a straightforward and high-yielding pathway to the target 3-acylaminopyrazine-2-carboxamides.

Comparative Performance in Acylation Reactions

Experimental evidence consistently demonstrates the superiority of using this compound as an intermediate. Direct acylation attempts on 3-aminopyrazine-2-carboxamide have been reported to fail, while acylation of the methyl ester proceeds effectively under various conditions.

Starting MaterialAcylating AgentReaction ConditionsProductYieldReference
3-aminopyrazine-2-carboxamideAcyl ChloridesVariousNo reaction-[1][2]
This compoundAcyl ChloridesPyridine (B92270), DCM, RT, 48h3-acylamino-pyrazine-2-carboxylateGood[2]
This compoundAcyl ChloridesPyridine, ACN, 70°C, 48h3-acylamino-pyrazine-2-carboxylateGood[2]
3-aminopyrazine-2-carboxylic acidBenzylamines (via CDI activation)CDI, DMSO, MW, 120°C, 30 min3-amino-N-benzyl-pyrazine-2-carboxamideUp to 91%[3]

Recommended Experimental Workflow

The most successful and widely adopted strategy involves a two-step process: acylation of this compound followed by ammonolysis.

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Ammonolysis start This compound intermediate Methyl 3-acylaminopyrazine-2-carboxylate start->intermediate Acylation acyl_chloride Acyl Chloride / Acetic Anhydride acyl_chloride->start conditions1 Pyridine, DCM or ACN conditions1->start final_product 3-Acylaminopyrazine-2-carboxamide intermediate->final_product Ammonolysis ammonolysis Ammonolysis (e.g., NH3 in MeOH) ammonolysis->intermediate

Caption: Recommended two-step synthetic workflow for the preparation of 3-acylaminopyrazine-2-carboxamides.

Experimental Protocols

Acylation of this compound (Procedure A)

This procedure is suitable for reactions with acyl chlorides.

  • Suspend this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

  • Add anhydrous pyridine (1.5 equivalents) and stir the mixture for 5 minutes.

  • Add the corresponding acyl chloride (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Acylation of this compound (Procedure B)

This procedure is an alternative method using acetonitrile (B52724) at a higher temperature.

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile (ACN).

  • Add anhydrous pyridine (1.5 equivalents).

  • Add the corresponding acyl chloride (1.2 equivalents).

  • Heat the reaction mixture to 70°C and stir for 48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and purify the product.

Ammonolysis of Methyl 3-acylaminopyrazine-2-carboxylate
  • Dissolve the methyl 3-acylaminopyrazine-2-carboxylate in a suitable solvent (e.g., methanol).

  • Bubble ammonia (B1221849) gas through the solution or add a solution of ammonia in methanol.

  • Stir the reaction at room temperature until the starting material is consumed (as monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the final 3-acylaminopyrazine-2-carboxamide by recrystallization or chromatography.

Logical Relationship: Reactivity Comparison

The disparity in reactivity between the two starting materials is the determining factor in the choice of synthetic route.

logical_relationship cluster_reactants Starting Materials cluster_reactivity Reactivity in Acylation cluster_outcome Synthetic Outcome amide 3-aminopyrazine-2-carboxamide low_reactivity Low Nucleophilicity (Unsuccessful Acylation) amide->low_reactivity ester This compound high_reactivity Higher Nucleophilicity (Successful Acylation) ester->high_reactivity failure Failed Direct Synthesis low_reactivity->failure success Successful Two-Step Synthesis high_reactivity->success

Caption: Reactivity differences dictating the synthetic strategy for acylated 3-aminopyrazine-2-carboxamides.

References

Comparative study of the antimicrobial activity of different Methyl 3-aminopyrazine-2-carboxylate analogs.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antimicrobial activity of various analogs of Methyl 3-aminopyrazine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. This document summarizes quantitative antimicrobial data, details experimental methodologies, and visualizes potential mechanisms of action.

Comparative Antimicrobial Activity

The antimicrobial efficacy of different classes of this compound analogs has been evaluated against a range of bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, providing a quantitative comparison of their potency.

Table 1: N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives

This class of compounds has been investigated for its antimycobacterial, antibacterial, and antifungal properties. The substitution on the carboxamide moiety significantly influences the antimicrobial spectrum and potency.[1][2]

Compound IDR' SubstituentM. tuberculosis H37Rv (µM)S. aureus (µM)C. albicans (µM)T. interdigitale (µM)
17 2,4-dimethoxyphenyl46>500>500125
12 n-octyl12562.525062.5
10 n-hexyl>500500>500250
16 4-chlorophenyl>250250250125
20 4-(trifluoromethyl)phenyl>25012512562.5

Data extracted from Bouz et al., 2019.[1]

Table 2: Pyrazine-2-Carbohydrazide (B1222964) Derivatives

Pyrazine-2-carbohydrazide derivatives have demonstrated notable activity, particularly against Gram-positive bacteria.[3]

Compound IDR SubstituentS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)S. typhi (µg/mL)
PH01 2-nitrophenyl5050>250>250
PH02 4-nitrophenyl50100>250>250
PH03 2-chlorophenyl10050>250>250
PH04 4-chlorophenyl50100>250>250
PH05 2-hydroxyphenyl>250>250100>250
PH06 4-hydroxyphenyl>250>25050>250
PH07 4-methoxyphenyl>250>250100>250

Data extracted from a study on pyrazine-2-carbohydrazide derivatives.[3]

Table 3: Triazolo[4,3-a]pyrazine Derivatives

A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]

Compound IDR SubstituentS. aureus (µg/mL)E. coli (µg/mL)
1f 4-Fluorophenyl3232
1i 4-Bromophenyl6432
2e 3,4-Dichlorophenyl3216
Ampicillin (Positive Control)328

Data extracted from a study on novel triazolo[4,3-a]pyrazine derivatives.[4]

Experimental Protocols

The antimicrobial activities summarized above were determined using established methodologies. The following provides a general overview of the experimental protocols employed in the cited studies.

Antimicrobial Susceptibility Testing

Microbroth Dilution Method (for MIC determination):

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The synthesized analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions of the compounds are prepared in microtiter plates using the appropriate growth medium.

  • Incubation: The prepared inoculum is added to each well of the microtiter plates containing the serially diluted compounds. The plates are then incubated at a suitable temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after the incubation period.

Agar Well Diffusion Method:

  • Preparation of Agar Plates: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an appropriate agar medium.

  • Well Preparation: Wells of a specific diameter are aseptically punched into the agar.

  • Application of Test Compounds: A fixed volume of the test compound solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited).

Potential Mechanisms of Action

The antimicrobial activity of pyrazine (B50134) derivatives may be attributed to the inhibition of specific enzymatic pathways essential for microbial survival. Two potential targets that have been investigated are Glucosamine-6-phosphate (GlcN-6-P) synthase and mycobacterial enoyl-acyl carrier protein (ACP) reductase (InhA).

Inhibition of GlcN-6-P Synthase

GlcN-6-P synthase is a key enzyme in the biosynthesis of amino sugars, which are essential components of the bacterial cell wall.[5] Inhibition of this enzyme can disrupt cell wall synthesis, leading to cell death.

GlcN_6_P_Synthase_Inhibition Fructose_6P Fructose-6-phosphate GlcN_6_P_Synthase GlcN-6-P Synthase Fructose_6P->GlcN_6_P_Synthase Glutamine Glutamine Glutamine->GlcN_6_P_Synthase GlcN_6_P Glucosamine-6-phosphate GlcN_6_P_Synthase->GlcN_6_P Biosynthesis Cell_Wall Bacterial Cell Wall Components GlcN_6_P->Cell_Wall Pyrazine_Analog Pyrazine Analog Pyrazine_Analog->GlcN_6_P_Synthase Inhibition

Caption: Proposed inhibition of GlcN-6-P synthase by pyrazine analogs.

Inhibition of Mycobacterial Enoyl-ACP Reductase (InhA)

InhA is a crucial enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[6][7] Inhibition of InhA disrupts mycolic acid biosynthesis, compromising the integrity of the cell wall and leading to bacterial death. This is the established mechanism of action for the frontline anti-tuberculosis drug isoniazid.[6]

InhA_Inhibition FAS_II Fatty Acid Synthase-II (FAS-II) Pathway InhA Enoyl-ACP Reductase (InhA) FAS_II->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Elongation Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall_Integrity Pyrazine_Analog Pyrazine Analog Pyrazine_Analog->InhA Inhibition

Caption: Inhibition of mycobacterial InhA by pyrazine analogs.

Conclusion

The analogs of this compound represent a promising and versatile scaffold for the development of novel antimicrobial agents. The presented data highlights the significant impact of structural modifications on the antimicrobial spectrum and potency. N-substituted 3-aminopyrazine-2-carboxamides, pyrazine-2-carbohydrazides, and triazolo[4,3-a]pyrazines have all demonstrated encouraging activity against a variety of pathogens. Further investigation into their mechanisms of action, potentially through the inhibition of enzymes like GlcN-6-P synthase and InhA, will be crucial for the rational design of more effective and selective antimicrobial drugs. The detailed experimental protocols provided should facilitate the replication and expansion of these findings by the scientific community.

References

The Ester Advantage: Why Methyl 3-aminopyrazine-2-carboxylate Outperforms Its Acidic Precursor in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials and intermediates can significantly impact the efficiency of synthesis, the accuracy of experimental results, and the ultimate success of a drug candidate. When working with the aminopyrazine scaffold, a key pharmacophore in numerous therapeutic agents, the decision between using Methyl 3-aminopyrazine-2-carboxylate and its corresponding carboxylic acid is a critical one. This guide provides a comprehensive comparison, supported by experimental data and protocols, to illuminate the distinct advantages of employing the methyl ester in various research and development applications.

This compound offers significant benefits over 3-aminopyrazine-2-carboxylic acid in terms of its physicochemical properties and reactivity. These advantages translate to improved handling, enhanced reaction efficiency, and greater potential for biological applications, making it the preferred choice for many scientists.

At a Glance: Key Performance Indicators

PropertyThis compound3-aminopyrazine-2-carboxylic acidAdvantage of the Methyl Ester
Molecular Weight ( g/mol ) 153.14[1]139.11[2]N/A
Melting Point (°C) 169-172[1]205-210 (decomposes)Lower melting point allows for easier handling in solution-based reactions.
Solubility Soluble in chloroform (B151607) and methanol[3][4]Moderately soluble in water; soluble in polar organic solvents like DMSO.[2][5]Broader solubility in common organic solvents facilitates a wider range of reaction conditions.
Lipophilicity (LogP) 0.2[3][4]-0.33[6]Higher lipophilicity suggests enhanced cell membrane permeability, a crucial factor for drug bioavailability.
Reactivity Acts as a versatile building block in various coupling and condensation reactions.[3]Can be less reactive in certain amide bond formations without prior activation.The ester is often a more convenient intermediate for direct use in subsequent synthetic steps.
Stability Generally stable under anhydrous conditions; susceptible to hydrolysis.Stable solid; can undergo metabolism in biological systems.[7][8]Offers good shelf-life as a solid and is suitable for a variety of non-aqueous reaction conditions.

Delving Deeper: The Rationale Behind the Ester's Superiority

The advantages of this compound stem from the fundamental differences between an ester and a carboxylic acid functional group.

Enhanced Solubility and Lipophilicity: Paving the Way for Biological Activity

The conversion of the carboxylic acid to its methyl ester significantly impacts its solubility profile and lipophilicity. The LogP value, a measure of a compound's lipophilicity, is a critical parameter in drug development as it correlates with a molecule's ability to cross biological membranes. With a positive LogP value of 0.2, this compound is more lipophilic than its acidic counterpart, which has a negative LogP of -0.33.[3][4][6] This increased lipophilicity is a strong indicator of potentially improved cell permeability and, consequently, better bioavailability. Carboxylic acids, being more polar and often ionized at physiological pH, can face challenges in passively diffusing across the lipid bilayers of cell membranes.[7][8]

The broader solubility of the methyl ester in common organic solvents like chloroform and methanol (B129727) also provides greater flexibility in designing synthetic routes and purification procedures.[3][4]

Superior Reactivity and Handling in Organic Synthesis

In the realm of organic synthesis, this compound often serves as a more convenient and reactive intermediate. The ester group is an excellent precursor for the formation of amides, a common structural motif in pharmaceuticals. While the carboxylic acid can be directly coupled with amines, this often requires the use of coupling agents to activate the carboxyl group. The methyl ester, on the other hand, can undergo direct aminolysis under appropriate conditions, simplifying the synthetic workflow.

Furthermore, the lower melting point of the methyl ester (169-172 °C) compared to the decomposition temperature of the acid (205-210 °C) makes it more amenable to reactions conducted in solution at elevated temperatures.[1]

Experimental Protocols

To provide practical guidance, detailed methodologies for key experiments are outlined below.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester.

Materials:

  • 3-aminopyrazine-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 3-aminopyrazine-2-carboxylic acid (1 equivalent) in methanol (10 volumes).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) with stirring.

  • Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully add saturated sodium bicarbonate solution to the residue until the pH is neutral (pH ~7).

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)

This protocol outlines a general "shake-flask" method for the experimental determination of LogP.

Materials:

  • This compound or 3-aminopyrazine-2-carboxylic acid

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • In a vial, add a known volume of the stock solution and the other solvent (e.g., 1 mL of n-octanol phase and 1 mL of aqueous phase).

  • Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the vial to stand for a period to allow for phase separation. Centrifugation can be used to expedite this process.

  • Carefully withdraw a sample from each phase, taking care not to disturb the interface.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

Protocol 3: Stability Indicating Assay Method (SIAM) via HPLC

This protocol provides a framework for assessing the stability of the compounds under various stress conditions.

Materials:

  • This compound or 3-aminopyrazine-2-carboxylic acid

  • Hydrochloric acid (HCl) solution (for acidic stress)

  • Sodium hydroxide (B78521) (NaOH) solution (for basic stress)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • HPLC system with a suitable column (e.g., C18)

  • UV detector

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a suitable buffer)

  • Oven for thermal stress

  • Photostability chamber

Procedure:

  • Forced Degradation Studies:

    • Acidic/Basic Hydrolysis: Dissolve the compound in a solution of HCl or NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Treat a solution of the compound with H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven.

    • Photolytic Degradation: Expose a solution or solid sample of the compound to UV and visible light in a photostability chamber.

  • HPLC Analysis:

    • Develop an HPLC method that can separate the parent compound from its potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, and column temperature.

    • Inject the stressed samples and a control (unstressed) sample into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • The method is considered "stability-indicating" if it can resolve the parent drug from all significant degradation products.

Visualizing the Advantages

The following diagrams illustrate the key concepts discussed in this guide.

Esterification_Workflow Acid 3-Aminopyrazine- 2-carboxylic acid Reaction Fischer Esterification (Reflux) Acid->Reaction Reagents Methanol (Solvent) Sulfuric Acid (Catalyst) Reagents->Reaction Ester Methyl 3-aminopyrazine- 2-carboxylate Reaction->Ester

A simplified workflow for the synthesis of the methyl ester.

Property_Comparison cluster_Acid 3-Aminopyrazine-2-carboxylic acid cluster_Ester This compound Acid_Sol Solubility: Moderate in Water Good in DMSO Acid_Lip Lipophilicity (LogP): -0.33 (Hydrophilic) Ester_Sol Solubility: Good in Chloroform & Methanol Advantage Key Advantages of Ester Ester_Sol->Advantage Broader Solvent Compatibility Ester_Lip Lipophilicity (LogP): 0.2 (More Lipophilic) Ester_Lip->Advantage Improved Membrane Permeability (Predicted)

References

Structure-activity relationship (SAR) of Methyl 3-aminopyrazine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Methyl 3-Aminopyrazine-2-carboxylate Derivatives

This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound derivatives, focusing on their efficacy as both kinase inhibitors and antimycobacterial agents. The information is intended for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold is a versatile platform in medicinal chemistry, demonstrating a broad range of biological activities. Derivatives of this core structure have been extensively investigated as inhibitors of key cellular signaling pathways, particularly as fibroblast growth factor receptor (FGFR) inhibitors for oncology applications.[1][2] Concurrently, modifications of the related pyrazine-2-carboxamide core have yielded potent antitubercular agents.[3][4] This guide compares the SAR of these derivatives against these distinct biological targets, presenting quantitative data, detailed experimental protocols, and a visualization of the FGFR signaling pathway.

Data Presentation

The following tables summarize the biological activity of two distinct series of derivatives based on the pyrazine-2-carboxamide core.

Table 1: In Vitro Activity of 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Derivatives as FGFR Inhibitors

This series highlights the SAR of derivatives targeting FGFRs. The core structure features a 3-amino-6-methylpyrazine-2-carboxamide linked to a 3,5-dihydroxyphenyl group, with variability at the R position.

CompoundRFGFR1 IC₅₀ (μM)FGFR2 IC₅₀ (μM)FGFR3 IC₅₀ (μM)FGFR4 IC₅₀ (μM)
18a -H>10>10>10>10
18c -piperazin-1-ylmethyl1.120.880.751.54
18d -morpholin-4-ylmethyl0.950.600.481.23
18g -pyrrolidin-1-ylmethyl0.550.380.620.98
18i -4-methylpiperazin-1-ylmethyl0.210.150.180.45

Data sourced from a study on novel FGFR inhibitors.[1]

Table 2: In Vitro Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamides

This series explores the SAR of derivatives against Mycobacterium tuberculosis. These compounds are derived from 3-chloropyrazine-2-carboxamide, with substitutions on the benzylamino moiety.

CompoundRMIC (μM) vs. M. tuberculosis H37Rv
1 -H>100
2 3-Cl125
4 3-CF₃42
8 4-CH₃6
9 4-NH₂21
12 4-CF₃21
Pyrazinamide (B1679903) (Standard) N/A25-100

Data sourced from a study on novel pyrazinamide derivatives.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides[3][5]

Two primary synthetic routes were employed for the generation of the title compounds.

Procedure A:

  • Esterification: 3-Aminopyrazine-2-carboxylic acid is esterified by refluxing in methanol (B129727) with sulfuric acid for 48 hours to yield this compound.

  • Amidation: The resulting methyl ester (1 equivalent) is reacted with a substituted benzylamine (B48309) (3 equivalents) in methanol in the presence of ammonium (B1175870) chloride (0.1 equivalents). The reaction is carried out in a microwave reactor at 130°C for 40 minutes.

Procedure B:

In Vitro Kinase Inhibition Assay (FGFR)[1][6]

The inhibitory activity of the compounds against FGFR isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation:

    • A 2X solution of the respective FGFR kinase is prepared in the kinase reaction buffer.

    • A 2X solution of a biotinylated peptide substrate and ATP is prepared in the same buffer.

    • Serial dilutions of the test compounds are prepared in DMSO and subsequently diluted in the reaction buffer.

    • A detection solution containing a Europium-labeled anti-phospho-antibody and Streptavidin-XL665 is prepared in the detection buffer.

  • Assay Procedure (384-well plate format):

    • 5 µL of the test compound solution is added to the wells.

    • 5 µL of the 2X kinase solution is added to all wells.

    • The kinase reaction is initiated by adding 10 µL of the 2X substrate/ATP solution.

    • The plate is incubated at room temperature for 60-90 minutes.

    • The reaction is stopped by adding 5 µL of the detection solution.

    • The plate is incubated for an additional 60 minutes at room temperature to allow for antibody binding.

  • Data Analysis: The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate. The IC₅₀ values are determined by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antimycobacterial Activity Assay[3][4]

The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv was determined using a microplate Alamar Blue assay (MABA).

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a McFarland standard of 1.0. This is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Assay Procedure (96-well plate format):

    • 100 µL of sterile deionized water is added to the outer perimeter wells to prevent evaporation.

    • 100 µL of Middlebrook 7H9 broth is added to the remaining wells.

    • Serial dilutions of the test compounds (in DMSO) are added to the wells.

    • 100 µL of the prepared inoculum is added to each well.

    • The plates are incubated at 37°C for 7 days.

  • Reading Results: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well. The plates are re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualization

The following diagram illustrates the FGFR signaling pathway, which is a primary target of the kinase inhibitor derivatives discussed in this guide.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds and activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCG PLCγ FGFR->PLCG Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cellular_Response Cell Proliferation, Survival, Differentiation ERK->Cellular_Response AKT AKT PI3K->AKT AKT->Cellular_Response DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Cellular_Response

References

A Comparative Guide to the Synthesis of Methyl 3-aminopyrazine-2-carboxylate: Microwave-Assisted versus Conventional Heating Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Methyl 3-aminopyrazine-2-carboxylate, a crucial building block in the synthesis of various pharmaceutical compounds, is traditionally prepared through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) offers a promising alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data, to inform decisions on process optimization and efficiency.

The synthesis of this compound from 3-aminopyrazine-2-carboxylic acid and methanol (B129727) is a fundamental esterification reaction. While the conventional approach relies on prolonged heating, microwave irradiation presents a significant acceleration of this process. This comparison delves into the quantitative and qualitative differences between the two methods.

Performance Comparison at a Glance

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 48 hours~30 minutes
Temperature Room Temperature120 °C
Yield ~76%Potentially higher (methodology adapted)
Energy Input Continuous, low-levelShort bursts, high-intensity
Process Control Basic temperature monitoringPrecise temperature and pressure control

The Reaction Pathway

The core chemical transformation in both methods is the Fischer-Speier esterification of 3-aminopyrazine-2-carboxylic acid. The reaction proceeds via the protonation of the carboxylic acid, followed by nucleophilic attack by methanol.

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis conv_reactants 3-Aminopyrazine-2-carboxylic Acid + Methanol + H₂SO₄ (catalyst) conv_conditions Stirring at Room Temperature conv_reactants->conv_conditions Mixing conv_time 48 hours conv_conditions->conv_time conv_product This compound conv_time->conv_product Yield: ~76% mw_reactants 3-Aminopyrazine-2-carboxylic Acid + Methanol + Catalyst mw_conditions Microwave Irradiation mw_reactants->mw_conditions Mixing mw_params 120 °C, 30 min, 100 W (adapted) mw_conditions->mw_params mw_product This compound mw_params->mw_product Potentially Higher Yield

Caption: A logical workflow comparing the conventional and microwave-assisted synthesis of this compound.

Experimental Protocols

Conventional Heating Method

This established method involves the direct esterification of 3-aminopyrazine-2-carboxylic acid.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 3-aminopyrazine-2-carboxylic acid in methanol.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled mixture while stirring.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 48 hours.

  • Upon completion, pour the reaction mixture into water.

  • Neutralize the solution with sodium bicarbonate until a pH of 7 is reached.

  • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.[1]

Microwave-Assisted Synthesis (Adapted Protocol)

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Methanol (reagent grade)

  • An appropriate acid catalyst (e.g., N-fluorobenzenesulfonimide (NFSi) or a solid acid catalyst)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor tube, combine 3-aminopyrazine-2-carboxylic acid, an excess of methanol, and a catalytic amount of a suitable acid catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) and power (e.g., 100 W) for a specified time (e.g., 30 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by evaporation of the excess methanol and purification by standard techniques such as chromatography or recrystallization.

In-Depth Comparison

Reaction Time and Energy Efficiency: The most striking advantage of microwave-assisted synthesis is the dramatic reduction in reaction time, from 48 hours to approximately 30 minutes.[1][2] This is due to the efficient and rapid heating of the polar reactants and solvent by microwave irradiation, leading to a significant increase in the reaction rate.[3] Conventional heating, on the other hand, relies on slower conductive heating. This drastic time reduction translates to significant energy savings and increased throughput.

Yield and Purity: While the conventional method provides a respectable yield of around 76%, microwave-assisted reactions often lead to improved yields due to the rapid heating and short reaction times which can minimize the formation of byproducts.[3] However, optimization of the microwave protocol, including catalyst choice, temperature, and reaction time, would be necessary to maximize the yield for this specific reaction.

Process Control and Safety: Modern microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to better reproducibility and safety.[4] Conventional heating methods, especially on a laboratory scale, often have less precise temperature control.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical flow from starting materials to the final product for both synthetic routes.

G cluster_main cluster_conv Conventional Heating cluster_mw Microwave-Assisted start Starting Materials: 3-Aminopyrazine-2-carboxylic Acid Methanol Catalyst conv_process Esterification (48h, RT) start->conv_process mw_process Esterification (~30 min, 120°C) start->mw_process purification Work-up & Purification conv_process->purification mw_process->purification product This compound purification->product

Caption: A diagram showing the parallel workflows for conventional and microwave-assisted synthesis.

Conclusion

Microwave-assisted synthesis presents a compelling alternative to conventional heating for the preparation of this compound. The significant reduction in reaction time, potential for higher yields, and enhanced process control make it a highly attractive method for accelerating research and development in the pharmaceutical industry. While the conventional method is robust and well-established, the efficiency gains offered by microwave technology warrant its consideration for the synthesis of this and other important chemical intermediates. Further optimization of the adapted microwave protocol is recommended to fully realize its potential benefits.

References

A Comparative Guide to Coupling Agents for Methyl 3-aminopyrazine-2-carboxylate in Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of amide derivatives from key heterocyclic building blocks is paramount. Methyl 3-aminopyrazine-2-carboxylate and its corresponding carboxylic acid are important scaffolds in medicinal chemistry. The selection of an appropriate coupling agent is critical for achieving high yields and purity, especially given the electron-deficient nature of the pyrazine (B50134) ring which can render the amino group less reactive. This guide provides an objective comparison of various coupling methods, supported by experimental data, to facilitate the informed selection of reagents for amide bond formation with this substrate.

Comparison of Coupling Agent Efficacy

The following table summarizes the performance of different coupling agents and methods in reactions involving the 3-aminopyrazine-2-carboxylic acid core. It is important to note that direct comparisons can be complex due to variations in substrates and reaction conditions across different studies.

Coupling Agent/MethodReactantAmine/AcidBaseSolventYield (%)Notes
Direct Aminolysis This compoundSubstituted benzylamine (B48309)-Methanol (B129727)27-91%[1]Microwave-assisted; yield is substrate-dependent.
CDI 3-Aminopyrazine-2-carboxylic acid--DMSONot specified directly, but used as a synthetic route.[1]1,1'-Carbonyldiimidazole (CDI) is used to activate the carboxylic acid.
MsCl/NMI Electron-deficient aminopyrazinesAryl/heteroaryl carboxylic acidsN-Methylimidazole (NMI)-60-82%Methane sulfonyl chloride (MsCl) in combination with NMI was found to be highly effective where other common agents failed.[2]
T3P® Pyrazine-2-carboxylic acidsN-heteroarylpiperazinesDIPEA-High yields reported[3]Propylphosphonic anhydride (B1165640) (T3P®) is noted for its low toxicity and the easy purification of products due to water-soluble byproducts.[3][4]
EDC/HOBt Electron-deficient aminopyrazinesCarboxylic acidsTriethylamineDichloroethaneTrace amounts[5][6]Standard EDC/HOBt conditions were found to be inefficient for this class of amines.[5]
HATU Electron-deficient aminopyrazinesCarboxylic acids--No product formation[5](1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) was reported to be ineffective.[5]
DCC/DMAP Electron-deficient aminopyrazinesCarboxylic acids--No product formation[5]Dicyclohexylcarbodiimide/4-Dimethylaminopyridine also proved ineffective.[5]

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below.

Procedure 1: Direct Microwave-Assisted Aminolysis

This procedure details the direct reaction of the methyl ester with an amine under microwave irradiation.

Reactants:

  • This compound (1.0 equiv)

  • Substituted benzylamine (3.0 equiv)

  • Ammonium chloride (NH₄Cl) (0.1 equiv)

  • Methanol

Protocol:

  • Combine this compound (100 mg, 0.65 mmol), the desired substituted benzylamine (1.95 mmol), and NH₄Cl (10 mg, 0.19 mmol) in methanol (2 mL) in a microwave reaction tube equipped with a magnetic stirrer.[1]

  • Seal the vessel and perform the reaction in a CEM Discover microwave reactor with a focused field.[1]

  • Set the reaction parameters to 130 °C, 90 W power, for a duration of 40 minutes.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Upon completion, purify the product using appropriate chromatographic techniques.

Procedure 2: Amide Coupling using Methane Sulfonyl Chloride (MsCl) and N-Methylimidazole (NMI)

This protocol is particularly effective for electron-deficient aminopyrazines where other coupling agents fail.

Reactants:

  • Aminopyrazine (e.g., a derivative of 3-aminopyrazine) (1.0 equiv)

  • Aryl or heteroaryl carboxylic acid (1.0 equiv)

  • N-Methylimidazole (NMI) (3.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.5 equiv)

Protocol:

  • In a reaction vessel, combine the aminopyrazine and the carboxylic acid.

  • Add N-methylimidazole (3.0 equivalents) to the mixture.

  • Add methanesulfonyl chloride (1.5 equivalents).

  • The reaction is typically carried out to completion, with yields ranging from moderate to excellent.[2]

  • Isolate and purify the resulting amide product using standard laboratory procedures.

Procedure 3: Amide Coupling using Propylphosphonic Anhydride (T3P®)

T3P® is presented as a safe and efficient coupling reagent that often results in high yields and straightforward purification.[3][4]

Reactants:

  • 3-Aminopyrazine-2-carboxylic acid (1.0 equiv)

  • Substituted piperazine (B1678402) (1.0 equiv)

  • Propylphosphonic anhydride (T3P®)

  • Diisopropylethylamine (DIPEA)

Protocol:

  • Dissolve 3-aminopyrazine-2-carboxylic acid and the desired piperazine derivative in a suitable solvent.

  • Add diisopropylethylamine (DIPEA) to the solution.

  • Add T3P® as the coupling reagent.

  • Monitor the reaction by thin-layer chromatography (TLC).[3]

  • Upon completion, work up the reaction mixture. The byproducts of T3P® are typically water-soluble, which can simplify the purification process.[3][4]

  • Purify the final product by column chromatography.[3]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of amides from this compound or its corresponding acid.

G cluster_0 Starting Material Preparation cluster_1 Coupling Reaction cluster_2 Purification and Product start1 Methyl 3-aminopyrazine- 2-carboxylate hydrolysis Saponification (e.g., LiOH) start1->hydrolysis Optional direct_aminolysis Amine + Heat (Microwave) start1->direct_aminolysis start2 3-Aminopyrazine- 2-carboxylic acid coupling Amine + Coupling Agent + Base (if needed) start2->coupling hydrolysis->start2 workup Aqueous Work-up coupling->workup direct_aminolysis->workup purification Column Chromatography workup->purification product Target Amide purification->product

References

A Comparative Guide to Novel Anticancer Compounds Derived from Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of novel compounds synthesized from Methyl 3-aminopyrazine-2-carboxylate against established anticancer agents. The data presented herein, supported by detailed experimental protocols and signaling pathway visualizations, offers an objective evaluation of the therapeutic potential of these emerging drug candidates.

Performance Comparison of Novel Pyrazine (B50134) Derivatives

The in vitro cytotoxic activities of newly synthesized pyrazine derivatives were evaluated against a panel of human cancer cell lines and compared with standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized in the tables below.

Table 1: In Vitro Anticancer Activity of Novel 3-Amino-pyrazine-2-carboxamide Derivatives (FGFR Inhibitors)
CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT116 (Colon) IC50 (µM)
Novel Compound 18i Reported Potent Activity---
Doxorubicin 0.65 - 2.5[1][2]> 20[1][3]12.18[1][3]-
Erlotinib (B232) -5.3 - 23[4][5][6]--
Gefitinib (B1684475) -7.0 - 19.91[7][8][9]--
Lapatinib 136.64[10]---
Sunitinib (B231) 4.77[11]3.68 - 7.34[12]2.23[11]31.18[13]
Sorafenib (B1663141) 32.02[10]-5.5 - 12.5[14][15]5 - 18[16]

Note: Specific IC50 values for Compound 18i against these cell lines were described as potent at submicromolar levels but are not numerically specified in the provided search results.[2][7]

Recent studies have focused on the development of 3-amino-pyrazine-2-carboxamide derivatives as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. One such compound, 18i , has demonstrated pan-FGFR inhibition and potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[2][7]

Table 2: In Vitro Anticancer Activity of Other Novel Pyrazine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Imidazo[1,2-a]pyrazine (B1224502) derivativesHep-2, HepG2, MCF-7, A375~11-13Doxorubicin0.85 - 10
Indenoquinoxaline and pyrazine derivativesMCF-7, A5494.3 - 5.4--
3-Aminopyrazine-2-carboxamide derivativesHepG241.4--

Novel imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives have shown significant anticancer activity against various cell lines, with some compounds exhibiting IC50 values comparable to the standard drug Doxorubicin.[11] Furthermore, certain indenoquinoxaline and pyrazine derivatives have demonstrated potent cytotoxic activity against MCF-7 and A549 cell lines.[17] Another study on 3-aminopyrazine-2-carboxamides identified a compound with moderate cytotoxicity against the HepG2 cell line.[17]

Key Signaling Pathway: FGFR Inhibition

Many of the novel compounds derived from this compound function by inhibiting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[2][7] Aberrant FGFR signaling is a crucial driver in various cancers, promoting cell proliferation, survival, and migration.[18][19][20] The diagram below illustrates the mechanism of action of FGFR inhibitors.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FGFR_dimer FGFR Dimerization & Autophosphorylation FGFR->FGFR_dimer Novel_Compound Novel Pyrazine Derivative Novel_Compound->FGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Proliferation FGFR_dimer->PI3K_AKT PLCg PLCγ Pathway FGFR_dimer->PLCg Cell_Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation PLCg->Cell_Proliferation experimental_workflow Start Synthesize Novel Pyrazine Derivatives Cell_Culture Culture Human Cancer Cell Lines Start->Cell_Culture MTT_Assay MTT Cell Viability Assay (Determine IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) MTT_Assay->Apoptosis_Assay Based on IC50 Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Pathway Proteins) Apoptosis_Assay->Mechanism_Study Data_Analysis Data Analysis and Comparison with Alternatives Mechanism_Study->Data_Analysis

References

Benchmarking the performance of new Methyl 3-aminopyrazine-2-carboxylate derivatives against existing compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance benchmark of new Methyl 3-aminopyrazine-2-carboxylate derivatives against existing compounds with similar structural motifs or therapeutic targets. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate an objective comparison.

Introduction to this compound Derivatives

Pyrazine-containing compounds are a significant class of heterocyclic molecules that are integral to numerous marketed drugs.[1][2] The pyrazine (B50134) ring is a versatile scaffold known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[3][4] this compound serves as a key intermediate in the synthesis of various derivatives with therapeutic potential.[5][6] Recent research has focused on synthesizing novel derivatives and evaluating their performance against established compounds.

Comparative Performance Data

The following tables summarize the quantitative performance of new this compound derivatives in key therapeutic areas, benchmarked against existing compounds.

Table 1: Anticancer Activity (FGFR Inhibition)

Recent studies have explored 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in various cancers.[7][8]

Compound IDTargetIC50 (nM)Cell LineReference CompoundRef. IC50 (nM)
18i FGFR2150-BGJ398-
18g FGFR2380-BGJ398-

Data extracted from studies on novel 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.[7]

Table 2: Antimicrobial Activity

A series of N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their in vitro antimicrobial activity.[9][10]

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundRef. MIC (µg/mL)
17 Mycobacterium tuberculosis H37Rv12.5Isoniazid0.015-0.06
10 Trichophyton interdigitale---
16 Candida albicans---
20 Candida albicans---

MIC (Minimum Inhibitory Concentration) values are a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Data for reference compounds are typical ranges.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

FGFR Kinase Inhibition Assay

This protocol outlines the general procedure for evaluating the in vitro inhibitory activity of compounds against FGFR kinases.

  • Reagents and Materials : Recombinant human FGFR1/2/3/4, ATP, substrate peptide, kinase buffer, test compounds, and a detection reagent.

  • Procedure :

    • Prepare a reaction mixture containing the specific FGFR kinase, a suitable substrate peptide, and kinase buffer.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Media and Reagents : Cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial inoculums, test compounds, and standard antimicrobial agents.

  • Procedure :

    • Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the microorganism to be tested.

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include positive (microorganism without compound) and negative (broth only) controls.

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualized Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 DAG->Proliferation IP3->Proliferation Inhibitor Derivative 18i Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays Purification->InVitro Kinase Kinase Inhibition (e.g., FGFR) InVitro->Kinase Antimicrobial Antimicrobial Screening (MIC) InVitro->Antimicrobial Cytotoxicity Cytotoxicity Assay InVitro->Cytotoxicity Data Data Analysis (IC50 / MIC) Kinase->Data Antimicrobial->Data Cytotoxicity->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

The presented data indicates that novel this compound derivatives exhibit promising activity in both anticancer and antimicrobial applications. Specifically, compounds like 18i show potent FGFR inhibition, while others demonstrate significant activity against various microbial strains.[7][9] The provided experimental protocols and workflows offer a standardized framework for future comparative studies in this area. Further research, including in vivo studies and broader structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of these novel compounds.

References

Safety Operating Guide

Proper Disposal of Methyl 3-aminopyrazine-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Methyl 3-aminopyrazine-2-carboxylate, ensuring the safety of laboratory personnel and environmental protection.

Researchers, scientists, and professionals in drug development must adhere to strict protocols when handling and disposing of chemical waste. This compound requires careful management due to its potential hazards. This document outlines the necessary procedures for its safe disposal, in accordance with established safety data sheets.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all relevant personnel are familiar with the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-impermeable gloves, safety goggles or a face shield, and a lab coat.[1][2] In situations where dust or aerosols may be generated, respiratory protection is necessary.[1][2]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1]

  • Avoid Contact: Prevent direct contact with the skin and eyes.[1] In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention as needed.[3]

  • Ignition Sources: Keep the chemical away from open flames, sparks, and hot surfaces, as dust formation can create an explosion hazard.[1][4] Use non-sparking tools when handling the material.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in a manner that complies with local, regional, and national regulations.[5]

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5] Consult your institution's environmental health and safety (EHS) office for guidance on proper classification.

  • Containerization:

    • Collect waste this compound in a suitable, clearly labeled, and tightly closed container.[1]

    • Ensure the container is compatible with the chemical and will not leak or react with the contents.

  • Storage of Waste:

    • Store the waste container in a designated, cool, dry, and well-ventilated area.[1]

    • Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the complete chemical name and any other relevant information from the Safety Data Sheet (SDS).

  • Environmental Protection:

    • Prevent the chemical from entering drains or waterways, as it is harmful to aquatic life with long-lasting effects.[1][6]

    • In the event of a spill, contain the material, sweep it up, and place it in a suitable container for disposal.[2][5]

Hazard Summary and Regulatory Information

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS StatementsPrecautionary Measures
Aquatic Hazard (Chronic) H412: Harmful to aquatic life with long lasting effects[1][6]P273: Avoid release to the environment[1]
Skin Irritation H315: Causes skin irritation[6]P280: Wear protective gloves[4]
Eye Irritation H319: Causes serious eye irritation[6]P280: Wear eye protection/face protection[4]
Respiratory Irritation H335: May cause respiratory irritation[6]Handle in a well-ventilated area[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_collection Collect Waste in a Labeled, Sealed Container ppe->waste_collection spill_check Is there a spill? waste_collection->spill_check contain_spill Contain Spill & Collect Material into a Designated Container spill_check->contain_spill Yes storage Store Waste Container in a Cool, Dry, Ventilated Area spill_check->storage No contain_spill->storage segregation Segregate from Incompatible Materials storage->segregation contact_ehs Contact EHS or Licensed Waste Disposal Contractor segregation->contact_ehs documentation Provide Chemical Information for Proper Disposal contact_ehs->documentation end End: Proper Disposal documentation->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-aminopyrazine-2-carboxylate

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Core Safety and Handling Precautions

This compound is a chemical that requires careful handling to prevent irritation and other potential health effects.[1][2] It is essential to use this substance in a well-ventilated area and avoid the formation of dust and aerosols.[3] Always avoid contact with skin and eyes and refrain from breathing in dust or vapors.[1][3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or appropriate protective eyeglasses as described by OSHA.[5]To prevent eye irritation or damage from splashes or airborne particles.[1][2]
Hand Protection Compatible chemical-resistant gloves.[5]To prevent skin contact and potential irritation or absorption.[1]
Body Protection Appropriate protective clothing to prevent skin exposure.[1][6]To protect skin from accidental contact.[5]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6] A type N95 (US) dust mask may also be suitable.Required when ventilation is inadequate, if exposure limits are exceeded, or if irritation is experienced.[1][6]
Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][7]

  • Keep away from sources of ignition.[1]

  • Recommended storage temperatures can range from 2-8°C to 10-25°C; always consult the supplier's specific instructions.[8][9]

Disposal:

  • Dispose of contents and containers to an approved waste disposal plant.[7]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[1]

  • This substance is considered harmful to aquatic life with long-lasting effects, so release into the environment must be avoided.[2][3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely using this compound in a research setting.

  • Preparation :

    • Ensure a safety shower and eye wash station are readily accessible.[5]

    • Verify that the work area, such as a chemical fume hood, is providing adequate ventilation.[3]

    • Don the required PPE as specified in the table above.

  • Handling :

    • Handle the substance in a designated area, away from incompatible materials like strong oxidizing agents, acids, and bases.[7]

    • Use non-sparking tools to prevent ignition.[3]

    • Avoid actions that could generate dust.[3]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly after handling.[7]

    • Contaminated clothing should be removed and washed before reuse.[5][10]

    • Ensure the container is tightly sealed before returning to storage.[1][3][7]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow the workflow below to ensure a safe and effective cleanup.

Spill_Workflow cluster_Initial_Response Initial Response cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Personnel from Immediate Area Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE (including respirator) Ignition->PPE Proceed with Caution Contain Contain the Spill with Inert Material (e.g., sand) PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Container Place in a Suitable, Closed Container for Disposal Collect->Container Decontaminate Decontaminate Spill Area Container->Decontaminate Secure Area Dispose Dispose of Waste According to Regulations Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

This structured approach to handling this compound is designed to foster a safe and efficient research environment. By integrating these practices, researchers can minimize risks and build a strong foundation of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-aminopyrazine-2-carboxylate
Reactant of Route 2
Methyl 3-aminopyrazine-2-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.